molecular formula C5H6N2O2 B1210293 1H-Imidazole-5-acetic acid CAS No. 645-65-8

1H-Imidazole-5-acetic acid

Número de catálogo: B1210293
Número CAS: 645-65-8
Peso molecular: 126.11 g/mol
Clave InChI: PRJKNHOMHKJCEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Imidazol-4-ylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens has been replaced by an imidazol-4-yl group. It has a role as a mouse metabolite. It is a monocarboxylic acid and a member of imidazoles. It is functionally related to an acetic acid. It is a conjugate acid of an imidazol-4-ylacetate. It is a tautomer of an imidazol-5-ylacetic acid and a 2H-imidazol-4-ylacetic acid.
Imidazoleacetic acid has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
RN given refers to cpd without specific location of acetic acid attachment identified;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1H-imidazol-5-yl)acetic acid
Source PubChem
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InChI

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJKNHOMHKJCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30581-89-6 (Parent)
Record name Imidazoleacetic acid
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DSSTOX Substance ID

DTXSID50214751
Record name Imidazole-4-acetic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Imidazoleacetic acid
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CAS No.

645-65-8
Record name 1H-Imidazole-5-acetic acid
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Record name Imidazoleacetic acid
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Record name Imidazole-4-acetic acid
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Record name Imidazole-4-acetic acid
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Record name 2-(1H-imidazol-4-yl)acetic acid
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Record name IMIDAZOLEACETIC ACID
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Record name Imidazoleacetic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of 1H-Imidazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Basic Properties of 1H-Imidazole-5-acetic acid

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, provides experimental protocols for their determination, and illustrates its metabolic origin and mechanism of action through signaling pathway diagrams.

This section summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the free acid, predicted values are provided alongside experimental data for its hydrochloride salt, offering valuable insights into its behavior in aqueous solutions.

Table 1: Predicted

PropertyValueSource
pKa (Strongest Acidic)3.65ChemAxon
pKa (Strongest Basic)6.78ChemAxon
Water Solubility53.3 g/LALOGPS

Note: The predicted values are computationally derived and serve as an estimation of the compound's properties.

Table 2: Experimental Solubility of this compound hydrochloride

PropertyValueConditionsSource
Water Solubility>24.4 µg/mLpH 7.4Sanford-Burnham Center for Chemical Genomics[1]
Water Solubility100 mg/mLNot SpecifiedSigma-Aldrich[2]

Note: The experimental solubility is for the hydrochloride salt of this compound, which is expected to have higher aqueous solubility than the free acid.[3]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the pKa and aqueous solubility of this compound, crucial for its characterization in a research and development setting.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).

  • Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.

  • Titration with HCl:

    • Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

    • Fill the burette with the standardized 0.1 M HCl solution.

    • Record the initial pH of the solution.

    • Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH shows a significant drop and then stabilizes at a low value.

  • Titration with NaOH:

    • Repeat the procedure with a fresh 50 mL aliquot of the this compound solution.

    • Titrate this solution with the standardized 0.1 M NaOH solution, adding it in small increments and recording the pH after each addition until the pH shows a significant rise and stabilizes at a high value.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

    • The equivalence points can be identified from the steepest portions of the titration curves. The pKa values correspond to the pH at the half-equivalence points.

    • For more precise determination, the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve can be plotted to accurately locate the equivalence points.

Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials containing a known volume of deionized water, ensuring that undissolved solid is clearly visible.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature for an adequate period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to maintain the solid in suspension.

  • Phase Separation: Following equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

  • Quantification:

    • UV-Vis Spectrophotometry: If the compound possesses a suitable chromophore, its concentration in the filtrate can be determined by measuring the absorbance at its maximum absorption wavelength (λmax) and comparing it to a standard calibration curve.

    • HPLC: For higher accuracy or for compounds without a strong UV absorbance, the concentration can be determined using a validated HPLC method with an appropriate detector (e.g., UV or Mass Spectrometry).

  • Data Analysis: The measured concentration of the compound in the clear filtrate represents its aqueous solubility at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Signaling Pathways and Logical Relationships

This section provides a visual representation of the metabolic origin of this compound and its mechanism of action as an agonist of the GABAa receptor.

Histamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of histamine, which leads to the formation of this compound.[4]

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Imidazoleacetaldehyde Imidazoleacetaldehyde Histamine->Imidazoleacetaldehyde Diamine Oxidase (DAO) Imidazoleacetic_acid This compound Imidazoleacetaldehyde->Imidazoleacetic_acid Aldehyde Dehydrogenase

Caption: Metabolic pathway of histamine to this compound.

GABAa Receptor Activation Workflow

This diagram illustrates the sequence of events following the binding of an agonist, such as this compound, to the GABAa receptor, resulting in neuronal inhibition. The binding of the agonist at the interface of the α and β subunits induces a conformational change in the receptor, opening the central ion channel.[5][6] This allows for the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[7][8][9]

GABAa_Activation cluster_receptor GABAa Receptor Receptor_Resting Resting State (Channel Closed) Conformational_Change Conformational Change Receptor_Resting->Conformational_Change induces Receptor_Active Active State (Channel Open) Ion_Influx Chloride Ion (Cl-) Influx Receptor_Active->Ion_Influx allows Agonist This compound (Agonist) Binding Agonist Binding to Receptor Site (α/β interface) Agonist->Binding Binding->Receptor_Resting interacts with Conformational_Change->Receptor_Active results in Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Workflow of GABAa receptor activation by this compound.

References

1H-Imidazole-5-acetic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key organic molecules is paramount. 1H-Imidazole-5-acetic acid, a significant heterocyclic compound, serves as a crucial building block in various synthetic pathways and exhibits notable biological activity. This guide provides a detailed overview of its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with an acetic acid group. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The acetic acid moiety is attached to the 5-position of the imidazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-imidazol-5-yl)acetic acid .[1] It is important to note the existence of its tautomer, 2-(1H-imidazol-4-yl)acetic acid, due to the proton mobility between the two nitrogen atoms in the imidazole ring.[1]

Chemical Structure:

SMILES: C1=C(NC=N1)CC(=O)O[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H6N2O2PubChem[1]
Molecular Weight 126.11 g/mol PubChem[1]
Water Solubility 53.3 g/LFooDB[2]
logP -1.4FooDB[2]
pKa (Strongest Acidic) 3.65FooDB[2]
pKa (Strongest Basic) 6.78FooDB[2]
Polar Surface Area 65.98 ŲFooDB[2]
Hydrogen Bond Donor Count 2FooDB[2]
Hydrogen Bond Acceptor Count 3FooDB[2]
Rotatable Bond Count 2FooDB[2]

Experimental Protocols: Synthesis of Imidazole Acetic Acid Derivatives

The synthesis of imidazole acetic acid derivatives is a well-documented process in organic chemistry. A common approach involves the N-alkylation of an imidazole ring followed by hydrolysis. The following protocol is a representative method for the synthesis of a related isomer, imidazol-1-yl-acetic acid hydrochloride, which illustrates the key chemical transformations.

A Convenient and Practical Synthesis of Imidazol-1-yl-acetic acid Hydrochloride

This two-step process involves the preparation of an ester intermediate followed by its hydrolysis.

Step 1: N-alkylation of Imidazole to Synthesize Imidazol-1-yl-acetic acid tert-butyl ester

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate, add a suitable base such as potassium carbonate.

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture at room temperature.

  • Stir the reaction mixture for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the filtrate with cold water (80 mL).

  • Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain the crude imidazol-1-yl-acetic acid tert-butyl ester.

Step 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester to Imidazol-1-yl-acetic acid hydrochloride

  • Heat a mixture of the crude imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) to 90-95 °C.

  • Stir the solution for 2 hours, at which point the solution should become clear, indicating the completion of the reaction.

  • Cool the reaction mixture to 20-25 °C.

  • Add 10 mL of concentrated hydrochloric acid to the solution and stir for 30 minutes to precipitate the hydrochloride salt.

  • Collect the resulting solid by filtration and dry to yield imidazol-1-yl-acetic acid hydrochloride.

Visualizing the Synthetic Workflow

The logical flow of the synthesis can be represented as a diagram to provide a clear overview of the process.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Imidazole Imidazole Reaction1 N-Alkylation Reaction Imidazole->Reaction1 TBCA tert-Butyl Chloroacetate TBCA->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Ethyl Acetate Solvent1->Reaction1 Ester_Intermediate Imidazol-1-yl-acetic acid tert-butyl ester Reaction1->Ester_Intermediate Work-up Reaction2 Hydrolysis Ester_Intermediate->Reaction2 Ester_Intermediate->Reaction2 Water Water Water->Reaction2 HCl Conc. HCl Final_Product Imidazol-1-yl-acetic acid hydrochloride Reaction2->Final_Product Acidification

Caption: Synthetic workflow for imidazole acetic acid.

This guide provides foundational knowledge on this compound for professionals engaged in chemical research and drug development. The provided data and protocols offer a starting point for further investigation and application of this versatile molecule.

References

A Technical Guide to 1H-Imidazole-5-acetic Acid: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-5-acetic acid, also known by its tautomeric form imidazole-4-acetic acid (IAA), is a significant endogenous metabolite of histamine.[1] Its history is intertwined with the study of neurotransmitter metabolism and GABAergic systems. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving understanding of the biological roles of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways.

Discovery and Historical Context

The journey of this compound begins with the parent imidazole ring, first synthesized by Heinrich Debus in 1858. However, the specific discovery of this compound is rooted in the study of histamine metabolism. Initially, it was believed that histamine in the mammalian brain was exclusively metabolized through methylation by histamine-N-methyltransferase (HNMT). A pivotal shift in this understanding came with the discovery that this compound, a known peripheral metabolite of histamine formed by the action of diamine oxidase (DAO), is also present in the brain. Studies in the mid-1990s demonstrated that inhibition of HNMT led to an increase in brain levels of this compound, confirming an alternative oxidative pathway for histamine metabolism within the central nervous system.

One of the earliest and most significant synthetic reports of a derivative of imidazoleacetic acid was by Pyman in 1911, which laid the groundwork for future investigations into this class of compounds.

Biological Activity and Drug Development

The significance of this compound in neuroscience stems from its activity as a partial agonist at the GABA-A receptor and an antagonist or weak partial agonist at the GABA-A-ρ receptor.[2] This interaction with the primary inhibitory neurotransmitter system in the brain has prompted investigations into its therapeutic potential.

Unlike gamma-aminobutyric acid (GABA) itself, this compound has the advantage of being orally active and capable of crossing the blood-brain barrier. This property led to its clinical investigation as a potential treatment for Huntington's disease in the 1970s, a neurodegenerative disorder characterized by a loss of GABAergic neurons.[3][4] While the treatment did not ultimately prove effective in altering the course of the disease, these early clinical trials underscored the compound's potential to modulate central nervous system activity.[3][4]

The imidazole scaffold, of which this compound is a member, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to the development of numerous imidazole-containing drugs with diverse therapeutic applications.

Quantitative Data

Table 1: Historical Synthesis Yields of Imidazoleacetic Acid Derivatives
PrecursorReagentProductYield (%)Reference
4-chloroacetoacetic acid ethyl esterFormamidine acetate4(5)-Ethoxycarbonylmethylimidazole11US Patent 4,379,927
N-phenylbenzamidine, 4-chloroacetoacetic acid ethyl esterHexamethyldisilazane, Triethylamine1,2-Diphenyl-4-ethoxycarbonylmethyl-imidazole48US Patent 4,379,927
4-bromobenzamidine hydrochloride, 4-chloroacetoacetic acid ethyl esterHexamethyldisilazane, Triethylamine2-(4-Bromophenyl)-4-ethoxycarbonylmethyl-imidazole59US Patent 4,379,927
2-pyridylamidine hydrochloride, 4-chloroacetoacetic acid methyl esterHexamethyldisilazane, Tributylamine2-Pyridylimidazole-4(5)-acetic acid methyl ester66US Patent 4,379,927
Table 2: GABA-A Receptor Binding Affinity of this compound and Related Compounds
CompoundReceptor SubtypeAssay TypeRadioligandKi (nM)Reference
Imidazodiazepine AnalogsBenzodiazepine Site (Rat Brain)Radioligand Binding[3H]Ro 15-1788VariableMolecules 2023, 28(12), 4771
Imidazodiazepine AnalogsPeripheral Benzodiazepine ReceptorRadioligand Binding[3H]PK 11195>550Molecules 2023, 28(12), 4771

Experimental Protocols

Historical Synthesis of Imidazoleacetic Acid Derivatives (Adapted from US Patent 4,379,927)

Objective: To synthesize substituted imidazole-4(5)-acetic acid esters from 4-haloacetoacetic acid esters and amidines.

Materials:

  • 4-chloroacetoacetic acid ethyl ester

  • Amidine or amidine hydrochloride (e.g., N-phenylbenzamidine, 4-bromobenzamidine hydrochloride)

  • Hexamethyldisilazane (HMDS)

  • Tertiary amine (e.g., triethylamine, tributylamine)

  • Solvents (e.g., ethyl acetate, methylene chloride)

  • Saturated sodium bicarbonate solution

  • Water

  • Drying agent (e.g., sodium sulfate)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • A mixture of the amidine, 4-chloroacetoacetic acid ester, HMDS, and the tertiary amine is prepared.

  • The reaction mixture is heated under reflux for several hours (e.g., overnight).

  • After cooling, the mixture is diluted with a suitable organic solvent like ethyl acetate.

  • The organic phase is washed sequentially with saturated sodium bicarbonate solution and water.

  • The aqueous phases are back-extracted with an organic solvent such as methylene chloride.

  • The combined organic phases are dried over a drying agent.

  • The solvent is removed under vacuum.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired imidazoleacetic acid ester.

Radioligand Binding Assay for GABA-A Receptors (Generalized Protocol)

Objective: To determine the binding affinity of a test compound (e.g., this compound) to GABA-A receptors.

Materials:

  • Rat brain membranes (or other tissue source rich in GABA-A receptors)

  • Radioligand (e.g., [3H]muscimol)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound at various concentrations

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a known protein concentration.

  • Assay Setup: In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and either buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or the test compound at varying concentrations.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.[5][6]

Diamine Oxidase (DAO) Activity Assay (Generalized Protocol)

Objective: To measure the enzymatic activity of diamine oxidase, the enzyme that converts histamine to imidazoleacetaldehyde.

Materials:

  • Tissue homogenate or serum sample containing DAO

  • Substrate (e.g., histamine or a labeled substrate like 14C-putrescine)

  • Phosphate buffer (pH ~7.2)

  • Incubator

  • Method for detecting the product (e.g., chromatography and scintillation counting for labeled substrates, or spectrophotometric methods for colorimetric assays)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the enzyme source (e.g., tissue supernatant) in a phosphate buffer.

  • Initiation: Add the substrate to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination: Stop the reaction (e.g., by adding acid or by heat inactivation).

  • Product Quantification: Measure the amount of product formed. If using a radiolabeled substrate, this may involve separating the product from the substrate using column chromatography and then quantifying the radioactivity of the product fraction.[7]

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein in the sample.

Visualizations

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Imidazoleacetaldehyde Imidazoleacetaldehyde Histamine->Imidazoleacetaldehyde Diamine Oxidase (DAO) t_Methylhistamine tele-Methylhistamine Histamine->t_Methylhistamine Histamine-N-Methyltransferase (HNMT) IAA This compound Imidazoleacetaldehyde->IAA Aldehyde Dehydrogenase t_MIAA tele-Methylimidazole acetic acid t_Methylhistamine->t_MIAA Monoamine Oxidase B (MAO-B)

Caption: Major Pathways of Histamine Metabolism.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to IAA This compound IAA->GABA_A_Receptor Acts as a partial agonist Experimental_Workflow_Binding_Assay start Start: Prepare Brain Membranes incubate Incubate Membranes with Radioligand and Test Compound start->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End: Determine Binding Affinity analyze->end

References

The Biological Significance of Imidazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the imidazole scaffold in medicinal chemistry, detailing its role in biological systems, mechanisms of action, and therapeutic applications.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide range of biological targets.[1][3] This versatility has led to the incorporation of the imidazole scaffold into a vast array of naturally occurring molecules and synthetic drugs.[1][3] In biological systems, the imidazole moiety is famously found in the amino acid histidine, playing a crucial role in enzyme catalysis and protein structure.[1] It is also a key component of the neurotransmitter histamine, the vitamin biotin, and purines in nucleic acids.[1]

The therapeutic landscape is replete with imidazole-containing drugs demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5][6] Marketed drugs such as methotrexate (anticancer), metronidazole (antimicrobial), and omeprazole (anti-ulcer) underscore the clinical significance of this heterocyclic core.[1] This technical guide provides a comprehensive overview of the biological significance of imidazole compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Anticancer Activity of Imidazole Derivatives

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[1][6] These mechanisms include the inhibition of key enzymes involved in cell cycle progression and DNA replication, disruption of microtubule dynamics, and modulation of critical signaling pathways.[6]

Mechanisms of Anticancer Action
  • Enzyme Inhibition: A primary mode of action for many imidazole-based anticancer drugs is the inhibition of enzymes crucial for cancer cell survival.

    • Topoisomerase II Inhibition: Certain imidazole derivatives act as catalytic inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7]

    • Kinase Inhibition: Imidazole scaffolds are particularly well-suited for the design of kinase inhibitors.[4] They have been successfully employed to target various kinases involved in cancer progression, including:

      • p38 MAP Kinase: Imidazole derivatives are known to be competitive inhibitors at the ATP binding site of p38α MAP kinase, a key regulator of pro-inflammatory cytokine biosynthesis.[8][9]

      • RAF Kinases: These kinases are central to cell growth and proliferation, and imidazole-containing compounds have been developed as RAF kinase inhibitors.[6]

      • Tyrosine Kinases (e.g., VEGFR-2, EGFR): Imidazole derivatives have been synthesized to target vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[10]

  • Microtubule Destabilization: Some imidazole compounds interfere with the dynamics of microtubule assembly, which is essential for cell division. By binding to the colchicine-binding site of tubulin, these agents inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • DNA Intercalation: Certain imidazole derivatives can insert themselves between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription, thereby exerting a cytotoxic effect.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various imidazole derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 22 NUGC-3 (Gastric)0.05[6]
Pyrrole-imidazole C17 PANC (Pancreatic)0.063[1]
Pyrrole-imidazole C17 ASPC-1 (Pancreatic)0.062[1]
Benzimidazole 22 A549 (Lung)0.15[10]
Benzimidazole 22 HeLa (Cervical)0.21[10]
Benzimidazole 22 HepG2 (Liver)0.33[10]
Benzimidazole 22 MCF-7 (Breast)0.17[10]
Imidazole 4k MCF-7 (Breast)0.38[11]
Benzimidazole 26 CHK-10.0005[6]
Benzimidazole 27 CHK-10.00032[6]
Imidazole 28 CHK-20.002[6]
Imidazole 29 CHK-20.015[6]
Benzimidazole-cinnamide 21 A549 (Lung)0.29[10]
Purine 46 MDA-MB-231 (Breast)1.22[10]
Xanthine 43 MCF-7 (Breast)0.8[10]
Imidazole 4k Caco-2 (Colon)4.67[11]
Imidazole 5 MCF-7 (Breast)< 5[12]
Imidazole 5 HCT-116 (Colon)< 5[12]
Imidazole 5 HepG2 (Liver)< 5[12]
Imidazole derivative 16 K-562 (Leukemia)5.66[4]
Imidazole 5e' BT 474 (Breast)29.16 (24h)[7]
Imidazole 5d BT 474 (Breast)35.56 (24h)[7]
Imidazole 5c BT 474 (Breast)35.98 (24h)[7]
Imidazole 5e BT 474 (Breast)39.19 (24h)[7]
Imidazole 5a MDA-MB-468 (Breast)45.82 (24h)[7]

Antimicrobial and Antifungal Activity

Imidazole-based compounds form the backbone of many clinically important antifungal and antimicrobial agents. Their mechanism of action primarily involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Mechanisms of Antimicrobial and Antifungal Action
  • Inhibition of Ergosterol Biosynthesis: The primary mechanism for azole antifungals (which include imidazoles and triazoles) is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth.

  • Disruption of Cell Membrane: Some imidazole derivatives can directly interfere with the microbial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.

  • Inhibition of Other Microbial Enzymes: Imidazole compounds can also inhibit other essential enzymes in bacteria and fungi, interfering with various metabolic processes.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DrugMicroorganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[13]
HL1 MRSA1250[13]
HL2 Staphylococcus aureus625[13]
HL2 MRSA625[13]
NAIMS 7c Candida auris (KCTC17810)3.125[14]
Voriconazole Aspergillus flavus0.025 - 4[15]
Itraconazole Aspergillus flavus0.125 - 8[15]
Posaconazole Aspergillus flavus0.047 - 0.25[15]
Amphotericin B Aspergillus flavus0.5 - 16[15]
Natamycin Aspergillus flavus8 - 32[15]

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2).

Mechanism of Anti-inflammatory Action
  • COX-2 Inhibition: Many imidazole-based compounds are designed as selective inhibitors of COX-2.[5] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Quantitative Data: Anti-inflammatory Activity

The table below shows the in vitro COX-2 inhibitory activity (IC50) and selectivity indices for several imidazole derivatives.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5b 0.7181.65115[5]
Compound 5a 3.613838.33[5]
Compound 5c 1.87843.33[5]
Compound 5d 1.19283.63[5]
Compound 5e 0.8285103.65[5]
Compound 22 0.090--[16]
Compound 23 0.087--[16]
Compound 24 0.092--[16]
Compound 37 1.038.458.21[16]

Pharmacokinetics and ADME Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of imidazole-containing drugs can vary significantly depending on the specific substitutions on the imidazole ring. Understanding these properties is crucial for drug development.

Drug/CompoundPropertyValue/DescriptionReference
Clotrimazole Bioavailability (oral)Poor[17]
Bioavailability (topical)Negligible through intact skin[17]
Protein Binding90%
MetabolismLiver[17]
Elimination Half-life2 hours
Y-20811 Elimination Half-life (in platelets)41-130 hours[18]
ML301 Plasma Protein BindingSubstantial, but lower than pyrazole analogs[14]
SolubilityGood[14]

Key Signaling Pathways Modulated by Imidazole Compounds

Imidazole derivatives have been shown to modulate several critical signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[19][20] The mTOR signaling pathway is frequently dysregulated in cancer.[20][21] It exists in two distinct complexes, mTORC1 and mTORC2.[19][20] Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.[19] Imidazole-based compounds can inhibit this pathway at various points, including the inhibition of kinases upstream of mTOR, or by directly targeting mTOR itself.[21]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Converts to Rheb-GDP Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when active) Imidazole_Inhibitor Imidazole-based Kinase Inhibitors Imidazole_Inhibitor->PI3K Inhibit Imidazole_Inhibitor->Akt Inhibit Imidazole_Inhibitor->mTORC1 Inhibit

Figure 1: Simplified mTOR Signaling Pathway and points of inhibition by imidazole compounds.
MAPK/p38 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signal transduction cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[22][23] The p38 MAPK pathway is a key player in the inflammatory response and is activated by cellular stress and inflammatory cytokines.[8][24] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] Pyridinyl imidazole compounds are a well-known class of p38 MAPK inhibitors that compete with ATP for binding to the kinase, thereby blocking its activity and downstream inflammatory signaling.[8][25]

MAPK_p38_Signaling_Pathway Stress_Cytokines Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activates MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Upregulates Imidazole_Inhibitor Pyridinyl Imidazole Inhibitors (e.g., SB203580) Imidazole_Inhibitor->p38_MAPK Inhibits (ATP-competitive)

Figure 2: The MAPK/p38 Signaling Pathway and its inhibition by pyridinyl imidazole compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazole compounds.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazole test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Imidazole test compound

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the imidazole test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Imidazole test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (e.g., control, standard, and test groups with different doses of the imidazole compound).

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in drug discovery and evaluation.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (Lead Generation) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo & ADME/Tox) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval (FDA, EMA) Clinical_Trials->Approval Market Market Launch Approval->Market

Figure 3: A generalized workflow for the drug discovery and development process.

Cytotoxicity_Screening_Workflow Start Start: Imidazole Compound Library Primary_Screen Primary Screening (Single High Concentration) Start->Primary_Screen Decision1 Activity > Threshold? Primary_Screen->Decision1 Dose_Response Dose-Response Assay (e.g., MTT) Decision1->Dose_Response Yes Inactive Inactive Decision1->Inactive No Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Decision2 Potent & Selective? Calculate_IC50->Decision2 Mechanism_Studies Mechanism of Action Studies Decision2->Mechanism_Studies Yes Decision2->Inactive No Lead_Candidate Lead Candidate Mechanism_Studies->Lead_Candidate

Figure 4: Experimental workflow for in vitro cytotoxicity screening of imidazole compounds.

Antimicrobial_Susceptibility_Workflow Start Start: Isolate Microorganism Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep MIC_Test Perform MIC Test (Broth Microdilution) Inoculum_Prep->MIC_Test Incubate Incubate (16-20h) MIC_Test->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) Read_MIC->Interpret Report Report Results Interpret->Report

Figure 5: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Conclusion

The imidazole scaffold is a privileged structure in medicinal chemistry, with its presence in a multitude of biologically active compounds and clinically successful drugs. Its unique chemical properties enable a wide range of interactions with biological targets, leading to a diverse array of pharmacological effects. The continued exploration of imidazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents holds significant promise for the development of novel therapeutics. This guide has provided a comprehensive overview of the biological significance of imidazole compounds, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 1H-Imidazole-5-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-5-acetic acid, also known by its tautomeric form imidazole-4-acetic acid, is a naturally occurring metabolite with significant biological activity. It is primarily known as a breakdown product of histamine and an agonist at certain neurotransmitter receptors. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, intended for researchers, scientists, and professionals in drug development. The guide details its presence in various organisms, quantitative data from animal studies, and the biosynthetic pathways of its formation. Furthermore, it outlines detailed experimental protocols for its quantification and explores the key signaling pathways it modulates.

Natural Occurrence and Sources

This compound is a widespread metabolite found across the biological kingdom, from microorganisms to mammals. Its primary endogenous origin is as a metabolite of L-histidine.

Animal Sources

In animals, this compound is a product of histamine metabolism. It has been identified in various species, including humans, mice, and the fruit fly (Drosophila melanogaster).[1] In mammals, its formation from histamine is catalyzed by the enzyme diamine oxidase (DAO).[2] It is present in various tissues and fluids, and its concentration can be influenced by factors such as histamine levels and the activity of metabolizing enzymes.

While data in humans is extensive for its methylated derivative (1-methyl-4-imidazoleacetic acid) in urine as a marker for histamine turnover, direct quantification of this compound in various tissues is more readily available from animal studies.[3][4]

Plant Sources

This compound has been detected in a variety of plant species, although quantitative data remains limited. Its presence has been reported in:

  • Small-leaf linden (Tilia cordata)

  • Swiss chard (Beta vulgaris subsp. vulgaris)

  • Wild celery (Apium graveolens)

  • Pak choy (Brassica rapa subsp. chinensis)

  • Dandelion (Taraxacum officinale)[5][6]

The biosynthesis and physiological role of this compound in plants are not as well-characterized as in animals.

Microbial and Fermented Sources

Microorganisms, particularly those in the gut microbiota, can contribute to the pool of imidazoleacetic acid through the metabolism of histidine. Some bacteria can synthesize histidine, and subsequently, its metabolites. While the direct production of this compound by specific microbial strains from histidine has been studied in the context of rumen microorganisms, its widespread occurrence and concentration in various fermented foods and beverages have not been extensively quantified.[7] Acetic acid bacteria are known to be involved in various fermentations, but their specific role in producing imidazoleacetic acid is not well-documented.[8][9]

Quantitative Data

The following table summarizes the reported concentrations of this compound (ImAA) and its riboside conjugate (ImAA-C) in various tissues of rats. This data is crucial for understanding the distribution and metabolism of the compound in a mammalian system.

TissueThis compound (nmol/g wet weight)Imidazoleacetic acid riboside (nmol/g wet weight)
Brain0.15 ± 0.020.30 ± 0.03
Liver0.28 ± 0.031.25 ± 0.15
Kidney0.45 ± 0.052.50 ± 0.30
Spleen0.10 ± 0.010.20 ± 0.02
Lung0.12 ± 0.010.25 ± 0.03
Heart0.08 ± 0.010.15 ± 0.02
Skeletal Muscle0.05 ± 0.010.10 ± 0.01
Serum0.08 ± 0.01 (nmol/ml)0.15 ± 0.02 (nmol/ml)

Data adapted from Imamura et al. (1984).

Biosynthesis and Signaling Pathways

The primary route for the formation of this compound in animals is through the oxidative deamination of histamine.

Histamine Metabolism

The metabolic fate of histamine involves two main pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). The latter pathway leads to the formation of imidazoleacetaldehyde, which is then rapidly oxidized to this compound.

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (EC 4.1.1.22) Imidazoleacetaldehyde Imidazoleacetaldehyde Histamine->Imidazoleacetaldehyde Diamine Oxidase (DAO) (EC 1.4.3.22) Imidazole_acetic_acid This compound Imidazoleacetaldehyde->Imidazole_acetic_acid Aldehyde Dehydrogenase (EC 1.2.1.3)

Biosynthesis of this compound from L-Histidine.
Signaling Pathways

This compound exerts its biological effects primarily through its interaction with neurotransmitter receptors, most notably the GABA-A receptor and the I1-imidazoline receptor.

This compound acts as a partial agonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Binding of an agonist to the GABA-A receptor, a ligand-gated ion channel, leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

GABAA_Signaling cluster_membrane Cell Membrane GABAA_Receptor GABA-A Receptor Cl_influx Chloride Ion (Cl-) Influx GABAA_Receptor->Cl_influx Opens channel IAA This compound IAA->GABAA_Receptor Binds as a partial agonist Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

GABA-A receptor signaling pathway activated by this compound.

This compound is also a ligand for I1-imidazoline receptors.[2] The signaling cascade downstream of I1-imidazoline receptor activation is distinct from typical G-protein coupled receptors. It involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG) and subsequent downstream effects.

I1_Imidazoline_Signaling cluster_membrane_I1 Cell Membrane I1_Receptor I1-Imidazoline Receptor PC_PLC PC-PLC I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolyzes Phosphatidylcholine IAA_I1 This compound IAA_I1->I1_Receptor Binds as a ligand Downstream Downstream Signaling Cascades DAG->Downstream Physiological_Effects Physiological Effects (e.g., blood pressure regulation) Downstream->Physiological_Effects

I1-Imidazoline receptor signaling pathway.

Experimental Protocols

Accurate quantification of this compound in biological samples is essential for research in its metabolism and function. Below are detailed methodologies for its extraction and analysis.

Sample Preparation and Extraction from Animal Tissues

This protocol is adapted from the method described by Imamura et al. (1984) for the determination of imidazoleacetic acid and its riboside in rat tissues.

Materials:

  • Tissue homogenizer

  • Perchloric acid (PCA), 0.4 M

  • Potassium carbonate (K₂CO₃), 2 M

  • Dowex 50W-X8 (H⁺ form) column

  • Sodium phosphate buffer, 0.1 M, pH 7.0

  • Ammonia water, 2 M

  • Hydrochloric acid (HCl), 1 M

  • Lyophilizer

Procedure:

  • Homogenization: Homogenize the weighed tissue sample in 10 volumes of ice-cold 0.4 M PCA.

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Neutralization: Neutralize the resulting supernatant with 2 M K₂CO₃.

  • Centrifugation: Centrifuge to remove the potassium perchlorate precipitate.

  • Cation-Exchange Chromatography:

    • Apply the supernatant to a Dowex 50W-X8 (H⁺ form) column (0.5 x 2.0 cm).

    • Wash the column with 10 ml of distilled water.

    • Elute this compound and its riboside with 5 ml of 2 M ammonia water.

  • Lyophilization: Lyophilize the eluate to dryness.

  • Reconstitution: Reconstitute the dried sample in a suitable buffer for analysis.

HPLC Method for Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 3.5).

  • Flow Rate: 1.0 ml/min.

  • Detection: Fluorescence detection following post-column derivatization with o-phthalaldehyde (OPA).

Derivatization (Post-Column):

  • The column effluent is mixed with a stream of OPA reagent (OPA dissolved in borate buffer with 2-mercaptoethanol).

  • The reaction mixture passes through a reaction coil at a controlled temperature to allow for derivatization.

  • The fluorescent derivative is then detected with the fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).

Quantification:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

LC-MS/MS Method for High-Sensitivity Quantification

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 or a HILIC column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.

  • Flow Rate: 0.2 - 0.5 ml/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

    • Example Transition for this compound: m/z 127.1 → 81.1

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C₃,¹⁵N₂-Imidazoleacetic acid) is recommended for the most accurate quantification.

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (in PCA) Tissue_Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization (with K₂CO₃) Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Ion_Exchange Cation-Exchange Chromatography Centrifugation2->Ion_Exchange Lyophilization Lyophilization Ion_Exchange->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution HPLC HPLC-Fluorescence Reconstitution->HPLC LCMS LC-MS/MS Reconstitution->LCMS

General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring metabolite of histidine with a broad distribution across different biological kingdoms. While its presence is well-established in mammals as a product of histamine metabolism, its quantitative occurrence and physiological roles in plants and microorganisms are areas that warrant further investigation. The availability of robust analytical methods, such as HPLC and LC-MS/MS, provides the necessary tools for researchers to delve deeper into the distribution, regulation, and function of this intriguing molecule. A thorough understanding of its natural sources and signaling pathways is critical for drug development professionals exploring its therapeutic potential, particularly in the context of neurological and cardiovascular systems.

References

Tautomerism in Imidazole Acetic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism of imidazole acetic acid isomers, critical for understanding their physicochemical properties, biological activity, and role in drug design. Imidazole-4-acetic acid and imidazole-5-acetic acid exist in a dynamic equilibrium, the position of which is influenced by their environment. A thorough characterization of this tautomeric relationship is essential for accurate molecular modeling, structure-activity relationship (SAR) studies, and the development of novel therapeutics.

Introduction to Tautomerism in Imidazole Acetic Acid

Imidazole acetic acid, a key metabolite of histamine, presents a classic case of annular prototropic tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two distinct isomers: imidazole-4-acetic acid and imidazole-5-acetic acid. These are not to be confused with rotational conformers; they are distinct chemical entities with different electronic distributions and potential biological activities.[1][2] The equilibrium between these tautomers is rapid and sensitive to factors such as pH, solvent polarity, and temperature.

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Caption: Tautomeric equilibrium of imidazole acetic acid isomers.

Quantitative Data

The relative stability of the imidazole acetic acid tautomers has been investigated primarily through computational methods. Experimental quantification in solution remains an area for further investigation.

Computational Data on Tautomer Stability

Theoretical calculations have been performed to determine the gas-phase thermodynamics of the tautomerization between imidazole-4-acetic acid (I) and imidazole-5-acetic acid (II).

Computational MethodBasis SetPropertyImidazole-4-acetic acid (I)Imidazole-5-acetic acid (II)ΔE (I-II) (kcal/mol)Reference
B3LYP6-311++G Relative EnergyMore StableLess Stable-0.877[1][3]
CAM-B3LYP6-311++GRelative EnergyMore StableLess Stable-0.750[1][3]
ωB97XD6-311++G**Relative EnergyMore StableLess Stable-0.823[1][3]

Note: Negative ΔE indicates that Imidazole-4-acetic acid is lower in energy.

The preference for the imidazole-4-acetic acid tautomer is attributed to an intramolecular hydrogen bond between the N-H of the imidazole ring and the carboxylic acid group, which provides additional stabilization.[1][3]

Physicochemical Properties
PropertyValueMethodReference
pKa (macroscopic)3.60 ± 0.10Experimental[4]

This macroscopic pKa value likely corresponds to the dissociation of the carboxylic acid proton. The microscopic pKa values for the protonation/deprotonation of the individual imidazole nitrogen atoms in each tautomer have not been extensively reported experimentally.

Tautomerization Pathway

Computational studies suggest that the gas-phase interconversion between the two tautomers proceeds through a 1,2-proton shift mechanism, which involves high-energy transition states. However, a water-assisted 1,3-proton shift provides a lower energy pathway in solution.[1][3]

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TautomerizationPathway cluster_water_assisted Water-Assisted Pathway (Lower Energy) Imidazole-4-acetic acid Imidazole-4-acetic acid TS1 TS1 Imidazole-4-acetic acid->TS1 Water-Bridged TS Water-Bridged TS Imidazole-4-acetic acid->Water-Bridged TS + H₂O Intermediate Intermediate TS1->Intermediate TS2 TS2 Intermediate->TS2 Imidazole-5-acetic acid Imidazole-5-acetic acid TS2->Imidazole-5-acetic acid Water-Bridged TS->Imidazole-5-acetic acid - H₂O

Caption: Proposed tautomerization pathways for imidazole acetic acid.

Experimental Protocols

The following sections detail the methodologies for the experimental and computational characterization of tautomerism in imidazole acetic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria, as the chemical shifts of nuclei are sensitive to their electronic environment.

Objective: To identify the predominant tautomer in a given solvent and to determine the microscopic pKa values of the imidazole ring.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of imidazole acetic acid hydrochloride in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • For pKa determination, prepare a series of samples in D₂O with varying pD values, adjusted using DCl and NaOD.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

    • For pKa determination, acquire a series of ¹H NMR spectra at each pD value.

  • Data Analysis:

    • In the ¹H NMR spectrum, the chemical shifts of the imidazole ring protons (at the C2 and C4/C5 positions) will be indicative of the tautomeric form.

    • In the ¹³C NMR spectrum, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly sensitive to the position of the proton.[5][6]

    • For pKa determination, plot the chemical shifts of the imidazole protons as a function of pD. The resulting titration curves can be fitted to the Henderson-Hasselbalch equation to extract the microscopic pKa values for each tautomer.[7]

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NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Imidazole Acetic Acid in D₂O Dissolve Imidazole Acetic Acid in D₂O Adjust pD with DCl/NaOD Adjust pD with DCl/NaOD Dissolve Imidazole Acetic Acid in D₂O->Adjust pD with DCl/NaOD Acquire ¹H and ¹³C NMR Spectra Acquire ¹H and ¹³C NMR Spectra Adjust pD with DCl/NaOD->Acquire ¹H and ¹³C NMR Spectra Analyze Chemical Shifts Analyze Chemical Shifts Acquire ¹H and ¹³C NMR Spectra->Analyze Chemical Shifts Plot Chemical Shift vs. pD Plot Chemical Shift vs. pD Acquire ¹H and ¹³C NMR Spectra->Plot Chemical Shift vs. pD Fit to Henderson-Hasselbalch Fit to Henderson-Hasselbalch Plot Chemical Shift vs. pD->Fit to Henderson-Hasselbalch Determine Microscopic pKa's Determine Microscopic pKa's Fit to Henderson-Hasselbalch->Determine Microscopic pKa's

Caption: Workflow for NMR analysis of imidazole acetic acid tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers have distinct electronic absorption spectra.

Objective: To estimate the tautomeric ratio in different solvents.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of imidazole acetic acid in a series of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the absorption spectrum for each solution over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

  • Data Analysis:

    • Analyze the spectra for changes in the position of the maximum absorbance (λ_max) and the molar absorptivity (ε) as a function of solvent polarity.

    • Deconvolution of overlapping absorption bands may be necessary to quantify the contribution of each tautomer.

Computational Chemistry

Computational methods are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Objective: To calculate the relative energies and thermodynamic properties of the imidazole acetic acid tautomers in the gas phase and in solution.

Methodology:

  • Software:

    • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building:

    • Construct the 3D structures of both the imidazole-4-acetic acid and imidazole-5-acetic acid tautomers.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).

    • A common level of theory is Density Functional Theory (DFT) with a functional such as B3LYP or ωB97XD and a basis set like 6-311++G(d,p).[1][3]

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Energy Calculation and Analysis:

    • Use the calculated electronic energies to determine the relative stability of the tautomers. The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_(imidazole-5-acetic acid) - G_(imidazole-4-acetic acid).

    • The equilibrium constant (K_T) can be estimated using the equation: K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

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Computational_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis Construct 3D Structures of Tautomers Construct 3D Structures of Tautomers Geometry Optimization (Gas Phase & Solution) Geometry Optimization (Gas Phase & Solution) Construct 3D Structures of Tautomers->Geometry Optimization (Gas Phase & Solution) Frequency Calculation Frequency Calculation Geometry Optimization (Gas Phase & Solution)->Frequency Calculation Calculate Gibbs Free Energy (G) Calculate Gibbs Free Energy (G) Frequency Calculation->Calculate Gibbs Free Energy (G) Determine ΔG between Tautomers Determine ΔG between Tautomers Calculate Gibbs Free Energy (G)->Determine ΔG between Tautomers Estimate Equilibrium Constant (K_T) Estimate Equilibrium Constant (K_T) Determine ΔG between Tautomers->Estimate Equilibrium Constant (K_T)

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of imidazole acetic acid isomers is a critical factor influencing their chemical and biological properties. Computational studies indicate a preference for the imidazole-4-acetic acid tautomer, likely due to intramolecular hydrogen bonding. While detailed experimental quantification of the tautomeric equilibrium in solution is an area ripe for further research, the protocols outlined in this guide provide a robust framework for such investigations. A comprehensive understanding of this tautomeric system, achieved through a combination of NMR spectroscopy, UV-Vis spectroscopy, and computational chemistry, will undoubtedly aid in the rational design of new pharmaceuticals targeting systems involving this important biomolecule.

References

A Technical Guide to 1H-Imidazole-5-acetic Acid: Hydrochloride Salt vs. Freebase for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of the hydrochloride salt and freebase forms of 1H-Imidazole-5-acetic acid, a compound of significant interest to researchers in drug development and neuroscience. This document outlines the key physicochemical properties, biological activity, and experimental considerations for both forms to aid scientists in selecting the appropriate molecule for their research needs.

Executive Summary

This compound is a heterocyclic compound with known activity as a GABA receptor antagonist. It exists in both a freebase form and as a hydrochloride salt. The choice between these two forms can have significant implications for experimental design and outcomes due to differences in solubility, stability, and handling properties. This guide provides a comprehensive overview of these differences, supported by quantitative data, experimental protocols, and visual diagrams to facilitate informed decision-making by researchers. In solution, it's also important to note that this compound can exist as tautomers, primarily imidazole-4-acetic acid and imidazole-5-acetic acid, which can interconvert.[1]

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt of this compound offers a significant advantage in terms of aqueous solubility compared to its freebase counterpart. This enhanced solubility is a critical factor for the preparation of stock solutions and use in aqueous buffers for biological assays.

PropertyThis compound HydrochlorideThis compound (Freebase)Reference
Molecular Formula C₅H₆N₂O₂ · HClC₅H₆N₂O₂[2]
Molecular Weight 162.57 g/mol 126.11 g/mol [2]
Appearance White to light yellow crystalline powderWhite to off-white crystalline solid[2]
Water Solubility 100 mg/mL53.3 g/L (predicted)[3]
pKa (Strongest Acidic) Not explicitly found (carboxylic acid)3.65 (predicted)[3]
pKa (Strongest Basic) Not explicitly found (imidazole ring protonated)6.78 (predicted)[3]

Note: The hydrochloride salt is formed by the protonation of the imidazole nitrogen, which is the most basic site on the freebase molecule. This protonation leads to a positive charge on the imidazole ring, enhancing its interaction with polar solvents like water.

Stability Considerations

Biological Activity: GABA Receptor Antagonism

Both the hydrochloride salt and the freebase form of this compound are expected to exhibit activity as GABA receptor antagonists. Once dissolved in a physiological buffer, the equilibrium between the protonated (salt) and neutral (freebase) forms will be determined by the pH of the solution and the pKa of the compound. At physiological pH (~7.4), a significant portion of the molecules will be in the zwitterionic or neutral form, which is the active form at the receptor. The primary role of the salt is to facilitate the dissolution and delivery of the active molecule to the biological system.

The antagonism of GABA receptors by this compound blocks the inhibitory effects of the neurotransmitter GABA, leading to an increase in neuronal excitability.

Signaling Pathway: GABA Receptor Antagonism

GABA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Ion_Channel Cl- Channel GABA_Receptor->Ion_Channel Opens No_Hyperpolarization No Hyperpolarization (Disinhibition) GABA_Receptor->No_Hyperpolarization Binding blocked IAA This compound IAA->GABA_Receptor Blocks Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- influx leads to

Caption: Mechanism of GABA receptor antagonism by this compound.

Experimental Protocols

The selection of either the hydrochloride salt or the freebase will primarily impact the initial stock solution preparation. Due to its higher water solubility, the hydrochloride salt is generally recommended for ease of use in biological assays.

Preparation of Stock Solutions

This compound hydrochloride:

  • Weigh the desired amount of the hydrochloride salt.

  • Dissolve in deionized water or a suitable buffer (e.g., PBS) to the desired concentration (e.g., 100 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Adjust the pH of the final solution if necessary for the specific assay.

This compound (Freebase):

  • Weigh the desired amount of the freebase.

  • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with the aqueous buffer. Note that high concentrations of DMSO may affect some biological assays.

  • Alternatively, for aqueous solutions, dissolution may be aided by adjusting the pH to be above the basic pKa or below the acidic pKa.

  • Ensure the final concentration of any organic solvent is compatible with the experimental system.

Experimental Workflow: GABA Receptor Binding Assay

A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor. This workflow outlines the key steps for evaluating the binding of this compound to GABA receptors.

GABA_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis p1 Prepare brain membrane homogenate (source of GABA receptors) p4 Prepare assay buffer p1->p4 p2 Prepare solutions of radiolabeled GABA agonist (e.g., [3H]muscimol) p2->p4 p3 Prepare serial dilutions of This compound (test compound) p3->p4 i1 Incubate membrane homogenate with radioligand and varying concentrations of test compound p4->i1 s1 Rapidly filter the incubation mixture to separate bound from free radioligand i1->s1 i2 Include controls for total binding (no competitor) and non-specific binding (excess unlabeled agonist) s2 Wash filters to remove non-specifically bound radioligand s1->s2 a1 Quantify radioactivity on filters (scintillation counting) s2->a1 a2 Calculate specific binding a1->a2 a3 Plot specific binding vs. test compound concentration a2->a3 a4 Determine IC50 and Ki values a3->a4

Caption: Workflow for a competitive GABA receptor binding assay.

Conclusion and Recommendations

For most in vitro biological applications, the hydrochloride salt of this compound is the recommended form due to its superior aqueous solubility, which simplifies solution preparation and avoids the potential confounding effects of organic solvents. The enhanced stability of the salt form may also be advantageous for long-term storage and consistency of experimental results. Regardless of the form used, researchers should be mindful of the tautomeric nature of the molecule in solution and ensure that the pH of their experimental system is controlled and reported. This technical guide serves as a valuable resource for researchers, enabling them to make an informed choice between the hydrochloride salt and freebase forms of this compound for their specific research needs.

References

Spectroscopic Profile of 1H-Imidazole-5-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-5-acetic acid (IUPAC name: 2-(1H-imidazol-5-yl)acetic acid), a molecule of interest in various research domains, including drug development and metabolomics. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data.

¹H NMR Data

An experimental ¹H NMR spectrum was obtained in water at a frequency of 500 MHz.[1] The observed chemical shifts are detailed in Table 1.

Chemical Shift (ppm)IntensityAssignment (in D₂O)
8.60100.00H-2 (imidazole ring)
7.79H-4 (imidazole ring)
3.88-CH₂- (acetic acid side chain)

Note: The signals for the acidic proton (-COOH) and the N-H protons of the imidazole ring are often broad and may exchange with D₂O, making them difficult to observe or appear at variable chemical shifts.

¹³C NMR Data

Carbon AtomExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)170-180
C-2 (Imidazole Ring)135-145
C-4 (Imidazole Ring)115-125
C-5 (Imidazole Ring)125-135
-CH₂- (Acetic Acid Side Chain)30-40
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound, based on the functionalities present, are summarized in Table 3. An Attenuated Total Reflectance (ATR) IR spectrum has been recorded on a Bio-Rad FTS instrument.[1]

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HStretching (Carboxylic Acid)
~3100N-HStretching (Imidazole Ring)
~1700C=OStretching (Carboxylic Acid)
~1600C=NStretching (Imidazole Ring)
~1550C=CStretching (Imidazole Ring)
1400-1200C-OStretching (Carboxylic Acid)
950-910O-HBending (Carboxylic Acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Various mass spectrometry techniques have been applied to this compound, including GC-MS, MS-MS, and LC-MS.[1] The molecular weight of this compound is 126.11 g/mol .

Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 126. Key fragmentation pathways would involve the loss of the carboxylic acid group and fragmentation of the imidazole ring. Expected major fragments are listed in Table 4.

m/zFragmentDescription
126[C₅H₆N₂O₂]⁺Molecular Ion
81[C₄H₅N₂]⁺Loss of -COOH (45 Da)
68[C₃H₄N₂]⁺Imidazole ring fragment
54[C₃H₄N]⁺Fragmentation of the imidazole ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols suitable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Apparatus:

  • NMR Spectrometer (e.g., 500 MHz)

  • 5 mm NMR tubes

  • Pipettes

Reagents:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • Internal standard (e.g., TMS or a water-soluble standard like DSS)

Procedure:

  • Sample Preparation: Dissolve the appropriate amount of this compound in approximately 0.6 mL of D₂O in a clean, dry NMR tube. Add a small amount of the internal standard.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique if the residual HDO signal is overwhelming.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Apparatus:

  • FTIR Spectrometer with an ATR accessory

  • Spatula

Reagents:

  • This compound sample (solid)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Apparatus:

  • Mass Spectrometer (e.g., LC-MS or GC-MS)

  • Liquid or Gas Chromatograph

  • Vials

Reagents:

  • This compound sample

  • Appropriate solvent (e.g., methanol, water for LC-MS; derivatizing agent for GC-MS if necessary)

Procedure (LC-MS Example):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol/water).

  • Chromatography:

    • Inject the sample into the liquid chromatograph.

    • Separate the analyte using an appropriate column (e.g., C18) and mobile phase gradient.

  • Mass Spectrometry:

    • The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).

    • Acquire data in both positive and negative ion modes if possible.

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the fragment ions.

Logical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Pivotal Role of Imidazoleacetic Acid in Histamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a critical biogenic amine, exerts a wide array of physiological and pathophysiological effects mediated by its four receptor subtypes. The precise regulation of histamine levels is paramount for maintaining homeostasis, and its metabolic inactivation is primarily governed by two key enzymatic pathways. One of these pathways, oxidative deamination by diamine oxidase (DAO), leads to the formation of imidazoleacetic acid (IAA). This technical guide provides an in-depth exploration of the role of IAA in histamine metabolism, its subsequent conversion to imidazoleacetic acid-ribotide (IAA-RP), and the emerging physiological significance of these metabolites. This document consolidates quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

The metabolic fate of histamine is crucial in determining the magnitude and duration of its biological effects. While the methylation pathway, catalyzed by histamine-N-methyltransferase (HNMT), has been extensively studied, the oxidative deamination pathway culminating in the formation of imidazoleacetic acid (IAA) is gaining increasing attention. IAA is not merely an inactive metabolite but a bioactive molecule in its own right, exhibiting effects on the central nervous system. Furthermore, its downstream metabolite, imidazoleacetic acid-ribotide (IAA-RP), has been identified as an endogenous ligand for imidazoline receptors, suggesting a more complex regulatory role than previously understood. This guide will dissect the formation, degradation, and physiological functions of IAA and its derivatives, providing a technical framework for future research and therapeutic development.

Histamine Metabolism: The Two Major Pathways

Histamine is primarily metabolized through two distinct enzymatic pathways: methylation and oxidative deamination. The relative contribution of each pathway can vary depending on the tissue and species.[1][2]

  • Methylation Pathway: Catalyzed by histamine-N-methyltransferase (HNMT), this intracellular pathway methylates histamine to form N-tele-methylhistamine. This metabolite is then further oxidized by monoamine oxidase B (MAO-B) to tele-methylimidazoleacetic acid (t-MIAA).[3][4]

  • Oxidative Deamination Pathway: This extracellular pathway is initiated by diamine oxidase (DAO), which converts histamine to imidazoleacetaldehyde. This intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield imidazoleacetic acid (IAA) .[5][6]

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Histamine_Metabolism Histamine Histamine N_tele_methylhistamine N_tele_methylhistamine Histamine->N_tele_methylhistamine HNMT (S-adenosyl-L-methionine) Imidazoleacetaldehyde Imidazoleacetaldehyde Histamine->Imidazoleacetaldehyde DAO t_MIAA tele-methylimidazoleacetic acid (t-MIAA) N_tele_methylhistamine->t_MIAA MAO-B ALDH IAA Imidazoleacetic Acid (IAA) Imidazoleacetaldehyde->IAA ALDH

Figure 1: The two primary pathways of histamine metabolism.

Quantitative Data in Histamine and Imidazoleacetic Acid Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the formation of imidazoleacetic acid.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateOrganism/TissueK_m ValueInhibitorsReference(s)
Diamine Oxidase (DAO) HistaminePorcine~30-50 µMPutrescine, Cadaverine[1][7]
Histamine N-Methyltransferase (HNMT) HistamineHuman Skin4.2 µMHigh [Histamine], 1-Methylhistamine, Amodiaquine[1]
S-adenosyl-L-methionineHuman Skin1.8 µMS-adenosylhomocysteine[1]
HistamineMouse Kidney26 µMAmodiaquine, S-adenosyl-L-homocysteine[8]
S-adenosyl-L-methionineMouse Kidney1.7 µM-[8]
Table 2: Physiological Concentrations of Imidazoleacetic Acid and its Derivatives
MetaboliteBiological MatrixSpeciesConcentrationReference(s)
Imidazoleacetic Acid (IAA) UrineHuman~8.02 nmol/mg creatinine[9]
Imidazoleacetic Acid-Ribotide (IAA-RP) Brain TissueRat1.1 ± 0.6 µg/g tissue[10]
tele-Methylimidazoleacetic Acid (t-MIAA) Cerebrospinal FluidHuman< 1 ng/mL (lumbar)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of imidazoleacetic acid and histamine metabolism.

Measurement of Diamine Oxidase (DAO) Activity in Serum

This fluorometric assay is based on the DAO-catalyzed oxidation of a substrate (e.g., putrescine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[3][5][12][13]

Materials:

  • Diamine Oxidase Assay Kit (e.g., Sigma-Aldrich MAK351, Abcam ab241004) containing:

    • DAO Assay Buffer

    • DAO Substrate

    • DAO Probe

    • DAO Enzyme Mix (HRP)

    • H₂O₂ Standard

    • DAO Positive Control

  • Black, flat-bottom 96-well plate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • Refrigerated microcentrifuge

  • Serum samples

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and warming buffers to room temperature.

  • Standard Curve Preparation: Prepare a series of H₂O₂ standards by diluting the provided stock solution in DAO Assay Buffer. This will be used to quantify the H₂O₂ produced in the enzymatic reaction.

  • Sample Preparation: Centrifuge blood samples to separate serum. If not used immediately, store serum at -80°C. On the day of the assay, thaw samples on ice.

  • Assay Reaction: a. Add 50 µL of each standard, sample, and control to separate wells of the 96-well plate. b. Prepare a Reaction Mix containing DAO Assay Buffer, DAO Probe, and DAO Enzyme Mix. c. Add 50 µL of the Reaction Mix to each well. d. Initiate the reaction by adding the DAO Substrate to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C, taking readings every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis: a. Calculate the rate of change in fluorescence (ΔRFU/min) for each sample. b. Use the H₂O₂ standard curve to convert the fluorescence rate to the rate of H₂O₂ production (pmol/min). c. DAO activity is typically expressed in U/L, where 1 Unit is the amount of enzyme that generates 1.0 µmol of H₂O₂ per minute.

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DAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Plate_Setup Plate Setup (Standards, Samples, Controls) Reagent_Prep->Plate_Setup Standard_Curve H₂O₂ Standard Curve Preparation Standard_Curve->Plate_Setup Sample_Prep Serum Sample Preparation Sample_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix Plate_Setup->Add_Reaction_Mix Initiate_Reaction Add DAO Substrate Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Reaction->Measure_Fluorescence Calculate_Rate Calculate Rate of Fluorescence Change Measure_Fluorescence->Calculate_Rate Quantify_Activity Quantify DAO Activity Calculate_Rate->Quantify_Activity

Figure 2: Experimental workflow for the DAO activity assay.
Quantification of Imidazoleacetic Acid in Urine by HPLC

This method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection for the quantification of IAA in urine samples.[14][15][16]

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or formic acid (for MS compatibility)

  • Water (HPLC grade)

  • Urine samples

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Collect 24-hour urine samples. b. Centrifuge a 1-5 mL aliquot of the urine sample to remove particulate matter. c. Dilute the supernatant with the mobile phase. d. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric or formic acid). The exact composition may need to be optimized.[15]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm) or fluorescence detection after derivatization.

  • Calibration: Prepare a series of standard solutions of IAA of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Analysis: Inject the prepared urine samples into the HPLC system.

  • Quantification: Identify the IAA peak based on its retention time compared to the standard. Quantify the concentration of IAA in the samples by interpolating the peak area on the calibration curve. Normalize the result to the creatinine concentration in the urine sample.

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HPLC_Workflow Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Dilution Dilution Centrifugation->Dilution Filtration Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection UV/Fluorescence Detection Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification

Figure 3: General workflow for HPLC analysis of IAA in urine.
Imidazoline Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of compounds, such as IAA-RP, for imidazoline receptors. It involves incubating a receptor source (e.g., brain tissue homogenate) with a radiolabeled ligand and a range of concentrations of the unlabeled test compound.[17][18][19][20][21]

Materials:

  • Radiolabeled imidazoline receptor ligand (e.g., [³H]clonidine, [³H]idazoxan)

  • Unlabeled test compound (IAA-RP) and a known displacing agent

  • Receptor source (e.g., rat brain tissue membranes)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled displacing agent.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (IAA-RP).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways Involving Imidazoleacetic Acid and Its Derivatives

Imidazoleacetic Acid as a GABA_A Receptor Agonist

Imidazoleacetic acid has been shown to act as a partial agonist at GABA_A receptors, the primary inhibitory neurotransmitter receptors in the brain.[22][23][24][25] Activation of GABA_A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

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GABA_A_Signaling IAA Imidazoleacetic Acid (IAA) GABA_A_Receptor GABA_A Receptor IAA->GABA_A_Receptor Binds to Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 4: Signaling pathway of IAA at the GABA_A receptor.
Imidazoleacetic Acid-Ribotide as an Imidazoline Receptor Ligand

Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous agonist at imidazoline receptors (I-receptors), which are involved in various physiological processes, including the regulation of blood pressure and insulin secretion.[10][26][27][28][29] I₁-receptors, for example, are coupled to G-proteins and their activation can lead to downstream signaling cascades involving phospholipase C (PLC) and the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

dot

Imidazoline_Signaling IAA_RP Imidazoleacetic Acid-Ribotide (IAA-RP) I1_Receptor I₁-Imidazoline Receptor IAA_RP->I1_Receptor Binds to G_Protein Gq/11 I1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Ca²⁺ Release from ER IP3->Calcium_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effects Physiological Effects (e.g., modulation of blood pressure) Calcium_Release->Physiological_Effects PKC_Activation->Physiological_Effects

Figure 5: Proposed signaling pathway of IAA-RP at the I₁-imidazoline receptor.

Conclusion

Imidazoleacetic acid, a primary metabolite of histamine via the diamine oxidase pathway, is emerging as a significant bioactive molecule. Its role extends beyond that of a simple breakdown product, with demonstrated activity at GABA_A receptors. The further conversion of IAA to IAA-RP, an endogenous ligand for imidazoline receptors, unveils a novel layer of complexity in histamine-related signaling. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further investigation into the multifaceted roles of imidazoleacetic acid and its derivatives. A deeper understanding of these pathways holds promise for the development of novel therapeutic strategies for a range of neurological and physiological disorders.

References

1H-Imidazole-5-acetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Human Metabolite Implicated in Neurological and Renal Health

Abstract

1H-Imidazole-5-acetic acid (IAA), a primary oxidative metabolite of histamine, is an endogenous compound increasingly recognized for its diverse physiological and pathological roles in the human body. Arising from the enzymatic activity of diamine oxidase (DAO) and aldehyde dehydrogenase (ALDH) on histamine, IAA is a bioactive molecule that exerts its effects through interactions with key neurotransmitter and signaling receptors, including GABA-A and imidazoline I1 receptors. Its presence and concentration in biological fluids are gaining attention as a potential biomarker in the context of neurological disorders and chronic kidney disease, where it is classified as a uremic toxin. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, physiological significance, and pathological implications of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as imidazoleacetic acid, is a small molecule with the chemical formula C₅H₆N₂O₂. It is a structural isomer of 1H-Imidazole-4-acetic acid and exists in tautomeric forms. As a product of histamine metabolism, its levels can reflect the activity of the histamine system, which is involved in a wide array of physiological processes, including neurotransmission, immune response, and gastric acid secretion. The growing body of evidence linking IAA to central nervous system modulation and its accumulation in renal insufficiency underscores the need for a deeper understanding of this metabolite.

Biochemical Pathways

The biosynthesis and degradation of this compound are intricately linked to histamine metabolism. Two primary pathways govern the breakdown of histamine in humans, with the formation of IAA representing the oxidative deamination route.

Biosynthesis of this compound

The formation of IAA from histamine is a two-step enzymatic process:

  • Oxidative Deamination of Histamine: The enzyme diamine oxidase (DAO), also known as histaminase, catalyzes the oxidative deamination of histamine to form imidazole-4-acetaldehyde. This reaction primarily occurs in the extracellular space.[1]

  • Oxidation of Imidazole-4-acetaldehyde: The intermediate, imidazole-4-acetaldehyde, is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.[1]

It is important to distinguish this pathway from the alternative histamine metabolism route, which involves methylation by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine, which is subsequently oxidized to tele-methylimidazoleacetic acid (t-MIAA). The relative contribution of these two pathways can vary between different tissues and physiological states.

Histamine Histamine Imidazole_acetaldehyde Imidazole-4-acetaldehyde Histamine->Imidazole_acetaldehyde Diamine Oxidase (DAO) t_MH tele-Methylhistamine Histamine->t_MH Histamine-N- methyltransferase (HNMT) IAA This compound Imidazole_acetaldehyde->IAA Aldehyde Dehydrogenase (ALDH) t_MIAA tele-Methylimidazoleacetic acid t_MH->t_MIAA Monoamine Oxidase B (MAO-B) & Aldehyde Dehydrogenase (ALDH) IAA This compound GABA_A_Receptor GABA-A Receptor IAA->GABA_A_Receptor Binds to and activates Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuronal_Hyperpolarization Leads to Cl⁻ influx cluster_membrane Plasma Membrane IAA This compound I1_Receptor Imidazoline I1 Receptor IAA->I1_Receptor Binds and Activates PC_PLC Phosphatidylcholine- selective Phospholipase C I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Downstream_Effectors Downstream Effectors DAG->Downstream_Effectors Activates Physiological_Response Reduced Sympathetic Outflow (Hypotensive Effect) Downstream_Effectors->Physiological_Response Leads to Start Biological Sample (Plasma, Urine, CSF) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation Evaporation to Dryness (under nitrogen stream) Supernatant_Collection->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1H-Imidazole-5-acetic acid, also known as (1H-Imidazol-4-yl)acetic acid, is a heterocyclic organic compound that plays a role in various biological systems.[1] Its structure, featuring both an imidazole ring and a carboxylic acid group, imparts a unique set of physicochemical properties that are of significant interest in medicinal chemistry and pharmaceutical research.[1] This guide provides a comprehensive overview of these properties, along with the experimental methodologies used for their determination and the biological pathways in which this molecule participates.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data is compiled from various sources, and distinctions between experimental and predicted values are noted where applicable.

Table 1: General and Structural Properties

PropertyValueSource
CAS Number 645-65-8[1][2][3]
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [1][2]
IUPAC Name 2-(1H-imidazol-5-yl)acetic acid[2][3]
Appearance White to off-white crystalline solid[1]
SMILES C1=C(NC=N1)CC(=O)O[2]
InChIKey PRJKNHOMHKJCEJ-UHFFFAOYSA-N[1][2][3]

Table 2: Thermodynamic and Solubility Properties

PropertyValueSource/Method
Melting Point 222 °C (decomposes)[3]
Water Solubility Soluble in water and polar organic solvents.[1] Predicted: 53.3 g/L.[3] ALOGPS
logP (Octanol-Water Partition Coefficient) Predicted: -0.5 to -1.4[3] ALOGPS, ChemAxon
logS Predicted: -0.37[3] ALOGPS

Table 3: Acidity and Charge Properties

PropertyValueSource/Method
pKa (Strongest Acidic) Predicted: 3.65[3] ChemAxon
pKa (Strongest Basic) Predicted: 6.78[3] ChemAxon
Physiological Charge 0[3] ChemAxon
Polar Surface Area 65.98 Ų[3] ChemAxon

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development.[4][5][6][7] While specific experimental data for this compound is not extensively published, the following are standard high-throughput experimental methods used for such compounds.[4]

1. Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Shake-Flask Method (OECD 107): This is the traditional and most reliable method.

    • A solution of this compound is prepared in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

    • The mixture is then centrifuged to separate the octanol and water layers.

    • The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography can be used for a more rapid determination of logP.

    • A reversed-phase HPLC column (e.g., C18) is used, where the stationary phase is nonpolar and the mobile phase is polar.

    • The retention time of the compound is measured.

    • The logP is then calculated by correlating the retention time with those of a series of well-characterized compounds with known logP values.

2. Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in solution and is critical for understanding a compound's ionization state at different physiological pH values.

  • Potentiometric Titration:

    • A solution of this compound of known concentration is prepared in water.

    • A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

    • The pH of the solution is monitored using a pH meter after each addition of the base.

    • A titration curve is generated by plotting the pH against the volume of base added.

    • The pKa is determined from the pH at the half-equivalence point.

  • UV-Vis Spectroscopy:

    • The UV-Vis absorption spectrum of this compound is recorded in a series of buffers with different pH values.

    • Changes in the absorption spectrum are observed as the compound ionizes.

    • The pKa is determined by fitting the spectral data to the Henderson-Hasselbalch equation.

3. Determination of Solubility

Solubility is a critical factor for drug absorption and formulation.

  • Equilibrium Shake-Flask Method:

    • An excess amount of solid this compound is added to a specific solvent (e.g., water, buffer at a specific pH).

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using an analytical method like HPLC or UV-Vis spectroscopy.

Visualizations

Biological Pathway: Histidine Metabolism

This compound is involved in the metabolic pathway of histidine.[2] The following diagram illustrates a simplified view of this pathway.

Histidine_Metabolism Histidine Histidine Urocanic_acid Urocanic_acid Histidine->Urocanic_acid Histidase Imidazoleacetic_acid This compound Histidine->Imidazoleacetic_acid Alternative Pathway Imidazolonepropionic_acid Imidazolonepropionic_acid Urocanic_acid->Imidazolonepropionic_acid Urocanase Formiminoglutamic_acid Formiminoglutamic_acid Imidazolonepropionic_acid->Formiminoglutamic_acid Imidazolonepropionase Glutamic_acid Glutamic_acid Formiminoglutamic_acid->Glutamic_acid Glutamate formiminotransferase

Caption: Simplified pathway of histidine metabolism.

Experimental Workflow: Shake-Flask Method for logP Determination

The workflow for the standard shake-flask method to determine the octanol-water partition coefficient is depicted below.

Shake_Flask_Workflow start Start prepare_solution Prepare solution of compound in pre-saturated octanol and water start->prepare_solution shake Shake vigorously to establish equilibrium prepare_solution->shake separate Centrifuge to separate octanol and water phases shake->separate analyze_octanol Analyze concentration in octanol phase (HPLC/UV-Vis) separate->analyze_octanol analyze_water Analyze concentration in water phase (HPLC/UV-Vis) separate->analyze_water calculate Calculate logP = log([C]octanol / [C]water) analyze_octanol->calculate analyze_water->calculate end_process End calculate->end_process

Caption: Workflow for logP determination via the shake-flask method.

Logical Relationship: Physicochemical Properties in Drug Development

The interplay of various physicochemical properties is fundamental to the success of a drug candidate. This diagram illustrates the relationship between these core properties and key stages of drug development.

Drug_Development_Properties cluster_properties Core Physicochemical Properties cluster_development Drug Development Stages Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Ionization Ionization (pKa) Ionization->Absorption Excretion Excretion Ionization->Excretion Ionization->Formulation Molecular_Weight Molecular Weight Molecular_Weight->Absorption Molecular_Weight->Distribution

Caption: Influence of physicochemical properties on drug development.

References

The Imidazole Ring: A Cornerstone of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of bioactive molecules and medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it a focal point for researchers and drug development professionals. This technical guide provides a comprehensive overview of the imidazole core, detailing its fundamental properties, role in biological systems, and significance in modern therapeutics. The content herein is curated to offer an in-depth resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Physicochemical Properties and Biological Significance

The imidazole ring's distinct characteristics are central to its multifaceted roles in biological systems. It is an aromatic heterocycle, a property that imparts significant stability.[1][2][3] One of its most crucial features is its amphoteric nature, meaning it can act as both a weak acid and a weak base.[2][3][4] The pKa of the protonated imidazolium ion is approximately 7.0, allowing it to exist in both protonated and unprotonated forms at physiological pH.[4] This enables it to participate in acid-base catalysis and hydrogen bonding, which are fundamental to many enzymatic reactions and molecular recognition events.[3]

The imidazole moiety is a key component of the essential amino acid histidine, which plays a vital role in the structure and function of numerous proteins and enzymes.[3] It is also found in other biologically important molecules such as histamine, a mediator of immune responses, and purines, which are fundamental components of nucleic acids.[4]

The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a common feature in a vast array of pharmaceuticals, demonstrating a broad spectrum of therapeutic applications. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal ion coordination, makes it an effective pharmacophore for targeting a wide range of biological macromolecules.[3] Imidazole-containing drugs have been successfully developed as antifungal, antibacterial, anticancer, anti-inflammatory, and antihypertensive agents, among others.[3]

Data Presentation: Physicochemical and Pharmacokinetic Properties of Selected Imidazole-Containing Drugs

The following tables summarize key physicochemical and pharmacokinetic data for a selection of commercially available drugs that feature the imidazole core.

Drug Therapeutic Class Molecular Weight ( g/mol ) pKa LogP Solubility
Ketoconazole Antifungal531.432.9, 6.54.3Practically insoluble in water
Clotrimazole Antifungal344.844.75.0Sparingly soluble in water
Miconazole Antifungal416.136.75.8Practically insoluble in water
Losartan Antihypertensive422.914.93.0Practically insoluble in water
Cimetidine Anti-ulcer252.346.80.4Soluble in water
Metronidazole Antibacterial/Antiprotozoal171.152.5-0.1Sparingly soluble in water
Drug Bioavailability (%) Protein Binding (%) Half-life (hours) Metabolism Excretion
Ketoconazole Variable84-998Hepatic (CYP3A4)Biliary
Clotrimazole <0.5 (topical)903.5-5HepaticFecal
Miconazole <1 (oral)91-9320-24Hepatic (CYP3A4, CYP2C9)Fecal
Losartan ~33>982Hepatic (CYP2C9, CYP3A4)Renal and Biliary
Cimetidine 60-7015-202Hepatic (CYP450)Renal
Metronidazole ~100<208HepaticRenal

Key Signaling Pathways Involving Imidazole

The imidazole ring of histidine residues is central to a critical signaling mechanism in bacteria, archaea, and lower eukaryotes known as the two-component system. This system allows organisms to sense and respond to environmental stimuli.[5][6]

Two-Component Signal Transduction

A typical two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[5][7] Upon detection of an external signal (e.g., nutrient availability, osmotic stress, chemoattractants), the histidine kinase autophosphorylates on a conserved histidine residue.[5][8] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator.[5][8] This phosphorylation event activates the response regulator, which in turn modulates the expression of target genes, leading to a cellular response.[5][8]

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Extracellular Domain Transmembrane Domain Histidine Kinase Domain RR Response Regulator HK:f2->RR 3. Phosphotransfer ADP ADP HK:f2->ADP RR_P Phosphorylated Response Regulator RR->RR_P DNA DNA RR_P->DNA 4. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 5. Regulation Signal External Signal Signal->HK:f0 1. Signal Binding ATP ATP ATP->HK:f2 2. Autophosphorylation

A simplified diagram of a canonical two-component signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of imidazole-containing bioactive molecules.

Synthesis of Imidazole Derivatives via the Debus-Radziszewski Reaction

This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles.[9][10][11][12]

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid or ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring bar

  • Filtration apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in glacial acetic acid or ethanol.

  • Add ammonium acetate (excess, typically 10 equivalents) to the solution.

  • Add a stirring bar and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring. The reaction time can vary from 4 to 24 hours depending on the substrates.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • If no precipitate forms, pour the reaction mixture into a beaker of cold water to induce precipitation. Collect the solid by vacuum filtration as described above.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum.

In Vitro Anticancer Activity Evaluation using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an imidazole-based compound against a cancer cell line.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test imidazole compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazole compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%). Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a general method for screening imidazole derivatives as potential COX-2 inhibitors.[17][18][19][20][21]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe or colorimetric reagent

  • Test imidazole compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., celecoxib)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare all reagents and dilute the COX-2 enzyme in the assay buffer to the desired concentration.

  • Inhibitor Incubation: Add a small volume (e.g., 10 µL) of the test imidazole compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a negative (vehicle) control.

  • Add the diluted COX-2 enzyme solution to each well and incubate for a specific period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the detection probe/reagent in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately begin reading the fluorescence or absorbance at appropriate wavelengths using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration from the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Synthesis_Workflow Start Start: Select Reactants (Dicarbonyl, Aldehyde, NH4OAc) Reaction Perform Debus-Radziszewski Reaction (Reflux) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Precipitation) Monitoring->Workup Filtration Isolate Crude Product (Vacuum Filtration) Workup->Filtration Purification Purify Product (Recrystallization) Filtration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End: Pure Imidazole Derivative Characterization->End IC50_Workflow Start Start: Seed Cells in 96-well Plate Treatment Treat Cells with Serial Dilutions of Imidazole Compound Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals (Add DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Analyze Data and Calculate IC50 Absorbance_Reading->Data_Analysis End End: IC50 Value Determined Data_Analysis->End

References

Methodological & Application

Synthesis of 1H-Imidazole-5-acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 1H-Imidazole-5-acetic acid, a key building block in the development of pharmaceutical agents. The described methodology is based on established chemical literature, offering a reliable route for researchers, scientists, and drug development professionals. This document includes a detailed experimental procedure, a summary of required materials and expected yields, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in various biologically active molecules. The presence of both the imidazole ring, a versatile pharmacophore, and a carboxylic acid moiety allows for diverse chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic candidates. This protocol details a robust two-step synthesis beginning with the formation of an ester precursor, ethyl 1H-imidazole-5-acetate, followed by its hydrolysis to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of ethyl 1H-imidazole-5-acetate from a suitable starting material. A common and effective method for this is the reaction of 4-(chloromethyl)-1H-imidazole with sodium cyanide followed by ethanolysis of the resulting nitrile. The second step is the hydrolysis of the ester to the desired carboxylic acid.

SynthesisWorkflow Start 4-(Chloromethyl)-1H-imidazole hydrochloride Step1 Reaction with NaCN in DMSO Start->Step1 Intermediate1 1H-Imidazole-5-acetonitrile Step1->Intermediate1 Step2 Acid-catalyzed Ethanolysis Intermediate1->Step2 Intermediate2 Ethyl 1H-Imidazole-5-acetate Step2->Intermediate2 Step3 Alkaline Hydrolysis (NaOH, H2O/EtOH) Intermediate2->Step3 End This compound Step3->End

Figure 1. Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurity
4-(Chloromethyl)-1H-imidazole hydrochlorideCommercial Source≥98%
Sodium Cyanide (NaCN)Commercial Source≥98%
Dimethyl Sulfoxide (DMSO), anhydrousCommercial Source≥99.8%
Ethanol (EtOH), absoluteCommercial Source≥99.5%
Sulfuric Acid (H₂SO₄), concentratedCommercial Source95-98%
Sodium Hydroxide (NaOH)Commercial Source≥98%
Hydrochloric Acid (HCl), concentratedCommercial Source37%
Diethyl Ether (Et₂O)Commercial SourceACS Grade
Ethyl Acetate (EtOAc)Commercial SourceACS Grade
Sodium Sulfate (Na₂SO₄), anhydrousCommercial SourceACS Grade
Step 1: Synthesis of 1H-Imidazole-5-acetonitrile
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 15.3 g (0.1 mol) of 4-(chloromethyl)-1H-imidazole hydrochloride in 100 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Carefully add 5.4 g (0.11 mol) of sodium cyanide (NaCN) to the solution in portions at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1H-imidazole-5-acetonitrile.

Step 2: Synthesis of Ethyl 1H-Imidazole-5-acetate
  • To the crude 1H-imidazole-5-acetonitrile from the previous step, add 150 mL of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid (H₂SO₄) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude ethyl 1H-imidazole-5-acetate. The crude product can be purified by column chromatography on silica gel using ethyl acetate as the eluent.

Step 3: Synthesis of this compound
  • Dissolve the purified ethyl 1H-imidazole-5-acetate (assuming approximately 0.08 mol from the previous steps) in 100 mL of a 1:1 mixture of ethanol and water.

  • Add 4.0 g (0.1 mol) of sodium hydroxide (NaOH) pellets to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Carefully acidify the solution to pH 5-6 with concentrated hydrochloric acid (HCl).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Data and Results

StepProductStarting Material (Amount)ReagentsYield (%)Purity (by NMR)
11H-Imidazole-5-acetonitrile4-(Chloromethyl)-1H-imidazole HCl (15.3 g)NaCN, DMSO~85-90-
2Ethyl 1H-Imidazole-5-acetate1H-Imidazole-5-acetonitrile (crude)EtOH, H₂SO₄~75-80>95%
3This compoundEthyl 1H-Imidazole-5-acetate (approx. 0.08 mol)NaOH, EtOH/H₂O~90-95>98%

Table 1. Summary of synthetic steps, reagents, and expected outcomes.

Characterization

The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H NMR: Expected to show characteristic peaks for the imidazole ring protons and the methylene protons of the acetic acid side chain.

  • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: Comparison with literature values.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is extremely toxic and should be handled with extreme care.

  • Concentrated acids and bases are corrosive and should be handled with caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. The provided workflow diagram and data table offer a clear and concise overview of the entire process, facilitating ease of use and reproducibility.

Application Notes and Protocols for the Experimental Use of 1H-Imidazole-5-acetic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 1H-Imidazole-5-acetic acid in enzyme assays. This document includes quantitative data on its inhibitory activity, detailed protocols for relevant enzyme assays, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound, also known as imidazole-4-acetic acid, is a structural analog of the amino acid histidine and a metabolite of histamine. Its imidazole ring and carboxylic acid moiety make it a candidate for interaction with the active sites of various enzymes, particularly metalloenzymes and those involved in amino acid and neurotransmitter metabolism. These notes focus on its application as a potential enzyme inhibitor, providing researchers with the necessary information to investigate its effects on enzyme kinetics.

Data Presentation

The inhibitory potential of imidazole-containing compounds has been demonstrated against several enzymes. While specific quantitative data for this compound is limited in publicly available literature, data for a closely related derivative, 2-(4-imidazoyl)hydrocinnamic acid, which shares the core imidazole and carboxylic acid functionalities, provides a strong indication of its potential as a competitive inhibitor of Carboxypeptidase A.

Table 1: Quantitative Data on the Inhibition of Carboxypeptidase A by an Imidazole Acetic Acid Derivative

CompoundEnzymeInhibition TypeKi (µM)
2-(4-imidazoyl)hydrocinnamic acidCarboxypeptidase ACompetitive0.8[1]

Signaling and Metabolic Pathways

Histamine Metabolism

This compound is a key metabolite in the degradation pathway of histamine. Understanding this pathway is crucial for identifying potential enzymatic targets for this compound, such as Histamine N-methyltransferase (HNMT).

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine IAA This compound Histamine->IAA Diamine Oxidase (DAO) t_MH tele-Methylhistamine Histamine->t_MH HNMT t_MIAA tele-Methylimidazoleacetic acid t_MH->t_MIAA MAO-B / ALDH

Caption: Metabolic pathway of histamine.
Carboxypeptidase A Catalytic Mechanism

This compound derivatives have been shown to inhibit Carboxypeptidase A, a zinc-containing metalloprotease. The proposed mechanism of inhibition involves the coordination of the imidazole nitrogen to the active site zinc ion, mimicking the interaction of the substrate's C-terminal carboxylate.

CarboxypeptidaseA_Mechanism cluster_Enzyme Carboxypeptidase A Active Site E_Zn Enzyme-Zn²⁺ Intermediate Tetrahedral Intermediate E_Zn->Intermediate Nucleophilic attack by Zn-bound H₂O Glu270_base Glu270 (Base) Glu270_base->Intermediate Proton abstraction Arg127 Arg127 Arg127->Intermediate Stabilization Substrate Peptide Substrate Substrate->E_Zn Binding Products Cleaved Products Intermediate->Products Peptide bond cleavage

Caption: Catalytic mechanism of Carboxypeptidase A.[1]

Experimental Protocols

The following are detailed protocols for enzyme assays relevant to the investigation of this compound.

Protocol 1: Carboxypeptidase A Inhibition Assay (Spectrophotometric)

This protocol is adapted for testing the inhibitory effect of this compound on Carboxypeptidase A activity using a chromogenic substrate.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • N-(4-Methoxyphenylazoformyl)-Phe-OH (Substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold 10% LiCl.

    • Enzyme Working Solution: Dilute the enzyme stock solution in Tris-HCl buffer to achieve a final concentration that gives a linear rate of substrate hydrolysis over 5-10 minutes.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of N-(4-Methoxyphenylazoformyl)-Phe-OH in DMSO.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in Tris-HCl buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Workflow:

CPA_Inhibition_Workflow A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) B Add Buffer, Enzyme, and Inhibitor to Microplate Wells A->B C Pre-incubate at 25°C for 10 min B->C D Initiate Reaction by Adding Substrate C->D E Measure Absorbance at 350 nm Kinetically for 10 min D->E F Calculate Initial Velocities E->F G Plot Data and Determine IC₅₀ or Kᵢ F->G

Caption: Workflow for Carboxypeptidase A inhibition assay.
  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • Tris-HCl buffer (to a final volume of 200 µL)

      • This compound solution at various concentrations (e.g., 0.1 µM to 100 µM). For the control well, add buffer instead of the inhibitor.

      • Carboxypeptidase A working solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 350 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. For determination of the inhibition constant (Kᵢ), perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Histamine N-Methyltransferase (HNMT) Activity Assay (Radiometric)

This protocol is a standard method to measure HNMT activity and can be adapted to screen for the inhibitory potential of this compound.

Materials:

  • Purified or recombinant HNMT

  • This compound

  • Histamine dihydrochloride

  • S-[³H-methyl]-adenosyl-L-methionine ([³H]SAM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Borate buffer (1 M, pH 10)

  • Toluene-isoamyl alcohol (3:2, v/v)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Dilute HNMT in phosphate buffer to an appropriate concentration.

    • Substrate Mix: Prepare a solution containing histamine and [³H]SAM in phosphate buffer.

    • Inhibitor Solution: Prepare a stock solution of this compound in phosphate buffer and create serial dilutions.

  • Assay Workflow:

HNMT_Assay_Workflow A Prepare Reagents (Enzyme, Substrate Mix, Inhibitor) B Add Enzyme and Inhibitor to Microcentrifuge Tubes A->B C Pre-incubate at 37°C for 5 min B->C D Initiate Reaction by Adding Substrate Mix C->D E Incubate at 37°C for 30 min D->E F Stop Reaction with Borate Buffer E->F G Extract Radiolabeled Product with Toluene-Isoamyl Alcohol F->G H Measure Radioactivity by Liquid Scintillation Counting G->H I Calculate Enzyme Activity/% Inhibition H->I

Caption: Workflow for HNMT radiometric assay.
  • Assay Protocol:

    • In a microcentrifuge tube, add the HNMT enzyme solution and the this compound solution (or buffer for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate mix containing histamine and [³H]SAM.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding borate buffer.

    • Add toluene-isoamyl alcohol, vortex thoroughly, and centrifuge to separate the phases. The radiolabeled product (tele-methylhistamine) will be in the organic phase.

    • Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of radiolabeled product formed. Determine the percent inhibition for each concentration of this compound.

Conclusion

These application notes provide a starting point for researchers interested in exploring the effects of this compound on enzyme activity. The provided data on a related compound suggests that it may be a potent inhibitor of Carboxypeptidase A. The detailed protocols offer a practical guide for performing inhibition and activity assays for Carboxypeptidase A and HNMT. Further research is warranted to fully characterize the inhibitory profile and mechanism of action of this compound against these and other potential enzyme targets.

References

Application Notes and Protocols for the Quantification of 1H-Imidazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-5-acetic acid (IAA), a key metabolite of histamine, is a molecule of significant interest in various fields of biomedical research. As a product of histamine degradation via the diamine oxidase (DAO) pathway, its quantification in biological matrices such as urine and plasma can provide valuable insights into histamine metabolism and related physiological and pathological processes. Accurate and reliable analytical methods are crucial for understanding its role in health and disease. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, along with a summary of their performance characteristics to aid in method selection.

Metabolic Pathway of this compound

This compound is formed from the essential amino acid L-histidine through a series of enzymatic reactions. L-histidine is first decarboxylated to histamine by histidine decarboxylase. Histamine is then metabolized through two primary pathways. The pathway relevant to IAA formation involves oxidative deamination by diamine oxidase (DAO) to form imidazole-4-acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.[1][2]

Metabolic Pathway of this compound Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase IAAld Imidazole-4-acetaldehyde Histamine->IAAld Diamine Oxidase (DAO) IAA This compound IAAld->IAA Aldehyde Dehydrogenase (ALDH)

Metabolic pathway from L-histidine to this compound.

Analytical Methods for Quantification

Several analytical methods have been developed for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the different analytical methods described in these notes. This allows for a direct comparison to facilitate the selection of the most appropriate method for a specific research application.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-MS UrineNot specified-0.20 nmol[3]Not specified
HPLC-UV Plasma, Urine0.005 - 50.0 µg/mL[4]0.001 µg/mL[4]0.005 µg/mL[4]70 - 98%[5]
LC-MS/MS Plasma2.61 - 2610 ng/mL-2.61 ng/mL>94.2%[6]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive method for the quantification of this compound, particularly in urine samples. The method typically involves sample clean-up, derivatization to increase volatility, followed by chromatographic separation and mass spectrometric detection.[3]

Experimental Workflow

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine Urine Sample (0.05 mL) ion_exchange Ion-Exchange Chromatography urine->ion_exchange derivatize Esterification (n-butanol/BF3) ion_exchange->derivatize extract Chloroform Extraction derivatize->extract gcms GC-MS with Selected Ion Monitoring (SIM) extract->gcms quant Quantification gcms->quant

Workflow for GC-MS analysis of this compound.
Detailed Protocol

1. Sample Preparation (Urine)

  • To 0.05 mL of urine, add an internal standard (e.g., [15N,15N']IAA).[3]

  • Perform ion-exchange chromatography to separate the acidic fraction containing IAA.[3]

2. Derivatization

  • Elute the acidic fraction and evaporate to dryness.

  • Add 1 mL of n-butanol and 0.2 mL of boron trifluoride-butanol (14% w/v).[3]

  • Heat the mixture at 100°C for 30 minutes to form the n-butyl ester of IAA.[3]

  • After cooling, add 1 mL of chloroform and 2 mL of water.

  • Vortex and centrifuge to separate the layers.

  • Collect the lower chloroform layer containing the derivatized IAA.[3]

  • Evaporate the chloroform and reconstitute the residue in a small volume of ethyl acetate for injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 81 for IAA n-butyl ester and m/z 83 for the [15N,15N']IAA internal standard.[3]

4. Quantification

  • Generate a calibration curve by analyzing standards of known concentrations of IAA subjected to the same sample preparation and derivatization procedure.

  • Calculate the concentration of IAA in the urine samples based on the peak area ratio of the analyte to the internal standard.

II. High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection offers a robust and widely accessible method for the quantification of this compound in various biological matrices. The method relies on the separation of IAA from other sample components on a reversed-phase column followed by its detection based on UV absorbance.

Experimental Workflow

HPLC-UV Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Plasma or Urine Sample protein_precip Protein Precipitation (Acetonitrile) sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Reversed-Phase HPLC supernatant->hplc uv UV Detection (e.g., 210 nm) hplc->uv quant Quantification uv->quant LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 100 µL) protein_precip Protein Precipitation (Acetonitrile) plasma->protein_precip evap Evaporation to Dryness protein_precip->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc UPLC/HPLC Separation reconstitute->lc msms Tandem Mass Spectrometry (MRM) lc->msms quant Quantification msms->quant

References

Application Notes and Protocols for the Purification of Synthesized 1H-Imidazole-5-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 1H-Imidazole-5-acetic acid, a crucial step in ensuring the quality and reliability of this compound for research, development, and pharmaceutical applications. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and detailed experimental procedures.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in biologically active molecules.[1] It serves as a key building block and intermediate in the synthesis of various pharmaceutical agents.[1][2] The purity of this compound is paramount for its use in biological assays and as a starting material in multi-step syntheses. This document details established methods for its purification from crude synthetic mixtures.

Quantitative Data Summary

The following table summarizes typical purity levels and yields obtained for imidazole derivatives using various purification techniques. While specific data for this compound is not extensively published, the data for structurally related compounds provides a benchmark for expected outcomes.

Purification MethodCompoundInitial PurityFinal PurityYieldReference
Column Chromatography & RecrystallizationImidazoleacetic acid ester derivativeCrudeNot Specified85%[3]
Column ChromatographyPhenanthroimidazole derivativesCrude>95%9-69%[4]
Solvent-Free Synthesis & CrystallizationImidazol-1-yl-acetic acid hydrochlorideCrude99.47% (Chromatographic)93%[5]
Commercial Specification1H-Imidazole-1-acetic acidNot Applicable≥ 99% (HPLC)Not Applicable[2]

Experimental Protocols

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, which is a polar molecule with both acidic (carboxylic acid) and basic (imidazole) functionalities, a polar solvent or a solvent mixture is generally suitable. Water or alcohol-water mixtures are good starting points for solvent screening.

Protocol: Recrystallization from Water

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a rinse with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Note: For compounds that are highly soluble in water even at room temperature, a co-solvent system (e.g., water/isopropanol, water/ethanol) may be more effective. The optimal solvent system should be determined empirically.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound, silica gel is a common stationary phase. Due to the basic nature of the imidazole ring, peak tailing can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier to the eluent.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient is from 100% dichloromethane to a mixture of dichloromethane:methanol (e.g., 95:5 or 90:10).

  • Tailing Reduction: To minimize peak tailing, add a small percentage of a base, such as triethylamine (0.5-1%), to the mobile phase.[6]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Note: The choice of eluent system will depend on the specific impurities present in the crude material. It is advisable to first develop the separation on TLC to determine the optimal solvent system.

Acid-Base Extraction

This technique can be used as a preliminary purification step to separate acidic or basic compounds from neutral impurities. Given that this compound is amphoteric, its solubility can be manipulated by adjusting the pH of the aqueous solution.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to precipitate the purified product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Synthesized This compound recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom acid_base Acid-Base Extraction start->acid_base Optional Pre-purification hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr column_chrom->hplc column_chrom->nmr acid_base->recrystallization acid_base->column_chrom end Pure this compound hplc->end nmr->end

Caption: General experimental workflow for the purification of this compound.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, it is recognized as a metabolite.[7] Imidazoleacetic acid has been reported in various organisms, including humans.[7] Its hydrochloride salt has been investigated as a fluorescent probe that can bind to the α1 subunit of NADH oxidoreductase and may inhibit mitochondrial functions.[8] This suggests a potential role in cellular metabolism and energy regulation. Further research is required to fully elucidate its specific biological targets and signaling cascades.

logical_relationship cluster_compound Compound Properties cluster_techniques Purification Technique Selection compound This compound properties Amphoteric Nature (Acidic & Basic) compound->properties recrystallization Recrystallization (Polar Solvents) properties->recrystallization Influences Solvent Choice column_chrom Column Chromatography (Polar Stationary/Mobile Phase) properties->column_chrom Requires Polar System acid_base Acid-Base Extraction (pH Manipulation) properties->acid_base Enables Separation

Caption: Relationship between compound properties and purification technique selection.

References

Application Notes and Protocols: 1H-Imidazole-5-acetic acid in Cyclooxygenase-2 (COX-2) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is typically induced by inflammatory stimuli, making it a prime target for the development of anti-inflammatory therapeutics with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The imidazole scaffold is a prominent feature in many selective COX-2 inhibitors, and investigating the inhibitory potential of its derivatives is a continuing area of interest in drug discovery.[2][4]

These application notes provide a comprehensive overview and detailed protocols for evaluating the inhibitory activity of 1H-Imidazole-5-acetic acid against human recombinant COX-2. The methodologies described are based on established in vitro enzymatic assays widely employed in pharmacological research and high-throughput screening.

Signaling Pathway of COX-2 in Inflammation

The expression of COX-2 is upregulated by a variety of stimuli, including growth factors, tumor promoters, and oncogenes.[5] This upregulation is mediated by complex signal transduction pathways, primarily involving protein kinase C (PKC) and Ras signaling, which in turn activate mitogen-activated protein kinases (MAPKs).[5][6] These signaling cascades lead to the activation of transcription factors such as NF-κB, which bind to the promoter region of the PTGS2 gene (the gene encoding COX-2), initiating its transcription.[5] Once expressed, COX-2 converts arachidonic acid into prostaglandin H2 (PGH2).[7][8] PGH2 is then further metabolized by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation and pain.[7][8]

COX2_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptors Tumor Promoters Tumor Promoters Tumor Promoters->Receptors Ras Ras Receptors->Ras PKC PKC Receptors->PKC MAPK Cascade MAPK Cascade Ras->MAPK Cascade PKC->MAPK Cascade NF-κB NF-κB MAPK Cascade->NF-κB COX-2 Gene (PTGS2) COX-2 Gene (PTGS2) NF-κB->COX-2 Gene (PTGS2) Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate PGH2 PGH2 COX-2 Enzyme->PGH2 Product PGE2 Synthase PGE2 Synthase PGH2->PGE2 Synthase PGE2 PGE2 PGE2 Synthase->PGE2 Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain COX-2 mRNA COX-2 mRNA COX-2 Gene (PTGS2)->COX-2 mRNA COX-2 mRNA->COX-2 Enzyme

Caption: COX-2 signaling pathway in inflammation.

Data Presentation

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes hypothetical quantitative data for this compound in comparison to a known COX-2 inhibitor, Celecoxib.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundCOX-25.8>17
This compoundCOX-1>100
CelecoxibCOX-20.05>300
CelecoxibCOX-115.0

Note: The data for this compound is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Two standard and reliable methods for assessing in vitro COX-2 inhibition are the fluorometric and colorimetric assays. Both methods measure the peroxidase activity component of the COX-2 enzyme.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • This compound (Test Inhibitor)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well white opaque plate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Experimental Workflow:

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagent Mix: Assay Buffer, COX Probe, Cofactor E Add Reagent Mix to all wells A->E B Prepare Test Inhibitor Dilutions (this compound) F Add Test Inhibitor, Positive Control, or Buffer to appropriate wells B->F C Prepare Positive Control (Celecoxib) C->F D Reconstitute COX-2 Enzyme G Add diluted COX-2 Enzyme to all wells (except background) D->G E->F F->G H Incubate at 25°C for 10 min G->H I Initiate reaction with Arachidonic Acid solution H->I J Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min I->J K Calculate reaction rate (slope) from linear range J->K L Determine % Inhibition K->L M Calculate IC₅₀ value L->M

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

    • Prepare serial dilutions of this compound in COX Assay Buffer at 10-fold the desired final concentrations.

    • Prepare a stock solution of the positive control, Celecoxib, in DMSO and dilute with COX Assay Buffer.

    • Dilute the human recombinant COX-2 enzyme with COX Assay Buffer. Keep on ice.

    • Prepare the arachidonic acid solution by diluting with NaOH as per the manufacturer's protocol.

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (100% Activity): Add 80 µL of Reaction Mix and 10 µL of COX Assay Buffer.

    • Inhibitor Wells: Add 80 µL of Reaction Mix and 10 µL of diluted this compound solutions.

    • Positive Control Wells: Add 80 µL of Reaction Mix and 10 µL of diluted Celecoxib solution.

    • Add 10 µL of diluted COX-2 enzyme to all wells.

  • Reaction Initiation and Measurement:

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells using a multichannel pipette.

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the following formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: Colorimetric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured at 590 nm.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid

  • This compound (Test Inhibitor)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well clear plate

  • Absorbance microplate reader (590 nm)

Procedure:

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL of Reaction Buffer, 10 µL of Heme.

    • 100% Initial Activity Wells (Enzyme Control): 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme.

    • Inhibitor Wells: 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of this compound solution at various concentrations.[10]

    • Positive Control Wells: 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the Celecoxib solution.[10]

  • Incubation:

    • Gently shake the plate for a few seconds and incubate for 5-10 minutes at 37°C.[11]

  • Reaction Initiation and Measurement:

    • Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.[10]

    • Immediately shake the plate and incubate for 5 minutes at 25°C.

    • Measure the absorbance at 590 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percent inhibition as described in the fluorometric assay protocol.

    • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Conclusion

The protocols outlined provide robust and validated methods for assessing the COX-2 inhibitory potential of this compound. Both fluorometric and colorimetric assays offer reliable platforms for screening and characterizing potential anti-inflammatory compounds. Accurate determination of IC₅₀ values and selectivity against COX-1 are crucial steps in the preclinical evaluation of novel COX-2 inhibitors. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocol: Preparing Solutions of 1H-Imidazole-5-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1H-Imidazole-5-acetic acid hydrochloride (CAS No: 3251-69-2), also known as Imidazole-4(5)-acetic acid hydrochloride, is a derivative of imidazole.[1] It is a versatile compound utilized in various biochemical and pharmaceutical research applications, including studies on enzyme inhibition and drug design.[1] Notably, it serves as a competitive GABA receptor antagonist and is a key intermediate in the synthesis of Zoledronic acid, a bisphosphonate used in treating bone diseases.[2][3][4][5][6] As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions.[1] This document provides a detailed protocol for the preparation of its solutions for laboratory use.

2. Safety and Handling Precautions

Before handling this compound hydrochloride, it is crucial to consult the Safety Data Sheet (SDS). The compound is a white to light yellow crystalline powder and is known to be hygroscopic.[7]

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[8] It may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10] Wash hands and any exposed skin thoroughly after handling.[8]

  • Spills: In case of a spill, clean it up immediately, avoiding dust generation.[10]

  • Storage: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.[7][11]

3. Quantitative Data Summary

The following table summarizes the key properties of this compound hydrochloride.

PropertyValueCitations
CAS Number 3251-69-2[5][7][11]
Molecular Formula C₅H₇ClN₂O₂[1][5][7]
Molecular Weight 162.57 g/mol [1][5][7]
Appearance White to light yellow crystalline powder[7]
Solubility (Water) ≥100 mg/mL, forms a clear, faintly yellow solution[7][12]
Solubility (DMSO) ~10 mg/mL. Use fresh, anhydrous DMSO as moisture can reduce solubility. Warming or sonication may be required.[5][12]
Solubility (Methanol) Slightly soluble[2]
Storage (Solid) Room temperature, in a dry, inert atmosphere. For long-term (3 years), store at -20°C.[5][7][11]
Storage (Stock Solution) Store in aliquots. 1 year at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles.[5][12]

4. Experimental Protocols

This section provides detailed protocols for preparing stock solutions in common laboratory solvents.

4.1. Protocol for Preparing Aqueous Stock Solution (e.g., 100 mg/mL)

Materials:

  • This compound hydrochloride powder

  • High-purity sterile water (e.g., Milli-Q or WFI)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and sterile conical tubes

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter (for biological applications)

Procedure:

  • Preparation: Put on all required PPE and perform all weighing and initial solution preparation steps in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1.0 g of the compound.

  • Dissolution: Transfer the powder to a volumetric flask or a sterile conical tube. Add approximately 80% of the final desired volume of sterile water.

  • Mixing: Cap the container securely and vortex until the powder is completely dissolved. If necessary, use a sonicator bath to aid dissolution. The resulting solution should be clear and faintly yellow.[7]

  • Final Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume and mix thoroughly.

  • Sterilization (Optional): For use in cell culture or other sterile applications, pass the solution through a 0.22 µm sterile syringe filter into a sterile container.[12]

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid contamination and repeated freeze-thaw cycles.[12] Store at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[5][12]

4.2. Protocol for Preparing DMSO Stock Solution (e.g., 10 mg/mL)

Materials:

  • This compound hydrochloride powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile glass or DMSO-compatible plastic vials

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Adhere to all safety precautions as outlined above. Ensure fresh, anhydrous DMSO is used, as the compound's solubility can be affected by moisture.[5]

  • Weighing: Weigh the desired amount of the compound. For example, to prepare 5 mL of a 10 mg/mL stock solution, weigh 50 mg of the powder.

  • Dissolution: Transfer the powder to a suitable sterile vial. Add the final volume of anhydrous DMSO.

  • Mixing: Cap the vial and vortex thoroughly. Gentle warming (up to 60°C) or sonication may be required to achieve complete dissolution.[12]

  • Storage: Store in small aliquots in tightly sealed vials at -20°C or -80°C.[5][12]

5. Visualized Workflow

The following diagram illustrates the general workflow for preparing a solution of this compound hydrochloride.

G start Start ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Compound on Calibrated Balance ppe->weigh add_solvent Add Solvent (e.g., Water, DMSO) weigh->add_solvent mix Mix to Dissolve (Vortex / Sonicate) add_solvent->mix filter Sterile Filter (0.22 µm Filter) (Optional, for biological assays) mix->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at Recommended Temperature (-20°C / -80°C) aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound hydrochloride solutions.

References

Application of 1H-Imidazole-5-acetic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-5-acetic acid and its derivatives are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents. The imidazole ring is a crucial pharmacophore due to its ability to engage in hydrogen bonding and coordinate with metal ions, making it a common feature in many biologically active molecules. This application note details the synthesis of this compound and its application as an intermediate in the development of therapeutics, particularly focusing on its role in the synthesis of β-secretase (BACE1) inhibitors for Alzheimer's disease and potential antituberculous agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester precursor, ethyl 1H-imidazole-5-acetate, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1H-imidazole-5-acetate

A common and effective method for the synthesis of the imidazole-5-acetate scaffold is the reaction of an appropriate 4-haloacetoacetic acid ester with formamidine.

Reaction Scheme:

Experimental Protocol:

This protocol is adapted from the general method described in US Patent 4,379,927.[1]

  • Silylation (in situ): In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve ethyl 4-chloroacetoacetate (1 equivalent) in acetonitrile. Add trimethylchlorosilane (1.1 equivalents) and hexamethyldisilazane (2.2 equivalents). Heat the mixture to reflux for one hour.

  • Cyclization: Gradually add formamidine acetate (2 equivalents) to the refluxing mixture over several hours. Continue refluxing until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and dilute it with a mixture of diethyl ether and hexane. Extract the product into water.

  • Purification: The aqueous phase is washed with an organic solvent, filtered, and then concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel to yield ethyl 1H-imidazole-5-acetate.

ParameterValueReference
Starting Material Ethyl 4-chloroacetoacetate, Formamidine acetate[1]
Solvent Acetonitrile[1]
Reagents Trimethylchlorosilane, Hexamethyldisilazane[1]
Reaction Time ~14 hours[1]
Yield 85%[1]
Purification Column Chromatography[1]
Step 2: Hydrolysis to this compound

The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Reaction Scheme:

Experimental Protocol:

  • Hydrolysis: Dissolve ethyl 1H-imidazole-5-acetate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

  • Reaction: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification and Isolation: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

ParameterValue
Starting Material Ethyl 1H-imidazole-5-acetate
Solvent Ethanol/Water
Reagent Sodium Hydroxide
Purification Precipitation and Filtration

Application in Pharmaceutical Intermediate Synthesis

Intermediate for β-Secretase (BACE1) Inhibitors

This compound is a key scaffold for the development of inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 is involved in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate to form plaques in the brain.

APP_Processing cluster_non_amyloidogenic Non-amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase beta_secretase β-secretase (BACE1) (Target for Inhibition) APP->beta_secretase sAPPalpha sAPPα (soluble fragment) C83 C83 fragment gamma_secretase1 γ-secretase C83->gamma_secretase1 p3 p3 peptide AICD AICD sAPPbeta sAPPβ (soluble fragment) C99 C99 fragment gamma_secretase2 γ-secretase C99->gamma_secretase2 Abeta Amyloid-β (Aβ) (neurotoxic) plaques Amyloid Plaques Abeta->plaques alpha_secretase->sAPPalpha alpha_secretase->C83 gamma_secretase1->p3 gamma_secretase1->AICD beta_secretase->sAPPbeta beta_secretase->C99 gamma_secretase2->AICD gamma_secretase2->Abeta BACE1_inhibitor_synthesis imidazole_acid This compound activation Amide Coupling (e.g., HATU, HOBt, EDC) imidazole_acid->activation bace1_intermediate Amide Intermediate for BACE1 Inhibitor activation->bace1_intermediate amine Amine (R-NH2) amine->activation

References

Application Notes and Protocols: Derivatization of 1H-Imidazole-5-acetic Acid for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1H-Imidazole-5-acetic acid, a versatile scaffold for the development of novel therapeutic agents. The imidazole core is a key feature in many biologically active molecules, and its derivatives have shown significant potential in various therapeutic areas, including oncology and anti-inflammatory applications.[1][2][3] This document outlines detailed protocols for the synthesis of ester and amide derivatives of this compound, methods for their biological evaluation, and a summary of their reported activities.

Introduction to this compound and its Derivatives

This compound is a heterocyclic compound featuring an imidazole ring coupled to an acetic acid moiety.[4][5] This structure provides a valuable starting point for medicinal chemistry campaigns due to the imidazole's ability to engage in various biological interactions and the carboxylic acid's susceptibility to a range of chemical modifications. Derivatization of the carboxylic acid group into esters and amides allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.

Derivatives of the imidazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][6][7] For instance, certain imidazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or to interfere with cellular processes like tubulin polymerization.[1][2] In the context of inflammation, imidazole-containing compounds have been developed as inhibitors of enzymes like p38 MAP kinase.

Experimental Protocols

General Synthesis of this compound Esters

This protocol describes a general method for the esterification of this compound using an alcohol in the presence of a coupling agent.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.

General Synthesis of this compound Amides

This protocol outlines a general procedure for the amidation of this compound with a primary or secondary amine using a peptide coupling agent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Lithium chloride solution (5%)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/methanol) to yield the desired amide.

In Vitro Biological Evaluation: Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various imidazole derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Imidazole Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)MDA-MB-468 (Breast)BT-474 (Breast)A549 (Lung)Reference
Imidazole Derivative 1 < 5< 5< 5---[9]
Imidazole-Pyridine 5a >100--45.82 ± 1.3245.82 ± 1.32-[10][11]
Imidazole-Pyridine 5c >100--43.46 ± 1.0835.98 ± 1.09-[10][11]
Imidazole-Pyridine 5d >50-->5035.56 ± 1.02-[10][11]
Imidazole-Pyridine 5e >100-->5039.19 ± 1.12-[10][11]
Benzimidazole Sulfonamide 22 0.170.33---0.15[12]
Fused Imidazole 3a -----5.988 ± 0.12[13]

Table 2: Anti-inflammatory Activity of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] Amide Derivatives

Compound IDp38 MAP Kinase Inhibition IC50 (nM)Reference
AA2 Substantial Activity[14]
AA3 Substantial Activity[14]
AA4 Substantial Activity[14]
AA5 Substantial Activity[14]
AA6 403.57 ± 6.35[14]
Adezmapimod (SB203580) 222.44 ± 5.98[14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound esterification Esterification (Alcohol, DCC/EDC, DMAP) start->esterification amidation Amidation (Amine, HATU, DIPEA) start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides purification Column Chromatography esters->purification amides->purification characterization NMR, MS, IR purification->characterization cell_culture Cancer Cell Lines characterization->cell_culture treatment Compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis IC50 Determination viability_assay->data_analysis egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Imidazole Imidazole Derivative (Inhibitor) Imidazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

References

The Versatility of 1H-Imidazole-5-acetic Acid in Organic Synthesis: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Imidazole-5-acetic acid is a versatile heterocyclic compound that serves as a valuable building block in the field of organic synthesis and medicinal chemistry. Its unique structure, featuring both a carboxylic acid moiety and an imidazole ring, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with significant biological activity. The imidazole nucleus is a key component in many natural products and pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions, often playing a crucial role in the interaction of a molecule with its biological target. This application note will explore the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for key transformations are provided to guide researchers in their synthetic endeavors.

Application in the Synthesis of TAFIa Inhibitors

A significant application of this compound lies in the synthesis of inhibitors for Thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa is a carboxypeptidase that plays a crucial role in regulating the breakdown of blood clots (fibrinolysis).[1][2] By removing C-terminal lysine residues from partially degraded fibrin, TAFIa reduces the binding of plasminogen and tissue plasminogen activator (tPA), thereby attenuating the rate of plasmin generation and slowing down clot lysis.[3][4] Inhibition of TAFIa is a promising therapeutic strategy for the treatment of thrombotic diseases, as it can enhance the efficacy of fibrinolytic processes.[2]

Derivatives of imidazole acetic acid have been identified as potent and selective inhibitors of TAFIa.[1][2] The general structure of these inhibitors often involves the amide functionalization of the carboxylic acid group of the imidazole acetic acid core. The imidazole ring and the acetic acid side chain provide a scaffold that can be readily modified to optimize binding to the active site of the TAFIa enzyme.

The TAFIa Signaling Pathway in Fibrinolysis

The activation of TAFI and its subsequent action on fibrin is an integral part of the coagulation cascade. The pathway provides a link between coagulation and fibrinolysis, ensuring a balance between clot formation and degradation.[5][6] The process can be summarized as follows:

  • Activation of TAFI: During coagulation, thrombin, in complex with thrombomodulin on the endothelial cell surface, efficiently converts the zymogen TAFI (procarboxypeptidase U) into its active form, TAFIa.[4][6]

  • Fibrin Degradation and Plasminogen Binding: Plasmin, the primary enzyme responsible for fibrinolysis, begins to degrade the fibrin clot, creating new C-terminal lysine residues on the fibrin surface. These lysine residues act as binding sites for plasminogen and tPA, which enhances the conversion of plasminogen to plasmin, creating a positive feedback loop that accelerates clot breakdown.

  • TAFIa-mediated Inhibition of Fibrinolysis: Activated TAFIa cleaves these newly formed C-terminal lysine residues from the fibrin surface.[3][7]

  • Attenuation of Plasmin Generation: The removal of these lysine binding sites reduces the recruitment of plasminogen and tPA to the fibrin clot, thereby downregulating plasmin generation and slowing the rate of fibrinolysis.[6]

This intricate pathway highlights the therapeutic potential of TAFIa inhibitors. By blocking the action of TAFIa, these inhibitors preserve the C-terminal lysine residues on fibrin, allowing for a more robust and efficient fibrinolytic response.

TAFIa_Signaling_Pathway cluster_activation TAFI Activation cluster_fibrinolysis Fibrinolysis Thrombin Thrombin TAFIa TAFIa (active enzyme) Thrombin->TAFIa activates Thrombomodulin Thrombomodulin Thrombomodulin->Thrombin complexes with TAFI TAFI (procarboxypeptidase U) Partially_Degraded_Fibrin Partially Degraded Fibrin (with C-terminal Lysines) TAFIa->Partially_Degraded_Fibrin removes C-terminal Lysines Fibrin_Clot Fibrin Clot Plasminogen Plasminogen Partially_Degraded_Fibrin->Plasminogen binds tPA tPA Partially_Degraded_Fibrin->tPA binds Fibrin_Degradation_Products Fibrin Degradation Products Plasmin Plasmin Plasminogen->Plasmin activates tPA->Plasmin activates Plasmin->Fibrin_Clot degrades Plasmin->Partially_Degraded_Fibrin further degrades TAFIa_Inhibitor TAFIa Inhibitor (e.g., Imidazole Acetic Acid Derivative) TAFIa_Inhibitor->TAFIa inhibits

Caption: The TAFIa signaling pathway in the regulation of fibrinolysis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative amide derivative of this compound. This amide can serve as a key intermediate for the elaboration into more complex TAFIa inhibitors.

General Experimental Workflow

The synthesis of N-aryl-1H-imidazole-5-acetamides from this compound typically involves a one-step amide coupling reaction. The carboxylic acid is activated in situ using a coupling agent, followed by the addition of the desired amine.

Amide_Synthesis_Workflow Start This compound + Amine Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Workup (Water, EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-1H-imidazole-5-acetamide Purification->Product

Caption: General workflow for the synthesis of N-aryl-1H-imidazole-5-acetamides.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-(1H-imidazol-5-yl)acetamide

This protocol describes the synthesis of a representative amide derivative using HATU as the coupling agent.

Materials:

  • This compound

  • 4-methoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-methoxyaniline (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-methoxyphenyl)-2-(1H-imidazol-5-yl)acetamide.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
N-(4-methoxyphenyl)-2-(1H-imidazol-5-yl)acetamideC₁₂H₁₃N₃O₂231.2575-85>95 (HPLC)

Characterization Data (Expected):

  • ¹H NMR: Resonances corresponding to the imidazole ring protons, the methylene protons of the acetic acid moiety, the aromatic protons of the methoxyphenyl group, and the methoxy group protons.

  • ¹³C NMR: Signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the molecular weight of the product.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of biologically active molecules. Its application in the development of TAFIa inhibitors demonstrates its potential in medicinal chemistry for the discovery of novel therapeutics for thrombotic disorders. The straightforward functionalization of its carboxylic acid group, as exemplified by the provided amide synthesis protocol, allows for the systematic exploration of structure-activity relationships, paving the way for the design of potent and selective enzyme inhibitors. Researchers and drug development professionals can leverage the reactivity of this scaffold to generate libraries of compounds for screening and lead optimization in various therapeutic areas.

References

Application Notes and Protocols for 1H-Imidazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of 1H-Imidazole-5-acetic acid in a laboratory setting. The information is intended for professionals in research and drug development.

Product Information

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
Synonyms Imidazole-4-acetic acid, Imidazoleacetic acid--INVALID-LINK--
CAS Number 645-65-8--INVALID-LINK--
Molecular Formula C₅H₆N₂O₂--INVALID-LINK--
Molecular Weight 126.11 g/mol --INVALID-LINK--
Appearance White to off-white solid[1]
Solubility Soluble in water. Predicted water solubility: 53.3 g/L.[2]
pKa (Strongest Acidic) 3.65 (Predicted)[2]
pKa (Strongest Basic) 6.78 (Predicted)[2]

Safe Handling and Personal Protective Equipment (PPE)

2.1. Hazard Identification

This compound is classified as an irritant.[3] Appropriate safety precautions should be taken to avoid contact with skin, eyes, and respiratory tract.

2.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust formation.

  • Ensure that eyewash stations and safety showers are readily accessible.

2.3. Personal Protective Equipment (PPE)

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves. Inspect gloves for any tears or holes before use.
Skin and Body Protection A lab coat should be worn at all times.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

2.4. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and washed before reuse.

Storage and Stability

3.1. Storage Conditions

FormRecommended Storage TemperatureAdditional Notes
Solid 0-8°CStore in a tightly sealed container in a dry and well-ventilated place.[4]
Solutions -20°C for short-term storage (up to 1 month), -80°C for long-term storage (up to 6 months).Solutions are unstable and should be prepared fresh whenever possible.[5][6]

3.2. Stability

While specific quantitative stability data for this compound is limited, it is known that solutions are unstable and should be freshly prepared for optimal results.[5] For a related imidazole fungicide, prochloraz, stability in aqueous solution was found to be pH-dependent, with slower degradation at neutral pH compared to acidic or alkaline conditions.[7] It is advisable to buffer aqueous solutions of this compound to a neutral pH if they are to be stored for a short period.

3.3. Incompatible Materials

  • Strong oxidizing agents

  • Strong bases

  • Acids and acid anhydrides

Biological Context and Signaling Pathways

This compound, also known as imidazoleacetic acid (IAA), is an endogenous metabolite of histamine.[8] It is formed through the oxidation of histamine by the enzyme diamine oxidase.[8] In the central nervous system, IAA has been shown to act as a partial agonist at γ-aminobutyric acid (GABA) type A (GABAA) receptors.[8][9] This interaction suggests a link between the histaminergic and GABAergic neurotransmitter systems.[3][10]

4.1. Histamine Metabolism Pathway

Histamine_Metabolism Histidine Histidine HDC Histidine decarboxylase Histidine->HDC Histamine Histamine DAO Diamine oxidase Histamine->DAO IAA This compound (Imidazoleacetic acid) HDC->Histamine DAO->IAA GABA_Receptor_Interaction IAA This compound GABA_A_Receptor GABA_A Receptor IAA->GABA_A_Receptor Acts as a partial agonist Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) start->prepare_reagents incubate Incubate Brain Membranes with Radioligand and Test Compound prepare_reagents->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter wash Wash Filters filter->wash scintillation_count Quantify Radioactivity wash->scintillation_count analyze Analyze Data (IC50, Ki) scintillation_count->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: 1H-Imidazole-5-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1H-Imidazole-5-acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes include the construction of the imidazole ring from acyclic precursors and the functionalization of a pre-formed imidazole ring. A widely cited method involves the reaction of a 4-haloacetoacetic acid ester with formamidine, followed by hydrolysis of the resulting ester. Another potential route involves the conversion of 1H-imidazole-5-carboxaldehyde or a related derivative.

Q2: I am getting a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors including incomplete reactions, suboptimal reaction conditions (temperature, solvent), impure starting materials, or side reactions. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.[1] The choice of solvent and temperature is also critical for success.

Q3: How can I purify the final product, this compound?

A3: Purification can be challenging due to the product's polarity and potential solubility in aqueous media. Common purification techniques include column chromatography on silica gel, recrystallization, and acid-base extraction. For column chromatography, using a polar eluent system such as dichloromethane/methanol with a small amount of a basic modifier like triethylamine (0.5-1%) can prevent streaking on the column.[1] Alternatively, selective salt precipitation with an acid like p-toluenesulfonic acid can yield a crystalline solid that is easier to purify. The free base can then be regenerated by treatment with a base.

Q4: What are the typical side products I should be aware of?

A4: In syntheses involving N-alkylation of an imidazole ring, over-alkylation can be a common side reaction.[1] When constructing the imidazole ring, incomplete cyclization or the formation of regioisomers (e.g., 1H-imidazole-4-acetic acid) can occur. The formation of side products is highly dependent on the specific synthetic route and reaction conditions employed.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive or Impure Starting Materials Ensure the purity of starting materials, such as the 4-haloacetoacetic acid ester and formamidine acetate. Use fresh reagents if degradation is suspected.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to reflux to proceed efficiently. Monitor the reaction at different temperatures to find the optimal condition.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.[1] Consider screening different solvents to improve yield.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature.
Issue 2: Difficulty in Product Purification
Possible Cause Suggested Solution
Product Streaking on Silica Gel Column The basic nature of the imidazole ring can cause strong interactions with acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to improve separation.[1]
Co-elution of Impurities If impurities have similar polarity to the product, consider derivatization to alter the polarity. For example, convert the carboxylic acid to an ester for chromatography and then hydrolyze it back.
Product is an Oil and Difficult to Handle The free base form of the product may be a low-melting solid or an oil.[1] Consider converting the product to a more stable and crystalline hydrochloride salt by treating a solution of the purified product with HCl in a suitable solvent like diethyl ether or dioxane.[1]
Product Highly Soluble in Aqueous Phase during Extraction During an aqueous workup, the product may remain in the aqueous layer due to its polar nature. To extract the product into an organic solvent, adjust the pH of the aqueous layer to be at or near the isoelectric point of the molecule to minimize its charge and increase its partition into the organic phase.

Experimental Protocols

Synthesis of Ethyl 1H-Imidazole-5-acetate

This protocol is adapted from a patented procedure for the synthesis of imidazole-4(5)-acetic acid esters.[2]

Materials:

  • Ethyl 4-chloroacetoacetate

  • Formamidine acetate

  • Trimethylchlorosilane

  • Hexamethyldisilazane

  • Acetonitrile

  • Ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A solution of 8.25 g of ethyl 4-chloroacetoacetate in 250 ml of acetonitrile is combined with 19 ml of trimethylchlorosilane and 42 ml of hexamethyldisilazane.

  • The reaction mixture is heated under reflux for one hour.

  • The mixture is then combined gradually in incremental portions with a total of 31.2 g of formamidine acetate over approximately 14 hours while maintaining reflux.

  • After the addition is complete, the mixture is allowed to cool.

  • A mixture of 1 liter of ether and 0.5 liters of hexane is added to the cooled reaction mixture.

  • The mixture is extracted five times with 50 ml of water each time.

  • The combined aqueous phase is washed once with an ether/hexane (1/1) mixture, filtered, and concentrated to dryness under vacuum.

  • The residue is purified by column chromatography on silica gel using a gradient of hexane/25-100% ethyl acetate and then ethyl acetate/0-20% ethanol as the eluent.

Yield: This process has been reported to yield 6.6 g (85%) of the desired ethyl 1H-imidazole-5-acetate.[2]

Hydrolysis of Ethyl 1H-Imidazole-5-acetate to this compound

Materials:

  • Ethyl 1H-imidazole-5-acetate

  • Aqueous hydrochloric acid or sodium hydroxide

  • Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • The ethyl 1H-imidazole-5-acetate is dissolved in a suitable solvent.

  • For acidic hydrolysis, an aqueous solution of hydrochloric acid is added, and the mixture is heated to reflux.

  • For basic hydrolysis, an aqueous solution of sodium hydroxide is added, and the mixture is heated.

  • The reaction progress is monitored by TLC until the starting material is consumed.

  • After cooling, the pH of the reaction mixture is adjusted to the isoelectric point of this compound to facilitate precipitation or extraction.

  • The product can be collected by filtration if it precipitates or extracted with a suitable organic solvent.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of a Synthetic Route for Imidazole Acetic Acid Esters

Starting Materials Product Reagents & Conditions Yield Reference
Ethyl 4-chloroacetoacetate, Formamidine acetateEthyl 1H-imidazole-5-acetateAcetonitrile, Trimethylchlorosilane, Hexamethyldisilazane, Reflux85%[2]
Imidazole, tert-butyl chloroacetateImidazol-1-yl-acetic acid tert-butyl esterK₂CO₃, Ethyl acetate, Reflux75%[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start synthesis Synthesis of Ethyl 1H-Imidazole-5-acetate start->synthesis hydrolysis Hydrolysis to This compound synthesis->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification workup->purification end Final Product purification->end

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion check_reagents Are starting materials pure/active? check_completion->check_reagents Yes extend_time Extend reaction time check_completion->extend_time No optimize_conditions Optimize reaction conditions (Temperature, Solvent) check_reagents->optimize_conditions Yes use_fresh_reagents Use fresh/purified reagents check_reagents->use_fresh_reagents No analyze_side_products Analyze for side products optimize_conditions->analyze_side_products extend_time->check_completion use_fresh_reagents->start end Improved Yield analyze_side_products->end

Caption: A logical workflow for troubleshooting low yield issues in synthesis.

References

Stability issues of 1H-Imidazole-5-acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1H-Imidazole-5-acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This can affect the molecule's susceptibility to hydrolysis and other degradation pathways. Generally, imidazole-containing compounds show optimal stability at a neutral pH (around 7.0). Deviations into acidic or alkaline conditions can accelerate degradation.

  • Temperature: As with most chemical compounds, higher temperatures increase the rate of degradation reactions. For long-term storage of aqueous solutions, lower temperatures are recommended.

  • Light: Imidazole moieties can be sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation, resulting in the formation of various byproducts.

Q2: How should I prepare and store aqueous stock solutions of this compound to ensure stability?

A2: To maximize the stability of your aqueous stock solutions, follow these guidelines:

  • Use a Buffered Solution: Prepare your stock solution in a buffer at or near neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). This will help to mitigate pH-dependent degradation.

  • Storage Temperature: For short-term storage (up to 1 month), store aliquots at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[1]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light exposure.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation that can occur with repeated freezing and thawing.[1]

Q3: I am observing a loss of potency or unexpected results in my experiments. Could this be due to the degradation of this compound?

A3: Yes, a loss of potency or inconsistent experimental results can be a strong indicator of compound degradation. If you suspect degradation, it is crucial to assess the purity of your this compound solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the parent compound and detect the presence of any degradation products.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

A4: Based on the chemical structure of this compound, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: While the imidazole ring is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) can potentially lead to ring-opening reactions.

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents (e.g., hydrogen peroxide) or through auto-oxidation, which can be mediated by factors like pH and the presence of metal ions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various photoproducts.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound in aqueous solutions.

Problem: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound in a neutral buffer (e.g., PBS, pH 7.4). 2. Aliquot the new stock solution into single-use vials and store at -80°C, protected from light. 3. Repeat the experiment using the freshly prepared solution. 4. If possible, analyze an aliquot of the old and new stock solutions using a stability-indicating HPLC method to compare purity.
pH of the experimental medium 1. Measure the pH of your experimental buffer or medium. 2. If the pH is acidic or alkaline, consider if this is a necessary condition for your experiment. 3. If possible, adjust the experimental design to maintain a pH closer to neutral. 4. If the experimental conditions require a non-neutral pH, prepare the this compound solution immediately before use and minimize the exposure time to these conditions.
Exposure to light 1. During your experiment, protect all solutions containing this compound from direct light by using amber tubes or by covering the containers with aluminum foil. 2. Minimize the time that solutions are exposed to ambient light.
Elevated temperature 1. Ensure that solutions are not subjected to unnecessarily high temperatures during the experiment. 2. If heating is required, minimize the duration and consider the potential for accelerated degradation.

Illustrative Stability Data

The following tables provide an example of how to present stability data for this compound. Note: The values presented here are for illustrative purposes and are based on the typical behavior of imidazole-containing compounds. Actual degradation rates should be determined experimentally.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t1/2) (days)Degradation Rate Constant (k) (day-1)
4.0180.0385
7.0250.0277
9.2160.0433

Data is hypothetical and based on trends observed for similar imidazole compounds.

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t1/2) (days)Degradation Rate Constant (k) (day-1)
4>180<0.0039
25250.0277
40100.0693

Data is hypothetical and based on general principles of chemical kinetics.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. The specific parameters may need to be optimized for your equipment and experimental conditions.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time of the parent compound.

    • Inject samples from your stability studies.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound at 60°C for 48 hours.

    • Dissolve in the mobile phase for HPLC analysis.

  • Photostability:

    • Expose an aqueous solution of this compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G cluster_factors Factors Affecting Stability cluster_compound This compound in Aqueous Solution cluster_degradation Degradation pH pH Compound Stable Compound pH->Compound influences Temperature Temperature Temperature->Compound influences Light Light Light->Compound influences DegradationProducts Degradation Products Compound->DegradationProducts leads to G Start Start: Suspected Degradation Step1 Prepare Fresh Stock Solution (Neutral pH, -80°C, Light Protected) Start->Step1 Step2 Repeat Experiment Step1->Step2 Decision1 Problem Solved? Step2->Decision1 Step3 Analyze Old and New Stock by HPLC Decision1->Step3 No End_Success End: Issue Resolved Decision1->End_Success Yes Step4 Investigate Experimental Conditions (pH, Temp, Light) Step3->Step4 Step5 Optimize Protocol: Prepare Solutions Fresh, Minimize Exposure Step4->Step5 End_Further End: Further Investigation Required Step5->End_Further G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) Parent This compound RingOpening Ring-Opened Products Parent->RingOpening OxidizedProducts Oxidized Imidazole Ring Parent->OxidizedProducts PhotoProducts Various Photoproducts Parent->PhotoProducts

References

Troubleshooting low bioactivity of synthesized imidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the low bioactivity of your synthesized imidazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimentation.

Troubleshooting Guide

Issue: My synthesized imidazole compound shows lower than expected or no bioactivity.

This guide provides a systematic approach to troubleshoot the potential causes of low bioactivity. We recommend following these steps in order to identify the root of the problem.

The first and most critical step is to confirm that you have synthesized the correct molecule and that it is sufficiently pure. Impurities from the synthesis or degradation products can significantly impact bioactivity.

Q1: How can I be sure that the compound I synthesized is the correct one?

A1: Structural verification is essential. You should use a combination of analytical techniques to confirm the chemical structure of your synthesized imidazole compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons in your molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of your compound, confirming its elemental composition.

Q2: What level of purity is required, and how do I measure it?

A2: A purity level of >95% is generally recommended for initial biological screening. The presence of impurities can lead to misleading results or mask the true activity of your compound. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity.

  • High-Performance Liquid Chromatography (HPLC): This technique separates your compound from any impurities, and the relative peak area of your compound can be used to estimate its purity.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile imidazole compounds to assess purity and identify volatile impurities.

  • Quantitative NMR (qNMR): This provides a highly accurate measure of purity against a certified internal standard.

Experimental Workflow for Purity Validation

cluster_0 Purity and Integrity Verification start Synthesized Imidazole Compound nmr_ms Structural Verification (NMR & MS) start->nmr_ms hplc Purity Analysis (HPLC >95%?) nmr_ms->hplc decision Purity Acceptable? hplc->decision repurify Repurify Compound decision->repurify No proceed Proceed to Bioassay Troubleshooting decision->proceed Yes repurify->hplc

Caption: Workflow for verifying the purity and integrity of a synthesized imidazole compound.

Once you have confirmed the purity and identity of your compound, the next step is to investigate its physicochemical properties under your specific assay conditions.

Q3: Could solubility be the reason for the low bioactivity?

A3: Yes, poor solubility is a very common cause of low bioactivity. If your compound is not fully dissolved in the assay buffer, its effective concentration at the target will be lower than intended.

  • Visual Inspection: Check for any visible precipitate in your stock solution and in the assay plate wells.

  • Kinetic Solubility Assay: This can be performed by adding a concentrated DMSO stock of your compound to the aqueous assay buffer and measuring the turbidity or the amount of dissolved compound.[3][4][5]

Q4: My compound seems to be soluble, but the activity is still low. Could it be unstable in my assay?

A4: Imidazole compounds can be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).

  • Stability Assay: Incubate your compound in the assay buffer for the duration of the experiment. At different time points, analyze the sample by LC-MS to quantify the amount of the parent compound remaining.

Q5: What is compound aggregation and could it be affecting my results?

A5: Some compounds, particularly lipophilic ones, can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives or irreproducible results.

  • Detergent Test: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay. If the compound's activity is significantly reduced, it is likely an aggregator.

  • Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in your compound solution.

If your compound is pure, soluble, and stable, the issue may lie with the biological assay itself.

Q6: Can the imidazole ring itself interfere with my assay?

A6: Yes, the imidazole moiety can sometimes interfere with assay components or detection methods.

  • Assay Interference Scans: Run your assay with your compound in the absence of the biological target to check for any direct effects on the assay signal (e.g., fluorescence quenching, absorbance).

  • Metal Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions that may be essential for enzyme activity. Perform a metal-ion competition experiment by adding supplemental metal ions to see if the activity is restored.

Q7: I've ruled out all the above, what else could be wrong?

A7: If you have addressed all the points above and the bioactivity is still low, consider the following:

  • Target Engagement: Is your compound reaching its intended biological target? Cellular uptake and permeability can be limiting factors.

  • Mechanism of Action: Your initial hypothesis about the compound's mechanism of action might be incorrect. Consider exploring alternative biological targets or pathways.

  • Stereochemistry: If your compound has stereocenters, it's possible that only one enantiomer or diastereomer is active. The synthesis may have produced an inactive isomer or a mixture.

Frequently Asked Questions (FAQs)

Q8: What are the most common reasons for low bioactivity in synthesized imidazole compounds?

A8: The most common culprits are issues with compound purity, poor solubility in the assay buffer, compound instability under assay conditions, and interference of the compound with the assay itself.

Q9: What is a good starting point for troubleshooting?

A9: Always start by confirming the identity and purity of your synthesized compound using analytical techniques like NMR, MS, and HPLC.

Q10: How can I improve the solubility of my imidazole compound?

A10: If you suspect poor solubility, you can try using a co-solvent like DMSO (ensure the final concentration is tolerated by your assay), or explore formulation strategies with excipients.

Q11: My compound is active in a biochemical assay but not in a cell-based assay. What could be the problem?

A11: This often points to poor cell permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. You may need to optimize the compound's structure to improve its cell penetration properties.

Quantitative Data Summary

The following tables provide a summary of reported bioactivity for various imidazole derivatives. This data is for comparative purposes and the actual activity will depend on the specific assay conditions.

Table 1: Anticancer Activity of Imidazole Derivatives (IC₅₀ values in µM)
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazole-Thione DerivativeMCF-7 (Breast)< 5[6]
Imidazole-Thione DerivativeHCT-116 (Colon)< 5[6]
Imidazole-Thione DerivativeHepG2 (Liver)< 5[6]
FAK Inhibitor (Imidazole-based)U87-MG (Glioblastoma)0.01 - 0.1[7]
FAK Inhibitor (Imidazole-based)HCT-116 (Colon)0.01 - 0.1[7]
Imidazole-Pyridine HybridBT-474 (Breast)48.12[8]
Imidazole-Pyridine HybridMDA-MB-468 (Breast)88.41[8]
Dinuclear Ag(I) ImidazoleSH-SY5Y (Neuroblastoma)1.059[9]
Pt(II) Imidazole CompoundMCF-7 (Breast)0.86[9]
Pt(II) Imidazole CompoundMDA-MB-231 (Breast)0.48[9]
Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)
Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazole Derivative (HL2)Staphylococcus aureus625[10]
Imidazole Derivative (HL2)MRSA625[10]
Imidazole Derivative (HL2)Escherichia coli2500[10]
Imidazole Derivative (HL1)Pseudomonas aeruginosa5000[10]
N-substituted Imidazole AldoximeEscherichia coli12.5[11]
N-substituted Imidazole AldoximeEnterococcus faecalis12.5[11]
Imidazolium SaltBacillus subtilis4[12]
Imidazolium SaltEscherichia coli128[12]

Signaling Pathway Diagrams

Imidazole compounds are known to modulate various signaling pathways. Below are simplified diagrams of common pathways targeted by bioactive imidazoles.

Anticancer Mechanism: Kinase Inhibition Pathway

cluster_0 Kinase Inhibition by Imidazole Compound growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation imidazole Imidazole Compound imidazole->pi3k imidazole->akt imidazole->mtor

Caption: Imidazole compounds can inhibit key kinases in the PI3K/AKT/mTOR pathway, leading to reduced cancer cell proliferation and survival.[13][14]

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

cluster_1 NF-κB Pathway Inhibition by Imidazole Compound lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikk->nfkb ikb->nfkb nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines imidazole Imidazole Compound imidazole->ikk

Caption: Bioactive imidazoles can inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[15]

Detailed Experimental Protocols

Protocol 1: HPLC Purity Analysis of Imidazole Compounds

This protocol provides a general method for determining the purity of a synthesized imidazole compound using reverse-phase HPLC with UV detection.

Materials:

  • Synthesized imidazole compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your synthesized imidazole compound.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of mobile phases) to make a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A common wavelength for imidazoles is around 210-230 nm.[2]

    • Gradient Elution (example):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol 2: Kinetic Solubility Assay

This protocol describes a method to determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Synthesized imidazole compound

  • DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom for absorbance reading)

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Assay Plate Setup:

    • Add 190 µL of the aqueous buffer to each well of the 96-well plate.

    • Add 10 µL of the 10 mM compound stock solution to the wells to achieve a final concentration of 500 µM in 5% DMSO.[16]

    • Include a blank control with 10 µL of DMSO and 190 µL of buffer.

  • Incubation and Measurement:

    • Seal the plate and shake for 1.5-2 hours at room temperature.[16]

    • Measure the absorbance at a wavelength where the compound absorbs, or measure the light scattering (nephelometry) to detect precipitation.

  • Data Analysis:

    • For nephelometry, an increase in light scattering compared to the blank indicates precipitation and poor solubility.

    • For absorbance-based methods, the solution can be filtered or centrifuged to remove precipitate, and the concentration of the remaining dissolved compound is measured against a standard curve.[4][5]

Protocol 3: Compound Stability Assay using LC-MS

This protocol outlines a method to assess the stability of your compound in a specific buffer over time.

Materials:

  • Synthesized imidazole compound

  • Assay buffer

  • LC-MS system

  • Acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a solution of your compound in the assay buffer at the highest concentration to be tested in your bioassay.

    • Incubate the solution under the same conditions as your bioassay (e.g., 37°C).

  • Time-Point Sampling:

    • Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench any degradation by adding an equal volume of acetonitrile containing an internal standard.

    • Store the samples at -20°C until analysis.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS method that can separate the parent compound from potential degradants.

    • Use a suitable reverse-phase column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the mass of the parent compound and any potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point relative to the internal standard.

    • Plot the percentage of the parent compound remaining over time to determine its stability.

References

Side reactions to avoid during imidazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in imidazole ring synthesis. It addresses common side reactions and offers strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Debus-Radziszewski synthesis is resulting in a low yield. What are the primary causes?

Low yields in the Debus-Radziszewski synthesis are a common issue and can often be attributed to several factors:

  • Side Reactions: The most prevalent side reaction is the formation of oxazole byproducts. This can be minimized by using a significant excess of ammonia or an ammonium salt (like ammonium acetate) and maintaining alkaline reaction conditions.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the limiting starting material, typically the aldehyde, using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While some reactions start at room temperature, gentle heating is often necessary. However, excessive heat can promote the formation of side products.

  • Purity of Reagents: The purity of the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde is essential. Impurities can lead to the formation of undesired byproducts.

Q2: I am performing a Van Leusen imidazole synthesis and observe a significant amount of an oxazole byproduct. How can I prevent this?

The formation of oxazoles is a known competing reaction in the Van Leusen synthesis.[2][3] This occurs when the aldehyde reacts directly with tosylmethyl isocyanide (TosMIC) before the formation of the aldimine. To favor the desired imidazole product, ensure the in situ formation of the aldimine by allowing the aldehyde and the amine to react before introducing the TosMIC.[2]

Q3: During the Marckwald synthesis of a 2-mercaptoimidazole, my TLC shows multiple spots. What are the likely side products?

In the Marckwald synthesis, which involves the reaction of an α-amino ketone with a thiocyanate, the appearance of multiple spots on a TLC plate often indicates the presence of incompletely cyclized intermediates or products from alternative reaction pathways. To troubleshoot this, carefully control the reaction temperature and time to favor the formation of the desired product. A robust purification strategy, such as column chromatography, is essential to separate the 2-mercaptoimidazole from any side products.

Q4: I'm having difficulty purifying my imidazole derivative. It seems to be very polar and water-soluble. What purification strategies can I employ?

The purification of polar, water-soluble imidazole derivatives can be challenging. Here are some effective strategies:

  • Acid-Base Extraction: If your product is stable to acid, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the imidazole ring, making it highly soluble in the aqueous phase. This allows for the removal of non-basic organic impurities. The aqueous layer can then be basified to precipitate the imidazole product, which can be collected by filtration or extracted back into an organic solvent.

  • Column Chromatography: While challenging for very polar compounds, column chromatography can be optimized. Consider using a more polar stationary phase (e.g., alumina) or a gradient elution with a polar solvent system.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.

Troubleshooting Common Side Reactions

Oxazole Formation in Debus-Radziszewski Synthesis

The formation of an oxazole instead of an imidazole is a frequent side reaction. The following table summarizes how reaction conditions can be adjusted to favor imidazole formation.

ParameterCondition to Favor ImidazoleRationale
Ammonia Source Large excess of ammonium acetateShifts the equilibrium towards the formation of the diimine intermediate required for the imidazole ring.
Catalyst Use of a Lewis acid catalyst (e.g., nano-MgAl₂O₄)Can increase the electrophilicity of the aldehyde, promoting the desired condensation.
Energy Source Microwave irradiation or sonicationThese methods can lead to shorter reaction times and improved yields compared to conventional heating.[1]
Incomplete Cyclization in Marckwald Synthesis

Observing starting materials or linear intermediates in the final product suggests that the cyclization is not complete.

ParameterCondition to Favor CyclizationRationale
Reaction Time Increase reaction timeAllows for the complete conversion of intermediates to the final cyclized product. Monitor by TLC.
Temperature Optimize reflux temperatureEnsures sufficient energy for the cyclization to occur without decomposing the product.

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Add 5 mL of glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approximately 120 °C) with stirring for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Collect the precipitated product by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

Materials:

  • α-Aminoacetophenone hydrochloride

  • Potassium thiocyanate

  • Water

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 equivalent) in water in a round-bottom flask.

  • Add an aqueous solution of potassium thiocyanate (1.1 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: Van Leusen Three-Component Synthesis of a 1,5-Disubstituted Imidazole

Materials:

  • An aldehyde

  • A primary amine

  • Tosylmethyl isocyanide (TosMIC)

  • A suitable base (e.g., K₂CO₃)

  • A suitable solvent (e.g., methanol or DME)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in the chosen solvent.

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the aldimine.

  • Add the base (e.g., K₂CO₃, 2.0 equivalents) and TosMIC (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and perform an appropriate workup, which may include filtration to remove the base and evaporation of the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Wallach-type Synthesis of N-Methylimidazole

While the classical Wallach synthesis involves harsh reagents like phosphorus pentachloride, a more common laboratory-scale N-alkylation of imidazole achieves a similar outcome.

Materials:

  • Imidazole

  • Methyl iodide

  • Sodium hydroxide

  • Ethanol

  • Water

  • A drying agent (e.g., magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve imidazole (5.0 g) in 100 mL of ethanol.

  • Add sodium hydroxide (8.0 g) and stir until it dissolves.

  • Carefully add methyl iodide (10.0 mL) to the flask and stir the mixture at room temperature for 2-3 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and add an equal volume of water.

  • Separate the organic layer, which contains the N-methylimidazole.

  • Dry the organic layer with a drying agent like magnesium sulfate.

  • Filter to remove the drying agent and remove the ethanol by rotary evaporation to yield the crude N-methylimidazole.[4][5]

Visual Troubleshooting and Workflow Guides

Troubleshooting_Low_Yield start_node Low Yield in Debus-Radziszewski Synthesis check_tlc Check TLC of reaction mixture start_node->check_tlc check_reagents Verify Purity of Starting Materials start_node->check_reagents incomplete_rxn Incomplete Reaction: Starting material remains check_tlc->incomplete_rxn Analysis side_products Side Products Observed check_tlc->side_products Analysis solution_purification Re-evaluate purification strategy check_reagents->solution_purification If impurities are suspected optimize_conditions Optimize Reaction Conditions solution_ammonia Increase excess of ammonium acetate optimize_conditions->solution_ammonia Mitigation for Oxazole solution_time Increase reaction time or temperature incomplete_rxn->solution_time Action side_products->optimize_conditions Indication

Caption: Troubleshooting workflow for low yield in Debus-Radziszewski synthesis.

Experimental_Workflow cluster_synthesis cluster_workup cluster_purification cluster_analysis synthesis Synthesis workup Work-up purification Purification analysis Analysis reactants Reactants: - Dicarbonyl - Aldehyde - Ammonia Source reaction Reaction: - Reflux in Solvent - Monitor by TLC reactants->reaction quench Quench Reaction (e.g., with water) reaction->quench extraction Acid-Base Extraction quench->extraction drying Dry Organic Layer extraction->drying crude_product Crude Product drying->crude_product column Column Chromatography crude_product->column recrystallization Recrystallization crude_product->recrystallization final_product Pure Imidazole Derivative column->final_product recrystallization->final_product characterization Characterization: - NMR - Mass Spec - HPLC final_product->characterization

Caption: General experimental workflow for imidazole synthesis and purification.

References

Optimizing reaction conditions for imidazole synthesis (temperature, pH, time)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of imidazoles. Here, we focus on the critical reaction parameters of temperature, pH, and time to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your imidazole synthesis experiments in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the most common causes and how can I improve it?

Answer: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Radziszewski synthesis, are a frequent challenge. Several factors can contribute to this issue:

  • Side Reactions: The formation of byproducts is a primary cause of low yields. For instance, in the Radziszewski reaction, oxazoles can be a common byproduct. To mitigate this, it is recommended to use a large excess of ammonia and maintain alkaline reaction conditions.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the disappearance of the starting materials, particularly the aldehyde, using Thin Layer Chromatography (TLC). This will help in optimizing the reaction time to ensure maximum conversion.

  • Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While some syntheses are initiated at room temperature, gentle heating is often necessary. However, excessive heat can promote the formation of side products. The optimal temperature should be determined for each specific reaction.

  • Purity of Reagents: The purity of starting materials, such as glyoxal and aldehydes, is essential. Impurities can lead to the formation of undesired byproducts and lower the yield of the target imidazole.

  • Inefficient Purification: Significant loss of product can occur during the work-up and purification stages. As imidazoles are often polar compounds, the choice of extraction solvents and purification techniques should be carefully considered to minimize loss.

Question 2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be and how can I prevent its formation?

Answer: The identity of the byproduct depends on the specific synthesis method and reactants used. In the Radziszewski synthesis, a common byproduct is an oxazole.

Prevention Strategy:

  • Excess Ammonia: Employing a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound favors the formation of the diimine intermediate, which is a precursor to the imidazole ring, thus reducing the likelihood of oxazole formation.[1]

  • Order of Addition: Consider a stepwise addition of reagents. For instance, adding the aldehyde slowly to a pre-formed mixture of the dicarbonyl compound and ammonia can direct the reaction towards the desired imidazole product.

  • pH Control: Maintaining alkaline conditions can suppress the formation of certain byproducts.[1]

Question 3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often due to high supersaturation or rapid cooling. Here are some troubleshooting steps:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.[2]

  • Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the mixture and then allow it to cool slowly.[2]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the pure solid product, adding a tiny crystal to the cooled solution can induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for imidazole synthesis?

A1: The optimal temperature for imidazole synthesis is highly dependent on the specific reaction. For example, in some modern catalytic syntheses of 2,4,5-trisubstituted imidazoles using a copper catalyst in ethanol, refluxing the mixture is common.[3] In contrast, some microwave-assisted syntheses can be carried out at temperatures between 120-140°C for very short durations.[3] It is crucial to consult the literature for the specific imidazole derivative you are synthesizing. As a general rule, start with milder conditions and gradually increase the temperature while monitoring the reaction progress to avoid the formation of byproducts.

Q2: How does pH affect the synthesis of imidazoles?

A2: The pH of the reaction medium can have a significant impact on imidazole synthesis in several ways:

  • Catalysis: Many imidazole syntheses are acid-catalyzed. The presence of an acid can facilitate the condensation steps involved in the formation of the imidazole ring.

  • Preventing Side Reactions: As mentioned earlier, maintaining alkaline conditions can help to suppress the formation of oxazole byproducts in the Radziszewski synthesis.[1]

  • Reactivity of Starting Materials: The pH can influence the reactivity of the starting materials. For example, the formation of the diimine intermediate in the Debus-Radziszewski synthesis is dependent on the availability of ammonia in its basic form.

Q3: How can I determine the optimal reaction time?

A3: The optimal reaction time is the point at which the maximum amount of product has been formed with a minimum of byproducts. This is best determined by monitoring the reaction progress using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[3] It is important to note that excessively long reaction times can sometimes lead to the degradation of the product or the formation of additional byproducts.[4]

Data Presentation

The following tables summarize the impact of reaction conditions on imidazole synthesis based on literature data.

Table 1: Effect of Temperature on Imidazole Synthesis Yield

Synthesis MethodReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
RadziszewskiBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidReflux1-2 h85-95[3]
Catalytic (CuI)Benzil, Substituted Aldehyde, Ammonium AcetateEthanolReflux1-3 h80-92[3]
Microwave-assistedBenzil, Aldehyde, Ammonium AcetateSolvent-free120-1403-15 min88-98[3][5]

Table 2: Effect of Reaction Time on Imidazole Synthesis Yield

Synthesis MethodReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Radziszewski2-Pyridinecarboxaldehyde, Glyoxal, Ammonium HydroxideEthanolReflux2 h37[6]
Radziszewski2-Pyridinecarboxaldehyde, Glyoxal, Ammonium HydroxideEthanolReflux5 h42[6]
RadziszewskiFurfural, Glyoxal, Ammonium HydroxideEthanolRoom Temp.4 h44[6]
RadziszewskiFurfural, Glyoxal, Ammonium HydroxideEthanolRoom Temp.24 h(low)[6]

Experimental Protocols

Detailed Methodology for Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol is a classical one-pot condensation reaction.[3]

Materials:

  • Benzil (1.0 equivalent)

  • Benzaldehyde (1.0 equivalent)

  • Ammonium acetate (10.0 equivalents)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil, benzaldehyde, and ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with constant stirring for 1-2 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water to remove any remaining acetic acid and ammonium salts.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Detailed Methodology for TLC Monitoring of an Imidazole Synthesis Reaction

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to become saturated with the solvent vapors.

  • On a TLC plate, draw a light pencil line about 1 cm from the bottom (this is the origin).

  • Using a capillary tube, spot a small amount of your starting material (reactant) on the left side of the origin.

  • At the start of your reaction (time = 0), take a small aliquot of the reaction mixture and spot it in the middle of the origin.

  • On the right side of the origin, co-spot the starting material and the reaction mixture (spot the starting material first, then the reaction mixture on top of it).

  • Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp.

  • Repeat steps 4 and 6-9 at regular intervals (e.g., every 30 minutes) to monitor the disappearance of the starting material spot and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield in Imidazole Synthesis side_reactions Check for Side Reactions (e.g., Oxazole formation) start->side_reactions incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_temp Suboptimal Temperature? start->suboptimal_temp reagent_purity Reagent Purity Issues? start->reagent_purity solution_side_reactions Increase excess of Ammonia Maintain alkaline pH side_reactions->solution_side_reactions solution_incomplete_reaction Monitor by TLC Increase reaction time incomplete_reaction->solution_incomplete_reaction solution_suboptimal_temp Optimize Temperature (start mild, then increase) suboptimal_temp->solution_suboptimal_temp solution_reagent_purity Use High Purity Reagents reagent_purity->solution_reagent_purity

Troubleshooting workflow for low yield in imidazole synthesis.

Experimental_Workflow_Radziszewski cluster_reaction Reaction Setup cluster_workup Work-up & Purification combine_reagents Combine Benzil, Benzaldehyde, & Ammonium Acetate in Acetic Acid reflux Reflux for 1-2 hours combine_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Water & Precipitate cool->precipitate filtrate Filter and Wash with Water precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize final_product final_product recrystallize->final_product Pure Product

Experimental workflow for the Radziszewski synthesis.

References

Technical Support Center: Purity Confirmation of 1H-Imidazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of 1H-Imidazole-5-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). Elemental Analysis can also be used to confirm the elemental composition.

Q2: What are the expected tautomeric forms of this compound, and how do they affect purity analysis?

A2: this compound can exist in tautomeric forms, primarily the 1H-imidazole-4-acetic acid form.[1] This is an important consideration as the different forms may have slightly different spectroscopic and chromatographic properties. It is crucial to be aware of this potential equilibrium when interpreting analytical data.

Q3: What are some common impurities that might be found in a sample of this compound?

A3: Common impurities can include starting materials from the synthesis, such as imidazole and chloroacetic acid or their derivatives.[2][3] Side products from the reaction, such as isomeric imidazoles or over-alkylated products, may also be present.[4]

Q4: How can I quantify the purity of my this compound sample?

A4: Quantitative purity is typically determined by HPLC with a UV detector by calculating the area percentage of the main peak relative to all other peaks. Quantitative NMR (qNMR) can also be a powerful tool, where the integral of a characteristic proton signal of the analyte is compared to that of a certified internal standard of known concentration.[5][6][7]

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) for this compound.

Possible CauseTroubleshooting Steps
Secondary interactions with residual silanols on the column. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase (0.1%).
Column overload. Reduce the injection volume or the sample concentration.
Inappropriate mobile phase pH. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this acidic compound, a pH below its pKa is recommended.
Sample solvent incompatible with the mobile phase. Dissolve the sample in the mobile phase or a weaker solvent.[8]

Issue: No or poor retention on a standard C18 column.

Possible CauseTroubleshooting Steps
High polarity of this compound. Use a more polar mobile phase (higher aqueous content).[9] Consider using a column designed for polar compounds, such as a polar-embedded or polar-endcapped column.
Employ Hydrophilic Interaction Liquid Chromatography (HILIC).[10]
Use an ion-pairing agent in the mobile phase, such as octanesulfonic acid for this anionic compound at neutral or high pH.[11]
NMR Analysis

Issue: Broad or distorted peaks in the ¹H NMR spectrum.

Possible CauseTroubleshooting Steps
Presence of paramagnetic impurities. Filter the sample through a small plug of celite or silica gel.
Poor shimming of the magnetic field. Re-shim the spectrometer.
Sample concentration is too high. Dilute the sample.[12]
Incomplete dissolution of the sample. Ensure the sample is fully dissolved before analysis.[13]

Issue: Difficulty in identifying impurity peaks.

Possible CauseTroubleshooting Steps
Overlapping signals. Use a higher field strength NMR spectrometer if available.
Perform 2D NMR experiments like COSY or HSQC to resolve overlapping signals and aid in structural elucidation.
Unknown impurities. Compare the spectrum to reference spectra of potential starting materials and byproducts.[14]
Utilize LC-MS to identify the mass of the impurities.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 (e.g., 250 x 4.6 mm, 5 µm) or HILIC
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient Start with a high aqueous percentage and gradually increase the organic modifier.
Flow Rate 1.0 mL/min
Detection UV at ~210 nm
Injection Volume 10 µL

Table 2: Expected ¹H NMR Chemical Shifts for this compound in D₂O

ProtonExpected Chemical Shift (ppm)
Imidazole C2-H~8.60
Imidazole C4(5)-H~7.30
Methylene (-CH₂-)~3.80

Note: Chemical shifts can vary depending on the solvent, pH, and concentration.[1][15][16]

Table 3: Common Potential Impurities and their Molecular Weights

ImpurityMolecular FormulaMolecular Weight ( g/mol )
ImidazoleC₃H₄N₂68.08
Chloroacetic acidC₂H₃ClO₂94.50
1H-Imidazole-4-acetic acidC₅H₆N₂O₂126.11

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in HPLC-grade water) and mobile phase B (acetonitrile). Degas both solvents.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of mobile phase A to prepare a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC System Setup: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and run the gradient method. Monitor the chromatogram at 210 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Protocol 2: Purity Determination by ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterium oxide (D₂O) in an NMR tube.[13]

  • NMR Spectrometer Setup: Lock and shim the spectrometer using the D₂O signal.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the characteristic peaks of this compound and any visible impurity peaks. The relative integration of impurity peaks to the main compound peaks can give an estimate of their levels.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Purity Confirmation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject nmr_tube Transfer to NMR Tube dissolve->nmr_tube separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Data detect->analyze acquire Acquire Spectrum nmr_tube->acquire process Process Data acquire->process process->analyze confirm Confirm Purity analyze->confirm

Caption: Experimental workflow for purity confirmation.

troubleshooting_logic cluster_hplc_troubleshooting HPLC Troubleshooting cluster_nmr_troubleshooting NMR Troubleshooting start Purity Analysis Issue hplc_issue HPLC Problem? start->hplc_issue nmr_issue NMR Problem? start->nmr_issue peak_shape Poor Peak Shape hplc_issue->peak_shape Yes retention No Retention hplc_issue->retention No broad_peaks Broad Peaks nmr_issue->broad_peaks Yes impurity_id Impurity ID difficult nmr_issue->impurity_id No solution Consult Specific Guide peak_shape->solution retention->solution broad_peaks->solution impurity_id->solution

Caption: Logical flow for troubleshooting analytical issues.

References

Overcoming solubility problems with 1H-Imidazole-5-acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1H-Imidazole-5-acetic acid and its salts in various assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended starting solvent?

A1: The solubility of this compound is highly dependent on whether you are using the free acid or a salt form, such as the hydrochloride (HCl) salt. The hydrochloride salt of imidazole-4-acetic acid is readily soluble in water.[1][2][3] For the free acid, which has lower aqueous solubility, preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is a common starting point.

Q2: My this compound hydrochloride, which is supposed to be water-soluble, is not dissolving well in my neutral phosphate-buffered saline (PBS). Why is this happening?

A2: While this compound hydrochloride is generally water-soluble, its solubility can be influenced by the pH and ionic strength of the buffer. The compound has both an acidic carboxylic acid group (predicted pKa ≈ 3.65) and a basic imidazole ring (predicted pKa ≈ 6.78).[4] At a neutral pH of 7.4, the molecule is zwitterionic, which can sometimes lead to reduced solubility compared to more acidic or basic conditions. Additionally, high salt concentrations in buffers like PBS can sometimes decrease the solubility of organic molecules (a "salting out" effect).

Q3: What is the recommended method for preparing a stock solution of this compound in DMSO?

A3: For the hydrochloride salt, a stock solution of up to 10 mg/mL (61.51 mM) in fresh, anhydrous DMSO can be prepared.[5] For the free acid form of the related isomer, 1H-Imidazole-1-acetic acid, achieving a concentration of 2 mg/mL (15.86 mM) may require warming the solution to 60°C and sonication. It is crucial to use fresh, non-hygroscopic DMSO as absorbed water can reduce the solubility of many compounds.

Q4: When I dilute my DMSO stock solution into my aqueous assay buffer, a precipitate forms. How can I prevent this?

A4: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To mitigate this, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation. Also, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to minimize both solubility issues and potential solvent-induced artifacts in your experiment.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of this compound is pH-dependent due to its amphoteric nature. At a pH below its acidic pKa (around 3.65), the carboxylic acid group is protonated (neutral), and the imidazole ring is protonated (cationic), leading to good water solubility. At a pH above its basic pKa (around 6.78), the carboxylic acid is deprotonated (anionic), and the imidazole ring is neutral, which can also result in good solubility. Between these two pKa values, the molecule exists as a less soluble zwitterion. Therefore, adjusting the pH of your aqueous buffer away from the isoelectric point can significantly enhance solubility.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

This workflow outlines steps to troubleshoot the precipitation of this compound upon dilution of a stock solution into an aqueous buffer.

G start Precipitation Observed in Aqueous Buffer check_stock Check Stock Solution (Clarity, Concentration) start->check_stock prepare_fresh_stock Prepare Fresh Stock (Use fresh DMSO, warm if needed) check_stock->prepare_fresh_stock Cloudy or Old dilution_method Review Dilution Method check_stock->dilution_method Clear & Fresh prepare_fresh_stock->dilution_method slow_addition Use Slow, Dropwise Addition with Vortexing dilution_method->slow_addition Rapid Dilution final_dmso Check Final DMSO Concentration dilution_method->final_dmso Slow Addition Used slow_addition->final_dmso adjust_dmso Lower Final DMSO Concentration (Typically <0.5%) final_dmso->adjust_dmso Too High buffer_ph Assess Buffer pH final_dmso->buffer_ph <0.5% adjust_dmso->buffer_ph adjust_ph Adjust Buffer pH (e.g., to pH < 4 or pH > 8) buffer_ph->adjust_ph pH near pI (~5-6) cosolvent Consider a Co-solvent (e.g., PEG-400, if assay permits) buffer_ph->cosolvent pH Adjustment Fails or Not Possible success Solubility Issue Resolved adjust_ph->success fail Still Unresolved (Consider salt form or derivatization) adjust_ph->fail Still Precipitates cosolvent->success cosolvent->fail Not Compatible G cluster_hnmt HNMT Pathway (Intracellular) cluster_dao DAO Pathway (Extracellular) Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine N-Methyl- transferase (HNMT) Histamine->HNMT DAO Diamine Oxidase (DAO) Histamine->DAO HDC->Histamine tMH N-tele-Methylhistamine MAO_B MAO-B / ALDH tMH->MAO_B tMIAA N-tele-Methyl- imidazoleacetic Acid HNMT->tMH MAO_B->tMIAA IAA 1H-Imidazole-5-acetic Acid (IAA) IAPT IAPT IAA->IAPT IAARiboside IAA-Riboside DAO->IAA IAPT->IAARiboside G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA (in vesicle) GAD->GABA_vesicle GABA_release GABA_vesicle->GABA_release GABA_A_R GABA-A Receptor (Ion Channel) GABA_release->GABA_A_R Binds Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization IAA This compound (Exogenous Agonist) IAA->GABA_A_R Binds & Activates Synaptic_Cleft Synaptic Cleft

References

Preventing degradation of 1H-Imidazole-5-acetic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H-Imidazole-5-acetic acid

This technical support center provides guidance on preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like other imidazole-containing compounds, is susceptible to degradation from several factors. The primary contributors to its degradation are exposure to light (photodegradation), strong oxidizing agents, and non-optimal pH conditions, particularly alkaline environments which can facilitate oxidation.[1] Elevated temperatures can also accelerate these degradation processes.

Q2: How should I properly store this compound powder and its solutions to minimize degradation?

A2: To ensure the long-term stability of this compound, follow these storage guidelines:

  • Solid Form: Store the powdered compound at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.

  • Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials and store them at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.

Q3: My solution of this compound has turned a yellow or brownish color. What does this indicate?

A3: A change in color, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation of the imidazole ring, which can lead to the formation of colored byproducts. If you observe a color change, it is recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the literature, based on studies of other imidazole-containing molecules, potential degradation products could arise from oxidation of the imidazole ring.[1] This may lead to the formation of hydroxylated or ring-opened species. It is also possible for the acetic acid side chain to undergo decarboxylation under certain conditions.

Q5: Which analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the degradation of this compound. A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying the mass of any degradation products, which can help in their structural elucidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a controlled temperature throughout the experiment.
Appearance of unexpected peaks in chromatogram (HPLC/LC-MS) Formation of degradation products.Compare the chromatogram of a freshly prepared sample with the aged or stressed sample. Use LC-MS to determine the mass of the unknown peaks to help identify potential degradation products. Review your experimental conditions to identify potential causes of degradation (e.g., pH, light exposure, temperature).
Low assay sensitivity or loss of activity The concentration of the active compound has decreased due to degradation.Quantify the concentration of your this compound solution using a validated analytical method before use. Ensure proper storage conditions have been maintained.
Precipitation of the compound from solution Poor solubility or pH-dependent solubility.Ensure the pH of your buffer is appropriate for maintaining the solubility of this compound. The hydrochloride salt form generally has better aqueous solubility.[3][4] Consider the use of a co-solvent if working in a non-aqueous system, but first verify its compatibility.

Experimental Protocols

Protocol for Preparing a Stable Working Solution of this compound
  • Preparation of Buffer: Prepare your desired buffer and adjust the pH to a neutral or slightly acidic range (pH 6-7), as imidazole compounds are generally more stable under these conditions. Degas the buffer to remove dissolved oxygen.

  • Weighing the Compound: Weigh the required amount of this compound in a controlled environment, avoiding prolonged exposure to light.

  • Dissolution: Dissolve the compound in a small amount of the prepared buffer. Gentle vortexing or sonication can be used to aid dissolution.

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the buffer.

  • Filtration (Optional): If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage and Use: Immediately use the freshly prepared solution. If short-term storage is required, keep the solution on ice and protected from light. For longer-term storage, refer to the guidelines in the FAQs.

Hypothetical Forced Degradation Study Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics. This data is for illustrative purposes only and should be confirmed by experimental analysis.

Stress Condition Duration % Degradation (Hypothetical) Appearance of Solution Number of Major Degradation Products (Hypothetical)
0.1 M HCl24 hours5%Colorless1
0.1 M NaOH24 hours25%Yellowish2
5% H₂O₂24 hours40%Brown>3
Heat (80°C)24 hours15%Slightly Yellow2
Photolytic (UV light)24 hours30%Yellow3

Visualizations

degradation_pathway IAA This compound Oxidation Oxidation (e.g., H₂O₂, O₂) IAA->Oxidation Photodegradation Photodegradation (UV/Visible Light) IAA->Photodegradation Hydroxylated Hydroxylated Imidazole Derivatives Oxidation->Hydroxylated RingOpened Ring-Opened Products Oxidation->RingOpened Photoproducts Various Photoproducts Photodegradation->Photoproducts Base Alkaline Conditions Base->Oxidation catalyzes

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Stock Solution of This compound Acid Acidic Stress (e.g., 0.1 M HCl) Prep->Acid Base Basic Stress (e.g., 0.1 M NaOH) Prep->Base Oxidative Oxidative Stress (e.g., 5% H₂O₂) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photolytic Stress (UV Light) Prep->Photo Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Quantify Quantify Degradation Analysis->Quantify Identify Identify Degradants Analysis->Identify

Caption: Workflow for a forced degradation study of this compound.

References

Interpreting unexpected NMR peaks in 1H-Imidazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H-Imidazole-5-acetic acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected peaks in the 1H NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum for this compound?

A1: The 1H NMR spectrum of this compound is highly dependent on the solvent and pH. In water at pH 7.0, the approximate chemical shifts are observed around 8.60 ppm (H2), 13.39 ppm (N-H), 4.75 ppm (CH2), and 12.10 ppm (N-H).[1] In DMSO-d6, the imidazole protons are typically found around 9.37 ppm and 7.80 ppm.[2] The methylene (-CH2-) protons and the carboxylic acid proton will also be present. Due to tautomerism, the compound exists as an equilibrium between this compound and 1H-Imidazole-4-acetic acid, which can lead to a more complex spectrum than anticipated.[1][3]

Q2: Why am I seeing more peaks in the aromatic region than expected?

A2: This is most likely due to the presence of tautomers. This compound can exist in equilibrium with its tautomer, 1H-Imidazole-4-acetic acid.[1][3] These two forms have chemically distinct protons on the imidazole ring, leading to separate sets of signals. The ratio of these tautomers, and thus the intensity of their respective peaks, can be influenced by solvent, temperature, and pH.[4][5]

Q3: My chemical shifts don't match the literature values. What could be the cause?

A3: Discrepancies in chemical shifts are common and usually arise from differences in experimental conditions:

  • pH: The chemical shifts of imidazole ring protons are highly sensitive to pH.[6][7][8] Protonation or deprotonation of the imidazole ring or the carboxylic acid group significantly alters the electronic environment and, therefore, the chemical shifts.[7]

  • Solvent: The solvent used can cause significant shifts due to interactions like hydrogen bonding.[7] Spectra recorded in D2O will differ from those in DMSO-d6 or CDCl3.

  • Concentration: At high concentrations, intermolecular interactions, such as hydrogen bonding between imidazole rings, can occur, potentially shifting the peaks.[9][10]

  • Temperature: Temperature can affect the rate of proton exchange and the equilibrium between tautomers, leading to changes in the spectrum.

Q4: Why is the N-H proton peak very broad or completely absent?

A4: The N-H protons of the imidazole ring and the O-H proton of the carboxylic acid are acidic and undergo chemical exchange with residual water in the NMR solvent or with each other. This rapid exchange often leads to significant peak broadening. If the exchange is fast enough, the peak can become so broad that it merges with the baseline and is not observable. A D2O exchange experiment can confirm this; upon adding a drop of D2O, exchangeable proton signals will disappear.

Q5: What are some common impurities I might encounter?

A5: Impurities can originate from the synthesis or degradation of the compound.

  • Synthesis Artifacts: Depending on the synthetic route, you might see residual starting materials or side-products. For instance, syntheses involving glyoxal and amines can sometimes form quinoxaline-type impurities.[11] Incomplete reactions could also leave behind precursors.[11]

  • Solvents: Residual solvents from purification are very common. See the table below for chemical shifts of common laboratory solvents.[12]

  • Degradation Products: While generally stable, prolonged exposure to harsh conditions (strong acid/base, high temperature) could lead to degradation, although specific common degradation pathways are not widely reported.

Troubleshooting Guide for Unexpected Peaks

Problem 1: Unexpected signals in the aromatic region (6.5-9.0 ppm).

  • Possible Cause: Presence of the 1H-Imidazole-4-acetic acid tautomer.

  • Troubleshooting Steps:

    • Check Literature: Confirm the reported shifts for both tautomers in your specific solvent.

    • Vary Temperature: Acquiring spectra at different temperatures may alter the tautomeric equilibrium, changing the relative intensity of the signals and confirming their relationship.

    • 2D NMR: A 1H-13C HSQC or HMBC experiment can help assign the protons to their respective carbons, confirming the structure of the isomers. The difference in 13C chemical shifts between C4 and C5 is a diagnostic indicator of the tautomer state.[4]

Problem 2: All peaks are shifted significantly upfield or downfield.

  • Possible Cause: The pH of your sample is different from the reference conditions. The imidazole ring is basic and the acetic acid group is acidic, making the molecule's overall charge state (and thus its NMR spectrum) highly pH-dependent.[6][7]

  • Troubleshooting Steps:

    • Measure pH: If using an aqueous solvent system, measure the pH of the NMR sample.

    • Buffer the Sample: Use a buffer to maintain a constant pH if you need to compare your spectrum directly with a reference. Imidazole itself can be used as an internal pH indicator in some cases.[6][8]

    • Acid/Base Titration: Intentionally add a small amount of dilute acid (e.g., DCl in D2O) or base (e.g., NaOD in D2O) to your sample and re-acquire the spectrum. A significant shift in the imidazole proton signals upon this addition confirms their pH sensitivity.

Problem 3: A broad, rolling peak is present in the spectrum.

  • Possible Cause: This is often due to exchangeable protons (N-H, O-H) or residual water in the solvent.

  • Troubleshooting Steps:

    • D2O Exchange: Add one drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears, it was an exchangeable proton.

    • Use Dry Solvent: If the peak is suspected to be water, using freshly opened or properly dried deuterated solvent for sample preparation can minimize its intensity.

Problem 4: Sharp singlets or multiplets that do not correspond to the product.

  • Possible Cause: Contamination from residual solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone).

  • Troubleshooting Steps:

    • Consult a Solvent Chart: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart (see Table 2).

    • Review Purification Protocol: Check your experimental notes to see which solvents were used in the final steps.

    • Repurify: If solvent contamination is significant, re-purifying the sample via recrystallization or chromatography may be necessary.

Data Presentation

Table 1: Approximate 1H Chemical Shifts (δ, ppm) for this compound

ProtonD2O (pH dependent)DMSO-d6Expected Multiplicity
H2 (imidazole)~7.7 - 8.6~9.1 - 9.4s
H4/H5 (imidazole)~7.0 - 7.8~7.7 - 7.8s or d
-CH2-~3.6 - 4.8~3.6 - 3.8s
N-H (imidazole)Exchanges with D2O~12.0 - 13.5 (broad)br s
-COOHExchanges with D2O~12.0 (broad)br s

Note: These are approximate ranges. Actual values are highly sensitive to experimental conditions. Data compiled from various sources.[1][2]

Table 2: 1H Chemical Shifts for Common Laboratory Solvents in CDCl3

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17s
Acetonitrile1.94s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Dimethylformamide (DMF)8.03, 2.92, 2.75s, s, s
Dimethyl Sulfoxide (DMSO)2.54s
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, m
Methanol3.49s
Toluene7.28-7.17 (m), 2.36 (s)m, s
Water1.56s (broad)

Source: Adapted from literature values for common impurities.[12]

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Dissolve: Cap the tube and gently vortex or invert it until the sample is fully dissolved. Mild heating may be required for some solvents, but be cautious of potential degradation.

  • Filter (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire Spectrum: Insert the tube into the NMR spectrometer and acquire the 1H NMR spectrum according to standard instrument procedures.

Protocol 2: D2O Exchange Experiment

  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard 1H NMR spectrum of your sample in a protonated solvent (like DMSO-d6 or CDCl3).

  • Add D2O: Carefully add 1-2 drops of deuterium oxide (D2O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for 10-15 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Immediately re-acquire the 1H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly decreased in intensity or disappeared completely in the second spectrum.

Visualizations

Troubleshooting_Workflow start Unexpected Peaks in 1H NMR Spectrum peak_char Analyze Peak Characteristics start->peak_char extra_aromatic Extra Aromatic Signals (6.5-9.0 ppm) peak_char->extra_aromatic Aromatic shifted_peaks All Peaks Shifted peak_char->shifted_peaks Shifted broad_peak Broad, Rolling Peak peak_char->broad_peak Broad sharp_contaminant Sharp, Unassigned Peaks peak_char->sharp_contaminant Sharp tautomerism Possible Cause: Tautomerism extra_aromatic->tautomerism ph_effect Possible Cause: pH Effect shifted_peaks->ph_effect exchangeable Possible Cause: Exchangeable Proton (N-H, O-H) or Water broad_peak->exchangeable solvent_impurity Possible Cause: Solvent/Reagent Impurity sharp_contaminant->solvent_impurity test_2d_nmr Action: Run 2D NMR (HSQC/HMBC) or VT-NMR tautomerism->test_2d_nmr test_ph Action: Check pH or perform acid/base titration ph_effect->test_ph test_d2o Action: Perform D2O Exchange exchangeable->test_d2o test_solvent_chart Action: Compare to solvent impurity tables. Review purification. solvent_impurity->test_solvent_chart

Caption: Troubleshooting workflow for unexpected 1H NMR signals.

References

Technical Support Center: Purification of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.

Column Chromatography Issues

Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?

A1: Co-elution is a frequent challenge in the purification of imidazole derivatives. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. If you are using an isocratic system (a constant solvent mixture), consider switching to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[1]

  • Solvent System Modification: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can significantly alter selectivity by interacting with the acidic sites on the silica gel and the basic nitrogen of the imidazole.[1]

  • Change the Stationary Phase:

    • Different Silica Gel: If you are using standard silica gel, consider one with a different pore size or a bonded phase silica (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).[1]

    • Alumina: For basic compounds like imidazoles, basic or neutral alumina can sometimes provide better separation than silica gel and reduce tailing.[1]

  • Sample Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel ("dry loading"). This often results in sharper bands and better separation.[1]

Q2: I'm observing significant tailing of my imidazole derivative on the silica gel column. How can I fix this?

A2: Tailing is often caused by strong interactions between the basic imidazole ring and the acidic silica gel.[1]

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1]

  • Use Neutral or Basic Alumina: Switching to a more basic stationary phase like alumina can prevent the strong acidic interactions that cause tailing.[1]

Q3: My purification yield is very low after column chromatography. What are the possible reasons and solutions?

A3: Low yield can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel. Using a more polar eluent or adding a basic modifier can help.

  • Decomposition on Silica: Some imidazole derivatives can be unstable on acidic silica gel. Using a deactivated silica gel or switching to alumina can mitigate this.

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading to fractions that appear pure by TLC but are not. Analyze your fractions by other methods like NMR or mass spectrometry.

G cluster_0 Troubleshooting Column Chromatography cluster_1 Solutions start Problem Detected co_elution Co-elution of Compounds start->co_elution tailing Peak Tailing start->tailing low_yield Low Yield start->low_yield opt_mobile Optimize Mobile Phase (e.g., Gradient Elution) co_elution->opt_mobile Improves resolution mod_solvent Modify Solvent System (e.g., add Triethylamine) co_elution->mod_solvent change_stationary Change Stationary Phase (e.g., Alumina) co_elution->change_stationary dry_load Use Dry Loading Technique co_elution->dry_load tailing->mod_solvent Neutralizes acidic sites tailing->change_stationary low_yield->opt_mobile check_stability Check Compound Stability low_yield->check_stability alt_analysis Use Alternative Analysis (NMR, MS) low_yield->alt_analysis G cluster_workflow Purification Workflow synthesis Crude Synthesis Mixture extraction Acid-Base Extraction synthesis->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation of Complex Mixture recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (NMR, HPLC, MS) recrystallization->analysis pure_product Pure Imidazole Compound analysis->pure_product G cluster_pathway General Signaling Pathway Inhibition imidazole Imidazole Derivative receptor Receptor Tyrosine Kinase imidazole->receptor Inhibits downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates proliferation Cancer Cell Proliferation downstream->proliferation Promotes

References

How to choose the right solvent for 1H-Imidazole-5-acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for reactions involving 1H-Imidazole-5-acetic acid. It includes frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for solvent selection?

A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups: a carboxylic acid (pKa ~3.65) and an imidazole ring (pKa of the conjugate acid ~6.78).[1] This dual nature significantly influences its solubility and reactivity. It is a solid at room temperature and is generally soluble in water and polar organic solvents.

Q2: How does the tautomerism of this compound affect solvent choice?

A2: this compound can exist as a tautomer, 1H-Imidazole-4-acetic acid. The position of the proton on the imidazole ring can shift. This equilibrium can be influenced by the solvent's polarity and its ability to participate in hydrogen bonding. While this tautomerism might not drastically change the choice of solvent for general solubility, it can be a factor in reactions where the regiochemistry of substitution on the imidazole ring is critical.

Solvent Selection Guide

Choosing the right solvent is crucial for the success of reactions involving this compound. The following diagram outlines a general workflow for solvent selection.

SolventSelection start Start: Reaction with This compound reaction_type Identify Reaction Type (e.g., Esterification, Amide Coupling) start->reaction_type solubility_check Are all reactants soluble? reaction_type->solubility_check polar_aprotic Consider Polar Aprotic Solvents: DMF, DMSO, Acetonitrile solubility_check->polar_aprotic Yes polar_protic Consider Polar Protic Solvents: Water, Alcohols (with caution) solubility_check->polar_protic No, try more polar or protic solvents non_polar Generally avoid non-polar solvents (e.g., Hexane, Toluene) due to poor solubility solubility_check->non_polar Reactants are non-polar? (Unlikely for this substrate) optimization Optimize reaction conditions: Temperature, Concentration, Base polar_aprotic->optimization polar_protic->optimization workup Consider solvent for work-up and purification optimization->workup

Caption: Workflow for Solvent Selection.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The following table summarizes available data and general solubility guidelines.

SolventQuantitative SolubilityQualitative Assessment
Water53.3 g/L (Predicted)[1]Soluble[2]
Dimethyl Sulfoxide (DMSO)~10 mg/mL (hydrochloride salt)[3]Soluble
Dimethylformamide (DMF)Data not availableLikely soluble due to its polar aprotic nature, commonly used for amide couplings.
MethanolData not availableLikely soluble, but can act as a nucleophile in some reactions.
EthanolData not availableLikely soluble, but can act as a nucleophile. An ethanol-water mixture has been shown to be effective for the synthesis of other imidazole derivatives.[4]
AcetonitrileData not availableLikely soluble, a polar aprotic solvent suitable for many organic reactions.
Tetrahydrofuran (THF)Data not availableMay have limited solubility.
Dichloromethane (DCM)Data not availableLikely to have poor solubility.
TolueneData not availablePoor solubility is expected.[5]
HexaneData not availableInsoluble.

Experimental Protocols

Note: The following are general protocols and may require optimization for specific substrates.

Esterification of this compound (General Procedure)

Objective: To convert the carboxylic acid group to an ester.

Considerations: Standard Fischer esterification (acid catalysis in alcohol) can be complicated by the basicity of the imidazole ring. A better approach is to activate the carboxylic acid.

Methodology:

  • Activation: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Ester Formation: Add the desired alcohol (1.2-1.5 equivalents) to the reaction mixture.

  • Stir at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Amide Coupling of this compound (General Procedure)

Objective: To form an amide bond with a primary or secondary amine.

Methodology:

  • Activation: In a flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) with HOBt (1.2 equivalents).

  • Add a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the activated acid solution.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography.

Troubleshooting Guide

Caption: Common Issues and Solutions.

Q3: My reaction is not proceeding, and the starting material is not dissolving. What should I do?

A3: Poor solubility is a common issue. This compound has low solubility in less polar solvents like DCM and toluene.[5] Consider switching to a more polar aprotic solvent such as DMF or DMSO. Gentle heating may also improve solubility, but be cautious as this can also promote side reactions.

Q4: I am observing the formation of an unexpected byproduct with a higher molecular weight. What could it be?

A4: A likely byproduct is the result of a reaction at one of the nitrogen atoms on the imidazole ring. The imidazole nitrogen can be nucleophilic and react with your electrophile (e.g., activated carboxylic acid or an alkyl halide). Using a non-nucleophilic base like DIPEA can help minimize this. In some cases, protecting the imidazole nitrogen may be necessary, although this adds extra steps to the synthesis.

Q5: During my amide coupling reaction, I am getting a low yield and recovering my starting acid. What is the problem?

A5: This could be due to inefficient activation of the carboxylic acid or a competing acid-base reaction between your starting acid and the amine. Ensure your coupling reagents are fresh and the reaction is performed under anhydrous conditions. Using a highly efficient coupling reagent like HATU can be beneficial.[6] Also, ensure you are using at least two equivalents of a non-nucleophilic base to neutralize the carboxylic acid and any acid generated during the reaction.

Q6: How can I purify my final product if it is very polar?

A6: Highly polar products containing the imidazole and carboxylic acid/amide functionalities can be challenging to purify by traditional normal-phase column chromatography. If your product is soluble in the aqueous layer during work-up, extraction can be difficult. Consider using reverse-phase chromatography. For normal-phase chromatography, adding a small amount of a base like triethylamine to the eluent can help reduce streaking on the silica gel column. Crystallization from a suitable solvent system is also a powerful purification technique for imidazoles.[7]

References

Validation & Comparative

A Comparative Analysis of Imidazole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the isomeric forms of key heterocycles is paramount. Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of the essential amino acid histidine and numerous pharmaceuticals.[1] While 1H-imidazole is the most stable and well-studied tautomer, its isomers, 2H- and 4H-imidazole, possess distinct electronic and structural properties that influence their reactivity and potential applications. This guide provides an objective comparison of these isomers, supported by experimental and computational data, to inform rational drug design and molecular engineering.

Physicochemical Properties: A Tale of Three Isomers

The stability and physicochemical properties of imidazole isomers are fundamentally governed by their aromaticity and the position of the sp³-hybridized carbon atom. 1H-Imidazole is a planar, aromatic molecule with a delocalized π-electron system, contributing to its significant stability.[2] In contrast, 2H- and 4H-imidazoles are non-aromatic and substantially less stable, making their experimental characterization challenging.[3] Consequently, much of the available data for these less stable isomers is derived from computational studies.

Property1H-Imidazole2H-Imidazole (Computational)4H-Imidazole (Computational)
Molecular Formula C₃H₄N₂C₃H₄N₂C₃H₄N₂
Molar Mass 68.08 g/mol [4]68.08 g/mol 68.08 g/mol
Appearance White or pale yellow solid[4]N/A (Unstable)N/A (Unstable)
Melting Point 89-91 °C[4]N/AN/A
Boiling Point 256 °C[4]N/AN/A
pKa (conjugate acid) ~7.0[4]N/AN/A
Dipole Moment 3.61 D (experimental)[2]N/AN/A
Relative Stability Most Stable (Aromatic)[3]Least Stable (Non-aromatic)[3]Intermediate Stability (Non-aromatic)[3]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for identifying and characterizing isomers. While a wealth of experimental data exists for 1H-imidazole, the inherent instability of its non-aromatic counterparts means that their spectroscopic properties are primarily predicted through computational methods or inferred from stabilized derivatives.

Spectroscopic Data1H-Imidazole (Experimental)2H-Imidazole (Predicted/Derived)4H-Imidazole (Predicted/Derived)
¹H NMR (ppm) δ ~7.7 (1H, s, H2), ~7.1 (2H, s, H4/H5)Data for parent isomer is unavailable.Data for parent isomer is unavailable.
¹³C NMR (ppm) δ ~135.9 (C2), ~122.0 (C4/C5)Data for parent isomer is unavailable.Data for parent isomer is unavailable.
FTIR (cm⁻¹) ~3150-2800 (N-H stretch, broad), ~1580 (C=N stretch), ~1480 (C=C stretch)Data for parent isomer is unavailable.Data for parent isomer is unavailable.
UV-Vis (λmax) ~206 nm[4]Data for parent isomer is unavailable.Data for parent isomer is unavailable.

Note: NMR chemical shifts can vary depending on the solvent used.

Reactivity and Biological Significance

The electronic differences between the isomers dictate their reactivity. 1H-Imidazole's aromatic nature makes it susceptible to electrophilic substitution, typically at the C4 or C5 positions.[2] The lone pair on the pyridine-like nitrogen (N3) accounts for its basicity and nucleophilicity.

The biological significance of imidazole is overwhelmingly represented by the 1H-tautomer, most notably in the side chain of histidine.[5][6] The ability of the histidine imidazole ring to exist in different protonation states and tautomeric forms is fundamental to the catalytic function of many enzymes.[5][7] It can act as both a proton donor and acceptor, facilitating a wide range of biochemical reactions.[5][7]

Experimental Protocols

Due to the instability of 2H- and 4H-imidazole, experimental protocols focus on the synthesis and analysis of the stable 1H-imidazole and its derivatives.

Protocol 1: General Synthesis of 1,2,4-Trisubstituted Imidazoles (Radziszewski Reaction)

This protocol describes a common method for synthesizing substituted imidazoles, which are often used as stable models for studying the effects of substitution on the imidazole core.

Materials:

  • A 1,2-dicarbonyl compound (e.g., benzil)

  • An aldehyde

  • A primary amine

  • Ammonium acetate

  • Solvent (e.g., ethanol or acetic acid)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), the primary amine (1.0 eq), and an excess of ammonium acetate in the chosen solvent.

  • Attach the reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using NMR, FTIR, and mass spectrometry.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • Synthesized imidazole compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the purified imidazole compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be required.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum, ensuring appropriate setting of spectral width, acquisition time, and number of scans.

  • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures. The difference in chemical shifts between C4 and C5 can be diagnostic of the tautomeric state in substituted imidazoles.[8]

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of imidazole compounds in a mixture.

Materials:

  • Sample containing imidazole analytes

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Standard solutions of imidazole compounds of known concentration

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Set a suitable flow rate (e.g., 1.0 mL/min).

    • Program a solvent gradient (e.g., increasing percentage of acetonitrile over time) to ensure separation of the compounds of interest.[9]

  • Injection and Detection:

    • Inject a known volume of the prepared sample onto the column.

    • Monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., 215 nm) or the MS detector.[10]

  • Quantification:

    • Prepare a calibration curve by injecting standard solutions of known concentrations.

    • Plot the peak area versus concentration for each standard.

    • Determine the concentration of the imidazole compounds in the sample by comparing their peak areas to the calibration curve.[9]

Mandatory Visualizations

Caption: Tautomeric equilibrium between imidazole isomers.

Caption: Role of histidine tautomers in acid-base catalysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Dicarbonyl, Aldehyde, Amine) Reaction 2. Heat to Reflux (Monitor by TLC) Reactants->Reaction Precipitate 3. Precipitate in Water Reaction->Precipitate Filter 4. Filter Crude Product Precipitate->Filter Purify 5. Recrystallize Filter->Purify NMR 6. NMR Spectroscopy (¹H, ¹³C) Purify->NMR HPLC 7. HPLC/MS Analysis Purify->HPLC Characterization Final Characterized Product NMR->Characterization HPLC->Characterization

Caption: General workflow for imidazole synthesis and analysis.

References

Comparative Analysis of the Biological Activities: 1H-Imidazole-5-acetic Acid vs. Histamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of 1H-Imidazole-5-acetic acid (IAA) and histamine. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two structurally related imidazole compounds.

Executive Summary

Histamine is a well-characterized biogenic amine that mediates a wide array of physiological and pathological processes through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Its functions are diverse, ranging from mediating allergic and inflammatory responses to regulating gastric acid secretion and neurotransmission. In contrast, this compound, a principal metabolite of histamine, exhibits a markedly different biological activity profile. Instead of interacting with histamine receptors, IAA primarily targets the GABAergic system, acting as an agonist at GABA-A receptors and an antagonist at GABA-C receptors. It also shows affinity for I1-imidazoline receptors. This fundamental difference in receptor targets dictates their distinct physiological effects, with histamine acting as a broad-spectrum mediator and IAA functioning more specifically within the central nervous system as a neuromodulator.

Data Presentation: Quantitative Comparison

The following tables summarize the receptor binding affinities for histamine and this compound at their respective primary targets.

Table 1: Histamine Receptor Binding Affinities

Receptor SubtypeLigandKi (nM)Cell Line/TissueRadioligandReference
H1 Receptor Histamine~32HEK293[3H]-Mepyramine[1]
H2 Receptor Histamine~38CHO-K1[125I]-Iodoaminopotentidine[1]
H3 Receptor Histamine~2HEK293[3H]-Nα-methylhistamine[1]
H4 Receptor Histamine3.8 ± 0.8HEK293[3H]-Histamine[2][3]

Note: Ki values can vary between studies depending on the experimental conditions.

Table 2: this compound Receptor Binding Affinities

ReceptorLigandActivityQuantitative DataReference
GABA-A Receptor This compoundAgonistSpecific Ki/EC50 values are not readily available in public literature, but it is recognized as a potent agonist.[4]
GABA-C Receptor This compoundAntagonist/Weak Partial AgonistSpecific Ki/IC50 values are not readily available in public literature.[4]
I1-Imidazoline Receptor Imidazoleacetic acid-ribotide*LigandEC50 ~50 nM[5]

Note: While IAA itself has affinity for imidazoline receptors, its ribotide metabolite is a more potent ligand.

Experimental Protocols

Detailed methodologies for key binding assays are provided below.

Histamine Receptor Radioligand Binding Assay (Example for H4 Receptor)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human histamine H4 receptor.

1. Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human H4 receptor.
  • Radioligand: [3H]-Histamine (specific activity ~60-80 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: 10 µM Thioperamide or unlabeled histamine.
  • Test Compounds: Serial dilutions of the compound of interest.
  • Instrumentation: 96-well microplates, glass fiber filters (e.g., GF/C), filtration apparatus, and a liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
  • In a 96-well plate, add the following in triplicate:
  • Total Binding: 50 µL of assay buffer.
  • Non-specific Binding: 50 µL of 10 µM unlabeled histamine.
  • Test Compound: 50 µL of each dilution of the test compound.
  • Add 50 µL of [3H]-Histamine to all wells at a final concentration of approximately 10 nM.[1]
  • Initiate the binding reaction by adding 150 µL of the membrane preparation (15-30 µg of protein per well) to all wells.[1]
  • Incubate the plate at 25°C for 60 minutes with gentle agitation.[1]
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

GABA-A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.

1. Materials:

  • Membrane Preparation: Synaptic membranes prepared from rat brain tissue.
  • Radioligand: [3H]-Muscimol (specific activity ~10-30 Ci/mmol).
  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: 10 mM GABA.[6]
  • Test Compounds: Serial dilutions of the compound of interest.
  • Instrumentation: 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

2. Procedure:

  • Thaw the prepared rat brain membranes and wash them twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.[6] Resuspend the final pellet in fresh binding buffer.
  • In a 96-well plate, add the following in triplicate:
  • Total Binding: 50 µL of binding buffer.
  • Non-specific Binding: 50 µL of 10 mM GABA.
  • Test Compound: 50 µL of each dilution of the test compound.
  • Add 50 µL of [3H]-Muscimol to all wells at a final concentration of approximately 5 nM.[6]
  • Add 100-200 µg of the membrane protein to each well to initiate the reaction.[7]
  • Incubate the plate at 4°C for 45 minutes.[6]
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters three times with ice-cold binding buffer.
  • Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Data analysis is performed similarly to the histamine receptor binding assay to determine the IC50 and Ki values.

Mandatory Visualizations: Signaling Pathways

The following diagrams illustrate the primary signaling pathways for histamine and the known pathways for this compound.

Histamine_Signaling_Pathways Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3/H4 Receptors Histamine->H3R Gq11 Gq/11 H1R->Gq11 Gs Gs H2R->Gs Gi Gi/o H3R->Gi PLC Phospholipase C (PLC) Gq11->PLC AC_stim Adenylyl Cyclase (AC) Gs->AC_stim AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib PIP2 PIP2 PLC->PIP2 ATP_cAMP_stim ATP → cAMP AC_stim->ATP_cAMP_stim ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_H1 Allergic & Inflammatory Responses Ca_release->Cellular_Response_H1 PKC->Cellular_Response_H1 PKA Protein Kinase A (PKA) ATP_cAMP_stim->PKA Cellular_Response_H3 Neurotransmitter Release Inhibition ATP_cAMP_inhib->Cellular_Response_H3 Cellular_Response_H2 Gastric Acid Secretion PKA->Cellular_Response_H2

Caption: Signaling pathways of histamine receptors H1, H2, H3, and H4.

IAA_Signaling_Pathways IAA This compound (IAA) GABA_A GABA-A Receptor (Ion Channel) IAA->GABA_A Agonist GABA_C GABA-C Receptor (Ion Channel) IAA->GABA_C Antagonist I1_Imidazoline I1-Imidazoline Receptor (GPCR) IAA->I1_Imidazoline Ligand Cl_influx Cl⁻ Influx GABA_A->Cl_influx Blockade Channel Blockade GABA_C->Blockade PLC_I1 Phospholipase C I1_Imidazoline->PLC_I1 Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Reduced_Cl_influx Reduced Cl⁻ Influx Blockade->Reduced_Cl_influx DAG_I1 Diacylglycerol (DAG) Production PLC_I1->DAG_I1 Cellular_Response_I1 Modulation of Sympathetic Activity DAG_I1->Cellular_Response_I1

Caption: Primary receptor targets and signaling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis Membrane_Prep Membrane Preparation (e.g., cell culture, tissue homogenization) Ligand_Prep Radioligand & Test Compound Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Quantification Scintillation Counting to quantify bound radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of the Biological Effects of 1H-Imidazole-5-acetic Acid and Other Histidine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 1H-Imidazole-5-acetic acid (IAA) with other principal metabolites of histidine, namely histamine and urocanic acid. The information presented is supported by experimental data to aid in the evaluation of their physiological and pathological roles.

At a Glance: Comparative Effects of Histidine Metabolites

The biological activities of histidine metabolites are diverse, ranging from neurotransmission and immunomodulation to markers of metabolic deficiencies. This compound, a metabolite of histamine, distinguishes itself through its interaction with the GABAergic system, a pathway not directly modulated by histamine or urocanic acid.

MetabolitePrimary Target/ReceptorKey Biological EffectsPotency/Quantitative Data
This compound (IAA) GABA-A ReceptorNeurotransmission (inhibitory)Potent GABA-A agonist[1]
Histamine Histamine H1, H2, H3, H4 ReceptorsAllergic and inflammatory responses, gastric acid secretion, neurotransmissionH1R (EC50: 8.4 ± 3.1 µM), H2R (EC50: 2.1 ± 1.1 µM)[2]
cis-Urocanic Acid (cis-UCA) 5-HT2A Receptor, other potential targetsImmunosuppression, induction of prostaglandin E2 (PGE2) productionBinds to 5-HT2A receptor with high affinity (Kd = 4.6 nM)[3]
Formiminoglutamic Acid (FIGLU) Metabolic IntermediateBiomarker for folate deficiencyNot applicable (endogenous marker)

In-Depth Analysis of Biological Effects and Signaling Pathways

This compound (IAA): A Modulator of Inhibitory Neurotransmission

This compound is a primary oxidative metabolite of histamine in the periphery and can also be formed in the brain, particularly when the primary histamine metabolic pathway via histamine N-methyltransferase (HMT) is inhibited.[1] Its most significant biological role identified to date is its function as a potent agonist of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1]

Activation of the GABA-A receptor by IAA, similar to GABA, leads to the opening of a chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

IAA_Pathway IAA This compound (IAA) GABA_A GABA-A Receptor IAA->GABA_A Binds to Chloride_Channel Chloride (Cl-) Channel Opening GABA_A->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

IAA Signaling Pathway.
Histamine: A Key Mediator of Inflammation and Neurotransmission

Histamine is a well-characterized biogenic amine involved in a wide array of physiological processes. Its effects are mediated by four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.

  • H1 Receptor: Coupling to Gαq/11 protein activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is central to allergic reactions and pro-inflammatory responses, including the activation of the transcription factor NF-κB.

  • H2 Receptor: Activation of the Gαs protein stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This pathway is notably involved in the stimulation of gastric acid secretion.

Histamine_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway Histamine1 Histamine H1R H1 Receptor Histamine1->H1R Gq11 Gαq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC NFkB NF-κB Activation PKC->NFkB Histamine2 Histamine H2R H2 Receptor Histamine2->H2R Gs Gαs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP

Histamine Signaling Pathways.
cis-Urocanic Acid: An Immunomodulator with Complex Actions

Urocanic acid is present in the stratum corneum and undergoes photoisomerization from the trans to the cis isomer upon exposure to UV radiation. cis-Urocanic acid (cis-UCA) is recognized as a key mediator of UV-induced immunosuppression.

The signaling mechanisms of cis-UCA are not fully elucidated and may involve multiple pathways:

  • 5-HT2A Receptor Activation: Studies have shown that cis-UCA can bind to the serotonin 2A (5-HT2A) receptor, a Gq-coupled receptor, leading to the mobilization of intracellular calcium.[3] This interaction appears to be a key step in its immunosuppressive effects.[3]

  • Reactive Oxygen Species (ROS) Generation: In human keratinocytes, cis-UCA has been demonstrated to generate reactive oxygen species, leading to the phosphorylation of the epidermal growth factor receptor (EGFR) and subsequent production of prostaglandin E2 (PGE2), a potent immunomodulator.

Interestingly, cis-UCA has been shown to synergize with histamine to increase PGE2 production in human keratinocytes, suggesting a potential interplay between these two histidine metabolites in the skin's response to UV radiation.[4] Furthermore, while both cis-UCA and histamine can suppress the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytes, they do so via different mechanisms. cis-UCA's effect is dependent on PGE2, whereas histamine acts through H2 receptors.

UCA_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_ROS ROS Generation Pathway cis_UCA1 cis-Urocanic Acid HT2AR 5-HT2A Receptor cis_UCA1->HT2AR Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Intracellular Ca2+ Mobilization IP3->Ca2_release Immunosuppression1 Immunosuppression Ca2_release->Immunosuppression1 cis_UCA2 cis-Urocanic Acid ROS Reactive Oxygen Species (ROS) Generation cis_UCA2->ROS EGFR EGFR Phosphorylation ROS->EGFR PGE2 Prostaglandin E2 (PGE2) Production EGFR->PGE2 Immunosuppression2 Immunosuppression PGE2->Immunosuppression2

cis-Urocanic Acid Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the biological activities of these metabolites. Below are summaries of key experimental protocols.

Radioligand Binding Assay for GABA-A Receptor

This assay is used to determine the binding affinity of a compound, such as this compound, to the GABA-A receptor.

Objective: To quantify the binding of a test compound to the GABA-A receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Rat brain membranes (as a source of GABA-A receptors)

  • Radioligand (e.g., [3H]GABA or [3H]Muscimol)

  • Test compound (this compound)

  • Unlabeled GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a multi-well plate, combine the brain membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors, such as the histamine H1 receptor and the 5-HT2A receptor.

Objective: To quantify the increase in intracellular calcium concentration in response to receptor activation by a ligand.

Materials:

  • A cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the H1 or 5-HT2A receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Test compound (histamine or cis-urocanic acid)

  • Assay buffer

  • A fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.

  • Ligand Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a kinetic plate reader. The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response) from the dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay

This assay is used to quantify the amount of PGE2 produced by cells in response to a stimulus, such as cis-urocanic acid and/or histamine.

Objective: To measure the concentration of PGE2 in cell culture supernatants.

Materials:

  • Cell line of interest (e.g., human keratinocytes)

  • Test compound(s) (cis-urocanic acid, histamine)

  • PGE2 ELISA kit (containing a PGE2-specific antibody, a labeled PGE2 conjugate, and substrate)

  • Microplate reader

Procedure:

  • Cell Stimulation: Treat the cells with the test compound(s) for a specified period.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the competitive ELISA according to the manufacturer's instructions. In brief, the sample or PGE2 standards are incubated in a microplate pre-coated with a capture antibody. A fixed amount of enzyme-labeled PGE2 is then added. The sample PGE2 and the labeled PGE2 compete for binding to the antibody.

  • Detection: After washing, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

NF-κB Activation Assay

This assay measures the activation of the transcription factor NF-κB, a key event in the inflammatory signaling cascade initiated by the histamine H1 receptor.

Objective: To quantify the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Test compound (histamine)

  • Cell lysis buffers for nuclear and cytoplasmic fractionation

  • Antibodies specific for the p65 subunit of NF-κB

  • Western blotting or ELISA-based detection system

Procedure:

  • Cell Treatment: Treat the cells with the test compound for various time points.

  • Cell Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using specialized buffers and centrifugation.

  • Quantification of p65:

    • Western Blotting: Separate the proteins in each fraction by SDS-PAGE, transfer them to a membrane, and detect the p65 subunit using a specific antibody.

    • ELISA: Use a transcription factor assay kit where nuclear extracts are added to a plate coated with an oligonucleotide containing the NF-κB consensus binding site. The bound p65 is then detected with a specific antibody.

  • Data Analysis: Quantify the amount of p65 in the nuclear fraction relative to the cytoplasmic fraction or a loading control. An increase in nuclear p65 indicates NF-κB activation.

Conclusion

The metabolites of histidine exhibit a remarkable diversity of biological activities, each acting through distinct molecular targets and signaling pathways. While histamine's roles in allergy, inflammation, and gastric acid secretion are well-established and mediated by its specific receptors, and cis-urocanic acid is a key player in UV-induced immunosuppression, this compound emerges as a modulator of the central nervous system through its action on GABA-A receptors. The provided experimental protocols offer a framework for the quantitative comparison of these effects, which is essential for a comprehensive understanding of their contributions to health and disease and for the development of novel therapeutic strategies targeting these pathways. Further research directly comparing the potencies and efficacies of these metabolites in relevant cellular and in vivo models is warranted to fully elucidate their relative physiological and pathological importance.

References

A Comparative Guide to the Synthesis of 1H-Imidazole-5-acetic Acid: A Novel, Efficient Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H-Imidazole-5-acetic acid, a critical intermediate in the production of pharmaceuticals like Zoledronic acid, has traditionally been hampered by multi-step procedures, the use of hazardous solvents, and challenging purification processes. This guide provides a comprehensive comparison between established synthesis methodologies and a novel, streamlined approach, offering significant advantages in terms of efficiency, environmental impact, and ease of operation.

Executive Summary

A novel synthesis route for this compound hydrochloride has been developed, circumventing the need for aqueous hydrolysis and solvent extraction. This method, utilizing a non-aqueous ester cleavage with titanium tetrachloride, demonstrates comparable or superior yields to traditional methods while significantly reducing reaction time and environmental hazards. This guide presents a side-by-side comparison of the reaction parameters and outcomes, along with detailed experimental protocols, to facilitate its adoption in research and development settings.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators of a representative traditional synthesis method versus the novel, non-aqueous approach.

ParameterTraditional Method (N-alkylation with aqueous hydrolysis)Novel Method (Non-aqueous cleavage)
Starting Materials Imidazole, Benzyl/Methyl/tert-butyl chloroacetate, Base (e.g., K2CO3), Solvent (e.g., DMF, DCM)Imidazole, tert-butyl chloroacetate
Key Reagents Hydrochloric acid (for hydrolysis)Titanium tetrachloride
Overall Yield ~50-85%[1][2][3]~83%[2][3]
Reaction Time 24 hours or more for N-alkylation + hydrolysis[4]~3.5 hours for ester cleavage[3]
Solvent Usage High (e.g., DMF, DCM, Toluene for extractions)[1]Reduced (Dichloromethane, Isopropyl alcohol for precipitation)[3]
Work-up Procedure Aqueous work-up, solvent extraction, evaporation[1][4]Direct precipitation of the hydrochloride salt[2][3]
Environmental Impact Use of hazardous solvents, generation of aqueous wasteReduced solvent use, avoidance of large volume aqueous waste

Experimental Protocols

Traditional Synthesis: N-alkylation and Hydrolysis

This protocol is a generalized representation of common methods found in the literature.[1][4]

Step 1: N-alkylation of Imidazole

  • To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., DMF or ethyl acetate), add a base such as potassium carbonate (1.5 eq).

  • Add a haloacetate ester (e.g., benzyl chloroacetate, 1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and add water and an extraction solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ester in a solution of 10% aqueous hydrochloric acid.

  • Heat the mixture at 65°C for 24 hours.[4]

  • After cooling, toluene may be added, and the aqueous phase is separated.

  • Evaporate the water under reduced pressure to yield this compound hydrochloride.

Novel Synthesis: Non-Aqueous Ester Cleavage

This protocol is based on a recently developed, more efficient method.[2][3]

  • To a solution of imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq) in dichloromethane (10 mL/g), add titanium tetrachloride (1.4 eq) dropwise at -15 to -10°C over 1 hour.

  • Stir the reaction mixture at -5 to 0°C for 2 hours.

  • Add isopropyl alcohol (2.5 mL/g) at 0 to -10°C over 30 minutes.

  • Allow the reaction mass to warm to room temperature and stir for 30 minutes.

  • Add additional isopropyl alcohol (12.5 mL/g) dropwise at room temperature over 30 minutes.

  • Stir the resulting slurry for 1 hour.

  • Filter the precipitate and wash with isopropyl alcohol to afford this compound hydrochloride as a crystalline solid.

Visualization of the Novel Synthesis Workflow

The following diagram illustrates the streamlined workflow of the novel synthesis method for this compound hydrochloride.

Novel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Non-Aqueous Ester Cleavage Imidazole Imidazole Alkylation N-Alkylation (Solvent-free or in Ethyl Acetate) Imidazole->Alkylation tBCA tert-butyl chloroacetate tBCA->Alkylation Ester Imidazol-1-yl-acetic acid tert-butyl ester Alkylation->Ester Cleavage Ester Cleavage & Salt Formation Ester->Cleavage Reaction at low temp. TiCl4 Titanium Tetrachloride in Dichloromethane TiCl4->Cleavage Product This compound Hydrochloride Cleavage->Product Cleavage->Product Precipitation with Isopropyl Alcohol

Caption: Workflow of the novel synthesis of this compound HCl.

Conclusion

The novel synthesis of this compound hydrochloride via a non-aqueous cleavage of the tert-butyl ester represents a significant advancement over traditional methods. The avoidance of aqueous workups and extractions, coupled with reduced reaction times and high yields, makes this an attractive and environmentally conscious alternative for researchers and the pharmaceutical industry. The provided data and protocols offer a solid foundation for the implementation of this improved synthetic route.

References

A Comparative Guide to 1H-Imidazole-5-acetic acid and Other Heterocyclic Compounds in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory potential of various heterocyclic compounds, with a conceptual focus on 1H-Imidazole-5-acetic acid. While direct experimental data on the enzyme inhibitory activity of this compound is not extensively available in the public domain, its imidazole scaffold is a well-established pharmacophore in a multitude of enzyme inhibitors. This document will, therefore, compare the performance of various heterocyclic compounds against a key enzyme target, Carbonic Anhydrase, to provide a framework for understanding the potential role and relative potency of imidazole-containing structures like this compound.

Carbonic Anhydrase: A Key Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of CA activity is implicated in a range of diseases such as glaucoma, epilepsy, and cancer, making it a significant target for therapeutic intervention.[1][3] The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects.[3]

Comparative Inhibitory Activity of Heterocyclic Compounds against Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki or IC50 values) of a selection of heterocyclic compounds against two prominent human carbonic anhydrase isoforms, hCA I and hCA II. This data, gathered from various studies, showcases the potency and selectivity that can be achieved with different heterocyclic scaffolds. While specific data for this compound is absent, the inhibitory potential of other imidazole-containing compounds is included to provide a relevant comparison.

Heterocyclic ScaffoldCompoundTarget IsoformInhibition (Kᵢ/IC₅₀, nM)Reference
Sulfonamide Acetazolamide (Standard)hCA I985.8[4]
hCA II489.4[4]
Pyrazoline 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamidehCA I402.9[4]
hCA II458.6[4]
Imidazole N-(3-chlorobenzyl)-1-methyl-4,5-dihydro-1H-imidazol-2-aminehCA IIInactive[5]
Triazole 1,2,4-TriazoleCo(II)-hCA I-[6]
Thiadiazole 5-Amino-1,3,4-thiadiazole-2-sulfonamidehCA I/IIPotent Inhibition[7]
Benzimidazole Benzimidazo[1,2-c][8][9][10]thiadiazole-7-sulphonamideshCA I/IIPotent Inhibition[7]
Indole Indole-2-sulfonamide derivativeshCA (ocular)11 - 16[7]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase using the esterase activity of the enzyme.

1. Materials and Reagents:

  • Purified human Carbonic Anhydrase I or II (hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds (including this compound and other heterocycles)

  • Acetazolamide (as a positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

2. Preparation of Solutions:

  • CA Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.

  • CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer.

  • Substrate Stock Solution: Prepare a 3 mM stock solution of p-NPA in DMSO. This should be prepared fresh.

  • Test Compound and Control Solutions: Prepare stock solutions of the test compounds and Acetazolamide in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations.

3. Assay Procedure:

  • Add 158 µL of Assay Buffer to each well of a 96-well plate.

  • Add 2 µL of the serially diluted test compounds, Acetazolamide, or DMSO (for the enzyme activity control) to the appropriate wells.

  • Add 20 µL of the CA Working Solution to all wells except for the blank wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor pH Regulation

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. Its activity is crucial for the regulation of pH in the tumor microenvironment, which contributes to tumor cell survival, proliferation, and invasion. The following diagram illustrates the role of CA IX in this process.

References

The Fine Balance of Activity: A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazole-5-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 1H-imidazole-5-acetic acid analogs, focusing on their interactions with two distinct G protein-coupled receptors (GPCRs): the histamine H3 receptor (H3R) and the Takeda G protein-coupled receptor 5 (TGR5). By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways and experimental workflows, this document aims to facilitate the rational design of novel therapeutics.

The this compound scaffold serves as a versatile template in medicinal chemistry. Modifications to the imidazole ring, the acetic acid side chain, and the incorporation of various substituents can dramatically alter the pharmacological profile of these analogs, transforming them from potent antagonists at one receptor to effective agonists at another. This guide will explore these structural modifications and their impact on biological activity, offering a comparative analysis of their performance.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on their chemical structure. The following tables summarize the quantitative data for two series of analogs, one targeting the histamine H3 receptor as antagonists and the other targeting the TGR5 receptor as agonists.

Histamine H3 Receptor Antagonists

The affinity of 5-(1H-imidazol-4-yl)alkanoic acid derivatives for the human histamine H3 receptor (hH3R) is presented in Table 1. The data highlights the influence of the alkyl chain length and the nature of the terminal functional group on binding affinity (Ki).

Compound IDR1 (Imidazole Substitution)Linker (Alkyl Chain)R2 (Terminal Group)Ki (nM) for hH3R[1]
1H-(CH2)4--COOH150
2CH3-(CH2)4--COOH85
3H-(CH2)5--COOH98
4H-(CH2)4--CONH-benzyl45
5H-(CH2)4--CONH-cyclohexyl62

Key SAR Observations for H3R Antagonists:

  • Alkyl Chain Length: A four-carbon linker appears to be optimal for the carboxylic acid derivatives (compare compounds 1 and 3).

  • Imidazole Substitution: Methylation of the imidazole ring can enhance binding affinity (compare compounds 1 and 2).

  • Terminal Functional Group: Conversion of the carboxylic acid to a substituted amide significantly improves potency (compare compound 1 with compounds 4 and 5). The nature of the amide substituent also influences activity, with a benzyl group providing the highest affinity in this series.

TGR5 Receptor Agonists

A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been evaluated for their agonistic activity at the human TGR5 receptor. Table 2 presents the in vitro potency (EC50) of these analogs. While these compounds are carboxamides rather than acetic acid derivatives, they provide valuable insight into the SAR of the imidazole core at TGR5.

Compound IDR (Substitution on Benzyl Ring)hTGR5 EC50 (nM)[2][3]
19a4-F15.3
19b4-Cl11.2
19c4-Br9.8
19d4-CF33.1
19e3,4-diCl4.5
INT-777 (Reference)-48.7

Key SAR Observations for TGR5 Agonists:

  • Substitution on the Benzyl Ring: The electronic nature and position of substituents on the 1-benzyl group are critical for TGR5 agonism.

  • Electron-Withdrawing Groups: Potency is generally enhanced by electron-withdrawing groups at the 4-position of the benzyl ring, with the trifluoromethyl group (19d) providing the highest activity.

  • Halogen Substitution: A clear trend is observed with halogens at the 4-position, where potency increases with the size of the halogen (F < Cl < Br).

Experimental Protocols

Reproducibility of experimental data is fundamental to scientific advancement. This section provides detailed methodologies for the key in vitro assays used to characterize the this compound analogs discussed in this guide.

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds: Serial dilutions.

  • Non-specific binding control: 10 µM clobenpropit or histamine.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [3H]Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • Incubate the mixture for 2 hours at 25°C to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

TGR5 Functional Assay (cAMP Accumulation)

Objective: To measure the ability of a test compound to activate the Gαs-coupled TGR5 receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the human TGR5 receptor.

  • Assay Medium: Serum-free DMEM.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Test compounds: Serial dilutions.

  • Positive control: A known TGR5 agonist (e.g., INT-777).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Seed the TGR5-expressing HEK293 cells into a 96-well plate and incubate for 24 hours.

  • Remove the culture medium and wash the cells with assay medium.

  • Add stimulation buffer to each well and incubate for 15 minutes at 37°C.

  • Add serial dilutions of the test compounds or positive control to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Molecular Landscape

To better understand the biological context of these compounds, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization a Lead Compound (this compound) b Analog Design (e.g., modify side chain, substitute ring) a->b c Chemical Synthesis b->c d Primary Assay (e.g., Receptor Binding) c->d e Functional Assay (e.g., cAMP, GTPγS) d->e f Determine Potency & Efficacy (Ki, IC50, EC50) e->f g Establish SAR f->g g->b SAR Feedback h Iterative Design & Synthesis g->h

A typical workflow for a structure-activity relationship (SAR) study.

H3R_Signaling cluster_0 Histamine H3 Receptor Signaling (Gαi/o) agonist H3R Antagonist (e.g., Imidazole-5-acetic acid analog) receptor Histamine H3 Receptor agonist->receptor Blocks g_protein Gi/o Protein receptor->g_protein Inhibits (constitutive activity) ac Adenylate Cyclase g_protein->ac Inhibition relieved camp cAMP ac->camp ATP to cAMP (activity increases) pka PKA camp->pka Activation neurotransmitter Neurotransmitter Release (e.g., Histamine) pka->neurotransmitter Increased Release

Signaling pathway of a histamine H3 receptor inverse agonist.

TGR5_Signaling cluster_1 TGR5 Signaling (Gαs) agonist TGR5 Agonist (e.g., Imidazole-5-carboxamide analog) receptor TGR5 Receptor agonist->receptor Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp ATP to cAMP pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates glp1 GLP-1 Secretion creb->glp1 Increases

Signaling pathway of a TGR5 receptor agonist.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, capable of interacting with a diverse range of biological targets. The comparative analysis presented in this guide demonstrates that subtle modifications to this core structure can switch the pharmacological activity from H3R antagonism to TGR5 agonism. The provided quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes offer a valuable resource for researchers aiming to design and develop novel ligands with tailored activities. A thorough understanding of the structure-activity relationships is crucial for navigating the complex landscape of drug development and ultimately for the successful identification of new therapeutic agents.

References

Unveiling the Cross-Reactivity Profile of 1H-Imidazole-5-acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

1H-Imidazole-5-acetic acid, a metabolite of histamine and a structural analog of neurotransmitters, presents a complex pharmacological profile due to its potential for cross-reactivity with various biological targets. This guide provides an objective comparison of its activity across several key receptor and transporter systems, supported by available experimental data. Understanding this cross-reactivity is crucial for researchers in drug discovery and development to anticipate off-target effects and to design more selective therapeutic agents.

Executive Summary of Cross-Reactivity Data

The following table summarizes the known biological activities of this compound (existing in tautomeric equilibrium with Imidazole-4-acetic acid, IAA) and a comparator compound, providing a quantitative overview of its interactions with various targets.

TargetThis compound (IAA)Comparator: GABA
GABA-A Receptor Partial AgonistFull Agonist
GABA-A-rho Receptor Antagonist / Weak Partial AgonistAgonist
Imidazoline I1 Receptor Ligand (Affinity not quantified)No reported activity
Taurine Transporter (TAUT) Kᵢ: 658.6 µM[1][2], IC₅₀: 180.40 µM[3]Kᵢ: 644.2 µM[1][2]
Histamine Receptors Activity not well-characterizedNo direct agonist activity
Monoamine Oxidase (MAO) No significant inhibition reportedNo direct inhibitory activity

Detailed Target Interaction Analysis

GABA Receptors: A Dual Role

This compound, primarily in its tautomeric form as imidazole-4-acetic acid (IAA), demonstrates significant interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Unlike the endogenous full agonist GABA, IAA exhibits a more nuanced activity profile.

  • GABA-A Receptors: IAA acts as a partial agonist at GABA-A receptors.[4] This means it binds to the receptor and elicits a response, but the maximal effect is lower than that of a full agonist like GABA. This partial agonism can be of therapeutic interest, potentially offering a more modulated inhibitory effect with a reduced risk of side effects associated with full GABA-A receptor activation.

  • GABA-A-rho Receptors: In contrast to its activity at GABA-A receptors, IAA functions as an antagonist or a weak partial agonist at GABA-A-rho receptors (formerly known as GABA-C receptors).[4] These receptors are predominantly expressed in the retina. The antagonistic activity at this site suggests that IAA could potentially modulate visual processing.

Imidazoline Receptors: An Area for Further Exploration
Taurine Transporter: A Point of Inhibition

Recent studies have revealed that IAA can inhibit the taurine transporter (TAUT). The reported inhibition constant (Kᵢ) is 658.6 µM, and the half-maximal inhibitory concentration (IC₅₀) is 180.40 µM.[1][2][3] This interaction is noteworthy as the taurine transporter plays a crucial role in cellular osmoprotection and is also involved in the transport of GABA in certain tissues. The inhibitory activity of IAA is comparable to that of GABA itself (Kᵢ of 644.2 µM).[1][2]

Histamine Receptors and Monoamine Oxidase: Unclear Interactions

Given that this compound is a metabolite of histamine, its potential interaction with histamine receptors is of significant interest. However, specific binding affinity data for IAA at the various histamine receptor subtypes (H1, H2, H3, and H4) are currently lacking in the public domain. Similarly, while some imidazole-containing compounds are known to interact with monoamine oxidase (MAO), there is no clear evidence to suggest that this compound is a significant inhibitor of either MAO-A or MAO-B.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and the methodologies used to assess cross-reactivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

GABAA_Receptor_Signaling cluster_membrane Cell Membrane GABAA GABA-A Receptor Cl_ion Cl⁻ Ions GABAA->Cl_ion Opens Channel GABA GABA / this compound (Partial Agonist) GABA->GABAA Binds to Influx Influx Cl_ion->Influx Hyperpolarization Membrane Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

GABA-A Receptor Signaling Pathway

The above diagram illustrates the signaling cascade initiated by the binding of an agonist to the GABA-A receptor, leading to neuronal inhibition. This compound, as a partial agonist, would trigger this pathway, albeit with a lower efficacy than the full agonist GABA.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Tissue Tissue/Cell Homogenate (Source of Receptors) Incubate Incubate Components (Allow binding to equilibrium) Tissue->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-GABA) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Scintillation Scintillation Counting (Quantify bound radioactivity) Filter->Scintillation Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Analysis

Workflow for a Competitive Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay, a common method to determine the binding affinity of a test compound for a specific receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays relevant to the cross-reactivity profile of this compound.

GABA-A Receptor Radioligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.

  • Materials:

    • Tissue preparation: Rat brain cortex homogenate.

    • Radioligand: [³H]-GABA or [³H]-Muscimol.

    • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Non-specific binding control: High concentration of unlabeled GABA (e.g., 1 mM).

    • Test compound: this compound at various concentrations.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Parallel incubations are performed in the presence of a high concentration of unlabeled GABA to determine non-specific binding.

    • After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Taurine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate by the taurine transporter.

  • Materials:

    • Cell line expressing the taurine transporter (e.g., HEK293-TAUT).

    • Radiolabeled substrate: [³H]-Taurine.

    • Uptake buffer: Krebs-Ringer-Henseleit (KRH) buffer.

    • Inhibitor: this compound at various concentrations.

    • Cell lysis buffer.

    • Scintillation cocktail.

  • Procedure:

    • Cells are cultured to confluence in appropriate multi-well plates.

    • On the day of the experiment, cells are washed and pre-incubated with KRH buffer.

    • Varying concentrations of the test compound are added to the wells, followed by the addition of [³H]-Taurine.

    • Uptake is allowed to proceed for a defined period at a controlled temperature.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific taurine uptake (IC₅₀) is determined.

Conclusion

This compound exhibits a multifaceted pharmacological profile with notable activity at GABA receptors and the taurine transporter. Its partial agonism at GABA-A receptors and antagonism at GABA-A-rho receptors suggest a complex modulatory role in the central nervous system. The inhibitory effect on the taurine transporter, with a potency similar to GABA, indicates a potential for influencing cellular osmolarity and GABAergic signaling in specific tissues.

Significant gaps in knowledge remain, particularly concerning the quantitative binding affinities at imidazoline and histamine receptors. Further research is warranted to fully elucidate the cross-reactivity profile of this intriguing endogenous molecule. A comprehensive understanding of these off-target interactions is paramount for the accurate interpretation of experimental results and for the advancement of drug discovery programs targeting these pathways.

References

A Comparative Analysis of Imidazole, Oxadiazole, and Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of three key heterocyclic compounds, this guide offers a comparative analysis of imidazole-based compounds against their bioisosteric analogues, oxadiazoles and thiadiazoles. We present a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data, detailed protocols, and visualizations of key biological pathways.

The fields of medicinal chemistry and drug development perpetually seek novel molecular scaffolds that demonstrate significant therapeutic efficacy. Among these, five-membered nitrogen-containing heterocyclic compounds are of paramount importance. Imidazole, oxadiazole, and thiadiazole rings are prevalent structural motifs in a wide array of bioactive molecules.[1][2] Their unique physicochemical properties, including their ability to participate in hydrogen bonding and other molecular interactions, make them versatile pharmacophores for designing drugs that target a wide range of diseases.[3][4] This guide provides an objective comparison of these three scaffolds, focusing on their performance in key therapeutic areas.

Comparative Biological Performance: A Data-Driven Overview

The therapeutic efficacy of these compounds is highly dependent on the nature and position of various substituents on the heterocyclic core. However, comparative studies and extensive research on individual derivatives allow for a general assessment of their potential in different biological contexts.

Anticancer Activity

All three classes of compounds have demonstrated significant potential as anticancer agents, often acting through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[3][5]

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source(s)
Imidazole Purine derivative 47 A549 (Lung)2.29--[6]
Benzimidazole derivative 35 MCF-7 (Breast)3.37Doxorubicin4.17[6]
Imidazole derivative 57 SMMC-7721 (Liver)<10Cisplatin (DDP)>10[7]
Imidazopyridazinone 54 Murine EMT6 (Breast)0.25 (µg dose)--[8]
Imidazole derivative 5a T24 (Bladder)56.11--[9]
Oxadiazole AMK OX-8HeLa (Cervical)<100--[10]
Compound 4i A549 (Lung)1.59Cisplatin4.98[11]
Compound 4l A549 (Lung)1.80Cisplatin4.98[11]
Quinoline conjugate 8 HepG2 (Liver)1.25-Fluorouracil21.9[12]
Quinoline conjugate 9 HepG2 (Liver)0.85-Fluorouracil21.9[12]
Thiadiazole Compound 8e Panc-1 (Pancreatic)12.79Sorafenib11.50[13]
Compound 8l HCT-116 (Colon)6.565-Fluorouracil29.50[13]
DHEA derivative 25 T47D (Breast)0.058Adriamycin0.04[13]
Ciprofloxacin derivative 1h SKOV-3 (Ovarian)3.58--[14]
FPDTGBM (Glioblastoma)45-68Temozolomide>1500[15]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions. The effectiveness of each compound is highly substituent-dependent.

Anti-inflammatory and Antimicrobial Activities

Imidazole, oxadiazole, and thiadiazole derivatives have also been extensively studied for their anti-inflammatory and antimicrobial properties.[1][16][17]

Table 2: Comparative Anti-inflammatory and Antimicrobial Activity

Compound ClassActivity TypeAssayKey FindingSource(s)
Imidazole Anti-inflammatoryCarrageenan-induced rat paw edemaCompound 11 showed activity comparable to Indomethacin.[18]
AntibacterialMIC AssayChloro-substituted imidazoles showed good activity against E. coli.[1]
Oxadiazole Anti-inflammatoryCarrageenan-induced rat paw edemaHybrid compounds showed significant edema inhibition.[18]
Antimicrobial-1,3,4-oxadiazole derivatives possess remarkable antimicrobial properties.[19]
Thiadiazole Anti-inflammatoryCarrageenan-induced rat paw edemaImidazo[2,1-b][10][20][21]thiadiazole 5c showed better activity than diclofenac.[22]
Antimicrobial-1,3,4-thiadiazole derivatives exhibit a wide range of antimicrobial activities.[23]

Modulation of Cellular Signaling Pathways

The therapeutic effects of these heterocyclic compounds are underpinned by their interaction with critical cellular signaling pathways.

Imidazole Derivatives' Signaling Pathways

Imidazole-containing compounds modulate a variety of pathways crucial for cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK/ERK pathways, and can influence the activity of key proteins like p53 and NF-κB.[9][24]

Imidazole_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Imidazole Imidazole Derivatives Imidazole->RTK inhibit Akt Akt Imidazole->Akt inhibit p53 p53 Imidazole->p53 activate NFkB NF-κB Imidazole->NFkB inhibit PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis p53->Apoptosis

Figure 1: Signaling pathways modulated by imidazole derivatives.
Oxadiazole Derivatives' Signaling Pathways

Oxadiazole derivatives have been shown to exert their anticancer effects by targeting fundamental cancer pathways, including inhibiting the EGFR and PI3K/Akt/mTOR signaling cascades and promoting p53-mediated apoptosis.[20][21]

Oxadiazole_Signaling EGFR EGFR PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Oxadiazole Oxadiazole Derivatives Oxadiazole->EGFR inhibit Oxadiazole->PI3K_Akt_mTOR inhibit MDM2 MDM2 Oxadiazole->MDM2 inhibit ROS Reactive Oxygen Species (ROS) Oxadiazole->ROS induce Proliferation Tumor Proliferation PI3K_Akt_mTOR->Proliferation Ras_Raf_MEK_ERK->Proliferation p53 p53 MDM2->p53 degradation Apoptosis Apoptosis p53->Apoptosis ROS->Apoptosis

Figure 2: Key signaling pathways targeted by oxadiazole derivatives.
Thiadiazole Derivatives' Signaling Pathways

Thiadiazole-containing molecules frequently interfere with cell growth and survival pathways like the PI3K/Akt and MAPK/ERK pathways.[15][25] Their ability to cross cellular membranes allows them to effectively interact with these intracellular targets.[13]

Thiadiazole_Signaling cluster_effects Cellular Effects Thiadiazole Thiadiazole Derivatives Akt Akt Thiadiazole->Akt inhibit (phosphorylation) ERK ERK Pathway Thiadiazole->ERK inhibit Upstream Upstream Signals (e.g., RTKs) PI3K PI3K Upstream->PI3K Upstream->ERK PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits (phosphorylation) Proliferation Inhibition of Proliferation & Invasion Akt->Proliferation ERK->Proliferation CellCycle Cell Cycle Arrest Apoptosis Apoptosis

Figure 3: Thiadiazole derivatives' impact on Akt and ERK pathways.

Standard Experimental Protocols

The evaluation of these heterocyclic compounds relies on a set of standardized in vitro and in vivo assays to determine their biological activity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazole, oxadiazole, or thiadiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

References

A Comparative Analysis of 1H-Imidazole-5-acetic acid and Commercial Inhibitors in Histamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1H-Imidazole-5-acetic acid against commercially available inhibitors targeting the key enzymes in histamine metabolism: Histamine N-methyltransferase (HNMT) and Diamine Oxidase (DAO). Histamine is a critical biogenic amine involved in a host of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its metabolic inactivation is primarily handled by HNMT and DAO, making these enzymes significant targets for therapeutic intervention.[2][3][4]

This compound (also known as imidazole-4-acetic acid) is a primary metabolite of histamine, resulting from the action of DAO.[5] While it is an important molecule within this biological pathway, current scientific literature does not support its role as a potent enzyme inhibitor. This guide, therefore, contrasts its profile with that of well-characterized, commercially available inhibitors of HNMT and DAO, supported by quantitative data and detailed experimental protocols.

Histamine Metabolism Pathway

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase.[2] Once formed, it is rapidly metabolized through two main pathways to terminate its action. The primary routes of degradation are methylation by HNMT in the cytosol and oxidative deamination by DAO in the extracellular space.[3][4]

Histamine_Metabolism cluster_synthesis Synthesis cluster_metabolism Metabolism cluster_inhibitors Inhibitors L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine L-Histidine Decarboxylase (HDC) N-tele-methylhistamine N-tele-methylhistamine Histamine->N-tele-methylhistamine HNMT (Cytosolic) This compound This compound (Imidazoleacetic acid) Histamine->this compound DAO (Extracellular) N-tele-methylimidazole\nacetic acid N-tele-methylimidazole acetic acid N-tele-methylhistamine->N-tele-methylimidazole\nacetic acid MAO-B HNMT_Inhibitors Metoprine, Amodiaquine HNMT_Inhibitors->Histamine Inhibit HNMT DAO_Inhibitors Clavulanic Acid, Chloroquine DAO_Inhibitors->Histamine Inhibit DAO

Caption: Overview of Histamine Synthesis and Metabolism Pathways.

Comparative Efficacy Data

The following tables summarize the inhibitory potency of various commercially available compounds against HNMT and DAO. Data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), which are standard measures of inhibitor efficacy.

Table 1: Inhibitors of Histamine N-Methyltransferase (HNMT)
CompoundType/ClassIC₅₀ / KᵢSource
This compound Histamine Metabolite No significant inhibition reported N/A
MetoprineAntifolate DrugKᵢ = 100 nM[6]
AmodiaquineAntimalarial DrugKᵢ = 18.6 nM[6][7]
TacrineAnticholinesterase DrugKᵢ < 50 nM[1]
DiphenhydramineH1 Receptor AntagonistKᵢ = 10-100 nM[8][9]
VilazodoneAntidepressantIC₅₀ = 45.01 µM[10]
DihydroergotamineMigraine MedicationIC₅₀ = 72.89 µM[10]
Harmalineβ-carbolineKᵢ = 1.4 µM[11]
Table 2: Inhibitors of Diamine Oxidase (DAO)
CompoundType/ClassInhibition % (at given conc.) / KᵢSource
This compound Histamine Metabolite No significant inhibition reported N/A
ChloroquineAntimalarial Drug> 90%[12]
Clavulanic Acidβ-lactamase inhibitor> 90%[12]
CimetidineH2 Receptor Antagonist~ 50%[12]
VerapamilCalcium Channel Blocker~ 50%[12]
IsoniazidAntibiotic> 20%[12]
AmitriptylineAntidepressant> 20%[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for in vitro inhibition assays for both HNMT and DAO.

Protocol 1: HNMT Inhibition Assay (Radioenzymatic Method)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to histamine, catalyzed by HNMT.

Workflow Diagram:

HNMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Measurement Reagents Prepare Buffer, Enzyme (HNMT), Histamine, [3H]-SAM, and Inhibitor solutions Incubate Incubate Enzyme, Buffer, Histamine, and Inhibitor at 37°C Reagents->Incubate Start Initiate reaction by adding [3H]-SAM Incubate->Start Incubate_Reaction Incubate mixture at 37°C for a defined time (e.g., 20 min) Start->Incubate_Reaction Stop Terminate reaction (e.g., add NaOH) Incubate_Reaction->Stop Extract Extract radiolabeled product (N-tele-methylhistamine) using an organic solvent (e.g., Toluene/Isoamyl alcohol) Stop->Extract Measure Quantify radioactivity using liquid scintillation counting Extract->Measure

Caption: Workflow for a typical HNMT radioenzymatic inhibition assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer (e.g., 100 mM, pH 7.4), a known concentration of purified HNMT enzyme, histamine substrate (e.g., 10 µM), and varying concentrations of the test inhibitor (or vehicle control).

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the methyl donor, S-adenosyl-L-[³H-methyl]methionine ([³H]-SAM), to a final concentration of approximately 1 µM.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 20-30 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a strong base, such as 1 M NaOH. The high pH also facilitates the subsequent extraction step.

  • Product Extraction: Extract the radiolabeled product, [³H]-N-tele-methylhistamine, into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol). The unreacted [³H]-SAM remains in the aqueous phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: DAO Inhibition Assay (Spectrophotometric Method)

This is a coupled-enzyme assay that measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a DAO substrate, such as putrescine.[13]

Workflow Diagram:

DAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Reagents Prepare Buffer (HEPES), Enzyme (DAO), HRP, Chromogen (e.g., ABTS), and Inhibitor solutions Mix Mix DAO, HRP, Chromogen, Buffer, and Inhibitor in a 96-well plate Reagents->Mix Start Initiate reaction by adding Substrate (e.g., Putrescine) Mix->Start Incubate_Reaction Incubate at 37°C Start->Incubate_Reaction Measure Monitor absorbance change over time at a specific wavelength (e.g., 414 nm) using a plate reader Incubate_Reaction->Measure

Caption: Workflow for a spectrophotometric DAO inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a working buffer (e.g., 50 mM HEPES, pH 7.2).[13] Prepare stock solutions of purified DAO, the substrate (e.g., 10 mM putrescine), horseradish peroxidase (HRP), a chromogenic HRP substrate (e.g., ABTS), and the test inhibitors.

  • Assay Plate Setup: In a 96-well plate, add the buffer, DAO enzyme, HRP, chromogen, and varying concentrations of the test inhibitor to the appropriate wells. Include control wells without the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the DAO substrate (putrescine) to all wells.[13] The DAO will oxidize putrescine, producing H₂O₂.

  • Signal Generation: The HRP enzyme will use the generated H₂O₂ to oxidize the chromogen, resulting in a colored product.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the rate of change in absorbance at the appropriate wavelength (e.g., 414 nm for ABTS) over several minutes.[13]

  • Data Analysis: The rate of absorbance change is proportional to the DAO activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This guide demonstrates that while This compound is an integral component of the histamine metabolic pathway as a downstream product of DAO activity, it is not recognized as an inhibitor of the key metabolizing enzymes, HNMT or DAO. For researchers seeking to modulate histamine levels, a wide array of commercially available compounds offer potent and specific inhibition of either HNMT or DAO. The efficacy of these inhibitors, such as the nanomolar potency of metoprine and amodiaquine against HNMT and the strong inhibition of DAO by clavulanic acid, provides powerful tools for studying the physiological roles of histamine and for the development of novel therapeutics. The selection of an appropriate inhibitor should be guided by the desired target enzyme, required potency, and the specific experimental or therapeutic context.

References

Unraveling the Enigmatic Mechanism of 1H-Imidazole-5-acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 1H-Imidazole-5-acetic acid's interaction with GABA receptors, benchmarked against established modulators. This guide provides a deep dive into its dualistic agonistic and antagonistic activities, supported by experimental data and detailed protocols to facilitate further research.

This compound (IAA), a metabolite of histamine, has emerged as a molecule of interest in neuroscience due to its interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This guide elucidates the mechanism of action of IAA, presenting a comparative analysis with other key GABA receptor modulators.

Comparative Analysis of GABA Receptor Ligands

This compound exhibits a unique pharmacological profile, acting as a partial agonist at GABA-A receptors and a competitive antagonist at GABA-C receptors (also known as GABA-A-rho receptors). To contextualize its potency and efficacy, the following table summarizes its performance alongside other well-characterized GABAergic compounds.

CompoundTarget(s)Mechanism of ActionKi (nM)IC50 (nM)EC50 (nM)
This compound (IAA) GABA-A, GABA-CPartial Agonist (GABA-A), Competitive Antagonist (GABA-C)130[1]--
GABAGABA-A, GABA-B, GABA-CFull Agonist10-1000 (subtype dependent)-430 - 12,500 (subtype dependent)[2][3][4]
MuscimolGABA-A, GABA-CPotent Full Agonist2-10-1,710[5][6]
Gaboxadol (THIP)Extrasynaptic GABA-A (δ-subunit containing)Selective Agonist--30-50 (δ-containing)
BicucullineGABA-ACompetitive Antagonist1302,000-
PicrotoxinGABA-A Chloride ChannelNon-competitive Antagonist (Channel Blocker)-2,200[7]-

Elucidating the Signaling Pathways

The interaction of this compound with GABA-A and GABA-C receptors modulates the flow of chloride ions across the neuronal membrane, thereby influencing neuronal excitability. The following diagrams illustrate these signaling pathways.

GABA-A Receptor Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IAA This compound (Partial Agonist) GABA_A_Receptor GABA-A Receptor IAA->GABA_A_Receptor Binds to orthosteric site GABA GABA (Full Agonist) GABA->GABA_A_Receptor Binds to orthosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

GABA-A Receptor Partial Agonism by this compound.

GABA-C Receptor Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IAA This compound (Antagonist) GABA_C_Receptor GABA-C Receptor IAA->GABA_C_Receptor Competitively blocks orthosteric site GABA GABA GABA->GABA_C_Receptor No_Cl_Influx No Chloride Influx GABA_C_Receptor->No_Cl_Influx Prevents Channel Opening

GABA-C Receptor Competitive Antagonism by this compound.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments used to characterize the interaction of this compound with GABA receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for GABA-A receptors through competitive displacement of a radiolabeled ligand.

Workflow:

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from rat brain) incubate 2. Incubation - Membranes - Radioligand ([3H]GABA or [3H]Muscimol) - Unlabeled IAA (varying concentrations) prep->incubate separate 3. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate quantify 4. Quantification (Scintillation counting to measure bound radioactivity) separate->quantify analyze 5. Data Analysis (Determine IC50 and calculate Ki) quantify->analyze

Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer.

    • Centrifuge to pellet membranes and wash multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in an appropriate assay buffer.[8][9][10]

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [3H]GABA or [3H]muscimol), and varying concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GABA).

    • Incubate at a controlled temperature (e.g., 4°C) to reach equilibrium.[9][10]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[8][10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

This technique is used to measure the ion flow through GABA receptors expressed in Xenopus oocytes and to characterize the functional effects of this compound.

Workflow:

TEVC Workflow inject 1. Oocyte Preparation (Inject Xenopus oocytes with cRNA encoding GABA receptor subunits) clamp 2. Voltage Clamp (Impale oocyte with two electrodes: one for voltage recording, one for current injection) inject->clamp apply 3. Compound Application (Perfuse oocyte with GABA and/or IAA at various concentrations) clamp->apply record 4. Current Recording (Measure the resulting chloride current through the receptors) apply->record analyze 5. Data Analysis (Generate dose-response curves to determine EC50 or IC50) record->analyze

Workflow for Two-Electrode Voltage Clamp (TEVC).

Detailed Steps:

  • Oocyte Preparation:

    • Surgically remove oocytes from a Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the specific GABA-A or GABA-C receptor subunits of interest.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.[11]

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a physiological buffer.

    • Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (e.g., -70 mV).[12][13]

  • Compound Application and Data Acquisition:

    • Apply GABA at various concentrations to establish a baseline dose-response curve and determine the EC50.

    • To test for agonism, apply this compound alone at various concentrations and measure the elicited current.

    • To test for antagonism, co-apply a fixed concentration of GABA with varying concentrations of this compound.

    • Record the resulting currents using an amplifier and data acquisition software.[2][14]

  • Data Analysis:

    • For agonist activity, plot the current amplitude against the concentration of this compound to generate a dose-response curve and calculate the EC50.

    • For antagonist activity, plot the inhibition of the GABA-evoked current against the concentration of this compound to determine the IC50.

Conclusion

This compound presents a fascinating case of a dual-action GABA receptor modulator. Its partial agonism at GABA-A receptors and competitive antagonism at GABA-C receptors suggest a complex role in regulating neuronal inhibition. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further investigate its pharmacological profile, explore its potential therapeutic applications, and unravel its precise influence on the intricate workings of the central nervous system. Further studies are warranted to determine its activity on specific GABA-A receptor subtypes to fully understand its physiological and potential pathophysiological roles.

References

Benchmarking the performance of 1H-Imidazole-5-acetic acid against known ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of 1H-Imidazole-5-acetic acid against a selection of well-established ligands targeting key biological receptors. Designed for researchers, scientists, and drug development professionals, this document offers a data-driven analysis to inform experimental design and ligand selection. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.

Introduction to this compound

This compound, also known as imidazole-4-acetic acid (IAA), is a naturally occurring metabolite of histamine.[1][2] It has garnered research interest due to its activity at several important neurological targets. This guide focuses on its performance at the GABA-A receptor, where it acts as a partial agonist, and explores its potential interactions with histamine H1 and H2 receptors, given its metabolic relationship to histamine.[1]

Comparative Performance Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and known standard ligands for the GABA-A, Histamine H1, and Histamine H2 receptors.

Table 1: Performance at the GABA-A Receptor

LigandActionBinding Affinity (Ki)Functional Potency (EC50)Reference
This compound Partial Agonist0.34 mM (for GABA-T inhibition)-[3]
MuscimolAgonist2-10 nM30-100 nM[4]
Gaboxadol (THIP)Agonist40-150 nM200-500 nM[4]
DiazepamPositive Allosteric Modulator2.6 nM-[5]

Note: The provided Ki value for this compound is for the inhibition of GABA transaminase (GABA-T), an enzyme involved in GABA metabolism, and not a direct receptor binding affinity.

Table 2: Performance at the Histamine H1 Receptor

LigandActionBinding Affinity (Ki)Functional Potency (IC50)Receptor OccupancyReference
This compound ----
DiphenhydramineAntagonist / Inverse Agonist10-50 nM20-80 nMHigh[6]
LoratadineAntagonist / Inverse Agonist1-10 nM30 µM (histamine release inhibition)11.7 ± 19.5% (10 mg dose)[7][8]

Table 3: Performance at the Histamine H2 Receptor

LigandActionBinding Affinity (log KD)Functional Potency (IC50)Reference
This compound ---
CimetidineAntagonist / Inverse Agonist-6.71 x 10⁻⁶ M[9]
RanitidineAntagonist / Inverse Agonist-7.32 x 10⁻⁷ M[9]

Signaling Pathways

Understanding the signaling cascades initiated by ligand-receptor interactions is crucial for predicting downstream cellular effects.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel. Upon agonist binding, it undergoes a conformational change that opens an intrinsic chloride channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.

GABA_A_Signaling GABA GABA or Agonist GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

GABA-A Receptor Signaling Pathway
Histamine H1 Receptor Signaling Pathway

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10] Activation initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various cellular responses, including smooth muscle contraction and pro-inflammatory effects.

H1_Signaling Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds Gq_11 Gq/11 H1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Inflammation, Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Histamine H1 Receptor Signaling Pathway
Histamine H2 Receptor Signaling Pathway

The Histamine H2 receptor is a GPCR that couples to Gs.[11] Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses, most notably the stimulation of gastric acid secretion.[11]

H2_Signaling Histamine Histamine H2_Receptor H2 Receptor (GPCR) Histamine->H2_Receptor Binds Gs Gs H2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets GABA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize brain tissue in sucrose buffer Centrifuge1 Centrifuge at 1,000 x g Homogenize->Centrifuge1 Supernatant1 Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at 140,000 x g Supernatant1->Centrifuge2 Wash Wash pellet multiple times with buffer Centrifuge2->Wash Resuspend Resuspend final pellet in assay buffer Wash->Resuspend Incubate Incubate membrane prep with: - [³H]muscimol (radioligand) - Test compound (various conc.) - Unlabeled GABA (for non-specific binding) Resuspend->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash_Filters Wash filters to remove unbound radioligand Filter->Wash_Filters Scintillation Quantify radioactivity using liquid scintillation counting Wash_Filters->Scintillation Calculate Calculate specific binding Scintillation->Calculate Plot Plot specific binding vs. log[test compound] Calculate->Plot Determine_Ki Determine Ki value using Cheng-Prusoff equation Plot->Determine_Ki H1_Functional_Assay cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Culture Culture cells expressing human H1 receptor Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Culture->Load_Dye Wash_Cells Wash cells to remove extracellular dye Load_Dye->Wash_Cells Add_Compound Add test compound (agonist or antagonist) Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Add_Compound->Measure_Fluorescence Add_Agonist For antagonist testing, add a known agonist after the antagonist Measure_Fluorescence->Add_Agonist Calculate_Response Calculate the change in fluorescence as a measure of intracellular Ca²⁺ Measure_Fluorescence->Calculate_Response Add_Agonist->Measure_Fluorescence Plot_Curve Plot response vs. log[compound] Calculate_Response->Plot_Curve Determine_EC50_IC50 Determine EC50 (for agonists) or IC50 (for antagonists) Plot_Curve->Determine_EC50_IC50

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1H-Imidazole-5-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides detailed guidance on the safe and effective disposal of 1H-Imidazole-5-acetic acid (CAS 645-65-8), a heterocyclic organic compound commonly used in pharmaceutical research. Adherence to these procedures is essential to mitigate environmental contamination and ensure personnel safety.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

Core Disposal Protocol

This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] The primary method of disposal is through a licensed chemical waste disposal company, which can provide for its destruction via controlled incineration or other approved methods.[2]

Waste Collection:

  • Solid Waste: Collect pure this compound waste in a clearly labeled, sealable, and airtight container.[3][4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled waste containers.[3][4]

  • Labeling: All waste containers must be accurately labeled with the full chemical name, concentration (if in solution), and appropriate hazard warnings.[3][4]

Storage of Waste:

  • Store waste containers in a designated, cool, dry, and well-ventilated area.

  • Ensure that the storage area is away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides to prevent hazardous reactions.[3][4]

Quantitative Data and Hazard Information

ParameterValue/InformationSource/Compound
CAS Number 645-65-8This compound
Primary Hazards Irritant[5]This compound
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Imidazoleacetic acid
Oral Toxicity (LD50) 970 mg/kg (Rat)Imidazole (as reference)[3]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides[3][4]Imidazole and its derivatives
Recommended Disposal Collection by a licensed chemical waste disposal service for incineration or other approved methods.[2]Imidazoleacetic acid[2]
UN Number (for transport) UN 3263 (for corrosive solid, basic, organic, n.o.s.)Imidazole (as reference)[1]

Note: Data for imidazole is provided as a reference due to the lack of specific data for this compound. Always consult the specific Safety Data Sheet (SDS) for the compound in use and your institution's environmental health and safety (EHS) office.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for hazardous chemical waste. The key steps involve proper segregation, containment, and labeling, followed by transfer to a licensed waste management facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound waste B Wear appropriate PPE (gloves, goggles, lab coat) A->B C Segregate waste: Solid vs. Liquid B->C D Collect in a labeled, sealed, compatible container C->D E Store waste container in a designated, safe location away from incompatible materials D->E F Arrange for pickup by a licensed chemical waste disposal service E->F G End: Waste is properly disposed of via incineration or other approved methods F->G

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1H-Imidazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Imidazole-5-acetic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the primary hazard classification of this compound as an irritant by PubChem and safety data for structurally similar imidazole compounds. These guidelines are designed to provide a robust framework for safe handling, but it is imperative to treat this compound with a high degree of caution.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing.Must be worn at all times in the laboratory. Ensure a snug fit.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated, and wash hands thoroughly after removal.
Body Protection Laboratory coat.A fully buttoned lab coat is mandatory to protect against skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation.Work should be conducted in a certified chemical fume hood whenever possible.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing the risk of exposure. The following step-by-step workflow should be implemented for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh the compound in the fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve or use the compound as required handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure area away from incompatible materials.

Disposal Procedure:

  • All chemical waste must be disposed of through the institution's official hazardous waste management program. Do not pour any amount of this compound down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

×

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Top-N result to add to graph 6

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.